(3S,4R)-3-amino-4-methyl-oxetan-2-one
Description
Properties
IUPAC Name |
3-amino-4-methyloxetan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTZBUKVCIOYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (3S,4R)-3-amino-4-methyl-oxetan-2-one
An In-depth Technical Guide to (3S,4R)-3-amino-4-methyl-oxetan-2-one: Structure, Synthesis, and Medicinal Chemistry Potential
This guide provides a detailed technical overview of (3S,4R)-3-amino-4-methyl-oxetan-2-one, a chiral β-lactone featuring the medicinally relevant oxetane motif. While this specific molecule is not extensively characterized in public literature, this document synthesizes foundational chemical principles and established synthetic methodologies to offer a comprehensive resource for researchers in organic synthesis and drug discovery. We will explore its core chemical structure, propose a robust stereoselective synthetic pathway derived from a common amino acid, predict its key analytical signatures, and discuss its potential as a valuable building block for novel therapeutics.
Molecular Structure and Stereochemistry
(3S,4R)-3-amino-4-methyl-oxetan-2-one is a heterocyclic compound built upon a four-membered oxetan-2-one (β-lactone) ring. The structure is characterized by two contiguous chiral centers at the C3 and C4 positions, giving rise to a specific trans diastereomer.
-
Core Scaffold : The oxetane-2-one ring is a highly strained cyclic ester. This inherent ring strain (approximately 106 kJ/mol for an oxetane) is the primary determinant of its chemical reactivity, making the carbonyl carbon an excellent electrophile for nucleophilic attack.[1][2]
-
Key Substituents :
-
An amino group at the C3 position provides a key functional handle for further chemical modification and introduces basicity.
-
A methyl group at the C4 position influences the steric environment and conformation of the ring.
-
-
Stereochemistry : The absolute configuration is defined as (3S, 4R). This specific arrangement dictates the three-dimensional orientation of the amino and methyl groups relative to the ring, which is critical for stereospecific interactions with biological targets such as enzymes or receptors. The relationship between the substituents on C3 and C4 is trans.
Caption: 2D structure of (3S,4R)-3-amino-4-methyl-oxetan-2-one with stereocenters indicated.
Physicochemical Properties
Experimental data for this compound are scarce; therefore, properties have been calculated using established computational models to provide reliable estimates for research applications.[3][4]
| Property | Value | Source | Implication for Drug Development |
| CAS Number | 131131-05-0 | ChemScene[4] | Unique identifier for database searching and procurement. |
| Molecular Formula | C₄H₇NO₂ | PubChem[5] | Confirms elemental composition. |
| Molecular Weight | 101.10 g/mol | PubChem[5] | Low molecular weight, compliant with "rule of five" guidelines. |
| XLogP3-AA | -0.6 | PubChem[5] | Negative value indicates high hydrophilicity and probable good aqueous solubility. |
| H-Bond Donors | 1 | PubChem[5] | The primary amine can act as a hydrogen bond donor. |
| H-Bond Acceptors | 3 | PubChem[5] | The lactone oxygen, carbonyl oxygen, and amine nitrogen can act as hydrogen bond acceptors. |
| TPSA | 52.32 Ų | ChemScene[4] | The Topological Polar Surface Area is well within the range for good cell permeability. |
| Storage | Sealed in dry, 2-8°C | ChemScene[4] | Suggests potential sensitivity to moisture (hydrolysis) and thermal degradation. |
Stereoselective Synthesis Protocol
A validated and highly logical approach to the synthesis of (3S,4R)-3-amino-4-methyl-oxetan-2-one involves the intramolecular cyclization of the readily available amino acid L-threonine. The stereochemistry of L-threonine (2S, 3R) directly maps onto the desired (3S, 4R) configuration of the target β-lactone via a double inversion mechanism or a process with net retention of configuration at the carbinol center.
The following protocol is based on the well-established methodologies for synthesizing β-lactones from β-hydroxy amino acids, such as the Mitsunobu reaction.[6]
Rationale for Synthetic Strategy
The core challenge is to form the strained four-membered lactone ring without epimerization of the chiral centers. L-threonine is an ideal starting material as it possesses the correct relative and absolute stereochemistry. The synthesis proceeds in three main stages:
-
Orthogonal Protection: The amino and carboxylic acid groups must be protected to prevent them from interfering with the cyclization step. The choice of protecting groups is critical for ensuring they can be removed without opening the sensitive β-lactone ring.
-
Intramolecular Cyclization: The key ring-forming step is achieved by activating the β-hydroxyl group and promoting an intramolecular Sₙ2 reaction by the carboxylate. The Mitsunobu reaction is exceptionally well-suited for this transformation, as it proceeds under mild, neutral conditions and typically occurs with a clean inversion of stereochemistry at the hydroxyl-bearing carbon.
-
Deprotection: Selective removal of the amine protecting group yields the final product.
Caption: Proposed synthetic workflow from L-threonine.
Detailed Experimental Protocol
Step 1: N-Boc Protection of L-Threonine
-
Suspend L-threonine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until the solution becomes clear.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with a cold 1 M solution of potassium bisulfate (KHSO₄).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-threonine as a white solid or viscous oil, which can be used without further purification.
Causality: The Boc group is chosen for its stability under the neutral conditions of the Mitsunobu reaction and its lability under acidic conditions (TFA), which are typically compatible with β-lactones.
Step 2: Mitsunobu Cyclization to form N-Boc-(3S,4R)-3-amino-4-methyl-oxetan-2-one
-
Dissolve N-Boc-L-threonine (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 1 hour. A characteristic color change and/or precipitation of triphenylphosphine oxide may be observed.
-
Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the protected β-lactone.
Trustworthiness: The Mitsunobu reaction provides a self-validating system for this cyclization. It is known to proceed via an inversion of stereochemistry at the alcohol carbon (C3 of threonine), converting the (3R) center to the desired (4R) center in the product nomenclature (note the change in Cahn-Ingold-Prelog priority). The (2S) center of threonine becomes the (3S) center of the lactone.
Step 3: N-Boc Deprotection
-
Dissolve the purified N-Boc protected β-lactone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.
-
The resulting product can be isolated as its trifluoroacetate salt. To obtain the free amine, dissolve the residue in a minimal amount of water, carefully neutralize with a saturated NaHCO₃ solution, and extract with an appropriate organic solvent or use directly in subsequent reactions.
Caution: β-lactones can be susceptible to ring-opening under harsh basic or acidic conditions. Deprotection should be performed at low temperatures and for the minimum time necessary.
Predicted Analytical Characterization
Given the absence of published experimental spectra, the following data are predicted based on the known structure and spectroscopic principles. These serve as a benchmark for the characterization of the synthesized material.
-
¹H NMR (400 MHz, CDCl₃) :
-
δ 4.45-4.55 (dq, 1H, J ≈ 6.5, 4.0 Hz, H4). The proton at C4, coupled to the methyl group (quartet) and the proton at C3 (doublet).
-
δ 3.80-3.90 (d, 1H, J ≈ 4.0 Hz, H3). The proton at C3, coupled to the proton at C4.
-
δ 1.80-2.20 (br s, 2H, NH₂). The amine protons, typically a broad singlet, may exchange with D₂O.
-
δ 1.40-1.50 (d, 3H, J ≈ 6.5 Hz, CH₃). The methyl protons at C4, coupled to the H4 proton.
-
-
¹³C NMR (100 MHz, CDCl₃) :
-
δ ~170-172 (C2, Lactone Carbonyl).
-
δ ~75-78 (C4, Carbon bearing the methyl group and ring oxygen).
-
δ ~55-58 (C3, Carbon bearing the amino group).
-
δ ~15-18 (CH₃, Methyl carbon).
-
-
Infrared (IR) Spectroscopy (Thin Film, cm⁻¹) :
-
3300-3400 (N-H stretch, primary amine).
-
2950-2990 (C-H stretch, sp³).
-
~1820-1840 (C=O stretch, characteristic for a strained β-lactone carbonyl).
-
~1100-1150 (C-O stretch, ether bond in the lactone ring).
-
-
Mass Spectrometry (ESI+) :
-
m/z 102.05 [M+H]⁺ (Calculated for C₄H₈NO₂⁺: 102.0555).
-
Likely fragmentation would involve the loss of CO₂ (m/z 58.06) corresponding to the decarboxylation of the β-lactone ring.
-
Reactivity and Applications in Drug Discovery
(3S,4R)-3-amino-4-methyl-oxetan-2-one is a compelling scaffold for medicinal chemistry due to the convergence of several desirable structural features.
Chemical Reactivity
The molecule's reactivity is dominated by the strained β-lactone ring. It is an electrophilic scaffold that can undergo regioselective ring-opening reactions with various nucleophiles.[7]
-
Acyl-Oxygen (C2-O1) Cleavage : Attack at the carbonyl carbon (C2) by nucleophiles like amines or alcohols will open the ring to form β-amino acid amides or esters, respectively. This pathway allows the molecule to serve as a chiral building block for peptides and other complex molecules.
-
Alkyl-Oxygen (C4-O1) Cleavage : Under certain conditions, particularly with harder nucleophiles or Lewis acid catalysis, attack can occur at C4.
The primary amine at C3 serves as a versatile functional handle for diversification, allowing for acylation, alkylation, or sulfonylation to build a library of analogues.
Potential as a Medicinal Chemistry Scaffold
The oxetane ring has gained significant traction in drug design as a "smart" replacement for less favorable groups like gem-dimethyl or carbonyl moieties.[1][8] Its incorporation can lead to substantial improvements in key drug-like properties.
Caption: Relationship between structural features and medicinal chemistry benefits.
-
Improved Physicochemical Properties : The polar oxetane ring can significantly enhance aqueous solubility and reduce lipophilicity compared to a corresponding acyclic or carbocyclic analogue.[8]
-
Metabolic Stability : Oxetanes can serve as effective blockers of metabolic oxidation at otherwise vulnerable positions.[9]
-
Scaffold for Peptidomimetics : As a constrained β-amino acid precursor, this molecule is an excellent starting point for synthesizing β-peptides, which often exhibit enhanced proteolytic stability compared to natural α-peptides.
-
Covalent Inhibitors : The reactive β-lactone could be exploited in the design of mechanism-based or covalent inhibitors that form a stable bond with a nucleophilic residue (e.g., serine, cysteine, or threonine) in an enzyme's active site.
Conclusion
(3S,4R)-3-amino-4-methyl-oxetan-2-one represents a structurally intriguing yet underexplored chemical entity. Its synthesis is readily achievable in a stereocontrolled manner from L-threonine, a common and inexpensive starting material. The combination of a reactive but synthetically versatile β-lactone core, defined stereochemistry, and the property-enhancing oxetane motif makes it a high-potential building block for modern drug discovery programs. This guide provides the foundational knowledge and a practical synthetic framework to empower researchers to explore the full potential of this unique chiral scaffold.
References
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PubChem. 3-Amino-4-methyloxetan-2-one. National Center for Biotechnology Information. Available from: [Link]
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Pansare, S. V., & Vederas, J. C. (1989). Synthesis and reactivity of .beta.-lactones derived from L-threonine and related amino acids. The Journal of Organic Chemistry, 54(1), 2311-2316. Available from: [Link]
-
Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Curtin−Hammett paradigm for stereocontrol in a Mitsunobu reaction: in situ kinetic analysis of the four-component network. Journal of the American Chemical Society, 134(15), 6741-6750. Available from: [Link]
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Bull, J. A., & James, T. D. (2011). Recent advances in the synthesis and application of oxetanes. Chemical Society Reviews, 40(7), 3845-3857. Available from: [Link]
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Wolan, A., & Zielenkiewicz, P. (2016). β-Lactams—the most successful group of antibacterial drugs. Acta Biochimica Polonica, 63(3). Available from: [Link]
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Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(48), 10811-10835. Available from: [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Advances in the chemistry of β-lactam and its medicinal applications. Future medicinal chemistry, 1(4), 745-769. Available from: [Link]
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Jahani, M., & Williams, S. J. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. Future Drug Discovery, 2(3), FDD51. Available from: [Link]
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Lowe, J. T., Lee, M. D., & Romo, D. (2013). Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles. An Application to β-Peptide Synthesis. Organic letters, 15(21), 5538-5541. Available from: [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(26), 4513-4516. Available from: [Link]
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Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the oxetane motif in the design of a new class of γ-secretase modulators. Journal of medicinal chemistry, 55(7), 3414-3424. Available from: [Link]
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Wikipedia. Threonine. Available from: [Link]
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PubChem. 3-Amino-4-methyloxetan-2-one. National Center for Biotechnology Information. Available from: [Link]
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Pansare, S. V., & Vederas, J. C. (1989). Synthesis and reactivity of .beta.-lactones derived from L-threonine and related amino acids. The Journal of Organic Chemistry, 54(1), 2311-2316. Available from: [Link]
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Zwanenburg, B. (2008). β-Lactones. In Organic Reactions. John Wiley & Sons, Inc. Available from: [Link]
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The Minimalist Pharmacophore: Mechanism of Action of 3-Amino-4-methyl-oxetan-2-one as a Beta-Lactone Proteasome Inhibitor
Executive Summary
The ubiquitin-proteasome system (UPS) is the primary cytosolic pathway for regulated protein degradation, playing a pivotal role in cellular homeostasis, cell cycle regulation, and apoptosis. The 26S proteasome, the core enzymatic engine of the UPS, has emerged as a highly validated target for anticancer therapeutics. Among the structurally diverse classes of proteasome inhibitors, the beta-lactone family stands out for its unique covalent binding kinetics. This whitepaper provides an in-depth technical analysis of the minimalist core pharmacophore of this class—3-amino-4-methyl-oxetan-2-one —detailing its structural biology, mechanism of action (MoA), and the self-validating experimental protocols used to characterize its efficacy.
The Beta-Lactone Pharmacophore
The chemical structure 3-amino-4-methyl-oxetan-2-one represents the fundamental warhead of beta-lactone proteasome inhibitors. It consists of a highly strained, four-membered oxetan-2-one (beta-lactone) ring. The functional groups attached to this ring are not arbitrary:
-
The C3 Amino Group: Facilitates critical hydrogen-bonding interactions within the active site, anchoring the inhibitor.
-
The C4 Methyl Group: Provides stereospecific hydrophobic interactions that orient the molecule optimally within the substrate-binding pockets of the proteasome.
This minimalist core is the functional driver in complex natural products and their derivatives, such as lactacystin (which spontaneously converts to the active omuralide) and the marine actinomycete derivative salinosporamide A (marizomib) ()[1].
Mechanism of Action: Covalent Inhibition of the 20S Proteasome
The 20S core particle of the proteasome houses three distinct catalytic subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). Unlike many proteases that rely on a catalytic triad, these subunits utilize a single N-terminal threonine (Thr1) as the primary nucleophile.
The mechanism of action for 3-amino-4-methyl-oxetan-2-one proceeds via a highly specific, thermodynamically driven pathway:
-
Nucleophilic Attack: The hydroxyl group of the catalytic Thr1 (Thr1Oγ) executes a nucleophilic attack on the carbonyl carbon of the oxetan-2-one ring.
-
Ring Opening: The reaction is driven forward by the relief of the severe angular strain inherent in the four-membered beta-lactone ring. As the ring opens, the C3 oxygen assumes a position normally occupied by a catalytic water molecule, sterically hindering deacylation.
-
Acyl-Enzyme Intermediate: This event generates a stable, covalent ester adduct between the inhibitor and the enzyme ()[2].
-
Reversibility vs. Irreversibility: For simple derivatives containing this core (like omuralide), the ester adduct is slowly reversible. However, in advanced derivatives like marizomib, the initial ring opening triggers a secondary intramolecular cyclization (e.g., nucleophilic attack by the newly formed C3-OH onto a leaving group on the side chain), locking the enzyme in a completely irreversible complex ()[3].
Logical flow of the beta-lactone ring-opening mechanism by the 20S proteasome Thr1 residue.
Experimental Methodologies & Self-Validating Protocols
To elucidate and validate this MoA, researchers employ a dual-pronged approach combining kinetic enzymatic assays with structural crystallography.
Protocol 1: In Vitro 20S Proteasome Fluorogenic Assay
This protocol measures the kinetic inhibition of specific proteasome subunits. The assay is designed as a self-validating system where the readout is directly proportional to the active enzyme concentration.
-
Step 1: Enzyme Preparation. Purified human 20S proteasome is diluted in an assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Causality: Tris-HCl maintains a stable physiological pH. The inclusion of DTT (dithiothreitol) is strictly required to maintain a reducing environment; without it, the proteasome complex undergoes rapid oxidation, which artificially abrogates catalytic activity and confounds IC50 calculations.
-
-
Step 2: Inhibitor Incubation. The beta-lactone inhibitor is added in a dose-response dilution series and incubated for 30 minutes at 37°C.
-
Causality: Pre-incubation is mandatory. Because beta-lactones act via covalent modification, their inhibition is time-dependent. Skipping this step results in falsely elevated IC50 values.
-
-
Step 3: Substrate Addition. A subunit-specific fluorogenic substrate is added (e.g., Suc-LLVY-AMC).
-
Causality: The bulky, hydrophobic LLVY (Leu-Leu-Val-Tyr) peptide sequence selectively targets the chymotrypsin-like pocket. This ensures the fluorescence readout is exclusively reporting the β5 subunit's activity.
-
-
Step 4: Kinetic Readout. Fluorescence is monitored continuously (Excitation: 380 nm, Emission: 460 nm) to calculate the initial velocity (
) and derive the IC50.
Step-by-step workflow for the in vitro fluorogenic 20S proteasome inhibition assay.
Protocol 2: X-Ray Crystallography of the Inhibitor-Proteasome Complex
Structural validation is required to confirm the ester linkage at Thr1.
-
Step 1: Crystallization. Apo-crystals of the yeast 20S proteasome are grown using the hanging-drop vapor diffusion method.
-
Causality: Yeast 20S is utilized because it shares exceptionally high structural homology with the mammalian proteasome but yields superior, high-resolution crystals (<3.0 Å). This resolution is the minimum required to accurately map the electron density of the opened oxetan-2-one ring ()[4].
-
-
Step 2: Ligand Soaking. Apo-crystals are soaked with a 1–5 mM solution of the beta-lactone inhibitor for 24 hours.
-
Causality: Soaking pre-formed crystals, rather than co-crystallizing, prevents conformational heterogeneity. It ensures high active-site occupancy without disrupting the delicate crystal lattice.
-
-
Step 3: Diffraction and Refinement. Data is collected at cryogenic temperatures (100 K) to minimize radiation damage, allowing for the precise mapping of the Thr1Oγ-ester bond.
Quantitative Data Analysis
The functionalization of the 3-amino-4-methyl-oxetan-2-one core dictates the potency and subunit selectivity of the resulting inhibitor. The table below summarizes the inhibitory profiles of key beta-lactone derivatives compared to a reversible boronic acid standard.
| Inhibitor Class / Compound | Core Pharmacophore | β5 (CT-L) IC50 | β2 (T-L) IC50 | β1 (C-L) IC50 | Binding Kinetics |
| Omuralide | Beta-lactone | ~50 nM | ~2.5 µM | ~4.0 µM | Slowly Reversible |
| Salinosporamide A (Marizomib) | Beta-lactone | ~3.5 nM | ~28 nM | ~430 nM | Irreversible |
| Bortezomib (Reference) | Boronic Acid | ~3.0 nM | >1000 nM | >1000 nM | Slowly Reversible |
Translational Implications & Drug Development
The minimalist 3-amino-4-methyl-oxetan-2-one pharmacophore has paved the way for next-generation proteasome inhibitors. Overcoming the limitations of reversible boronic acid inhibitors (like bortezomib), the unique ring-opening mechanism of beta-lactones offers prolonged target suppression. By engineering the side chains attached to this core to trigger secondary cyclization events (as seen in marizomib), drug developers can achieve complete irreversibility. This sustained inhibition is highly advantageous in overcoming acquired drug resistance in multiple myeloma and solid tumors, ensuring that proteasome activity only recovers via de novo enzyme synthesis ()[3].
References
-
Groll, M., Huber, R., & Potts, B. C. M. (2006). Crystal Structures of Salinosporamide A (NPI-0052) and B (NPI-0047) in Complex with the 20S Proteasome Reveal Important Consequences of β-Lactone Ring Opening and a Mechanism for Irreversible Binding. Journal of the American Chemical Society, 128(15), 5136-5141.[Link]
-
Groll, M., & Potts, B. C. (2011). Proteasome structure, function, and lessons learned from beta-lactone inhibitors. Current Topics in Medicinal Chemistry, 11(23), 2850-2878.[Link]
-
Adams, J., Kauffman, M. (2012). Molecular Pathways: Targeting Proteasomal Protein Degradation in Cancer. Clinical Cancer Research, 18(1), 15-20.[Link]
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Thermodynamic Stability of Strained Amino-Oxetan-2-One Rings: A Guide to Assessment and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetan-2-one (β-lactone) ring is a strained, four-membered heterocycle that has garnered significant interest in medicinal chemistry, serving as both a reactive pharmacophore and a unique structural scaffold. The incorporation of an amino substituent creates the amino-oxetan-2-one core, a motif with compelling potential as a peptide bond isostere and a building block for novel therapeutics. However, the inherent high ring strain energy of this system presents a fundamental challenge, creating a delicate balance between desired reactivity and requisite thermodynamic stability for drug development. This guide provides a comprehensive technical overview of the principles governing the stability of amino-oxetan-2-one rings. It details both experimental and computational methodologies for quantifying thermodynamic stability, analyzes the structural and electronic factors influencing it, and frames these insights within the practical context of drug discovery and lead optimization.
Part I: Introduction - The Dichotomy of Strained Rings in Medicinal Chemistry
Strained ring systems are a double-edged sword in drug design. On one hand, the potential energy stored within the ring, known as Ring Strain Energy (RSE), provides a powerful thermodynamic driving force for ring-opening reactions.[1][2][3][4] This can be harnessed for covalent inhibition of enzyme targets, as famously exemplified by β-lactam antibiotics.[5] On the other hand, excessive instability can lead to poor shelf-life, off-target reactivity, and rapid metabolic degradation.
The oxetan-2-one, or β-lactone, core is a prime example of this dichotomy.[6][7][8] Its structure is characterized by significant angle and torsional strain, rendering it susceptible to nucleophilic attack.[2][9] The introduction of an amino group onto this scaffold yields amino-oxetan-2-ones, a class of compounds with intriguing possibilities. They have been explored as metabolically stable isosteres for amide bonds, offering a way to modify peptide backbones to improve pharmacokinetic properties.[10][11][12]
The central challenge for any drug development program utilizing this scaffold is to modulate and understand its stability. A compound must be stable enough to be formulated and to circulate to its target, yet potentially reactive enough to exert its biological function. This guide addresses this challenge by providing a framework for the systematic evaluation of the thermodynamic stability of amino-oxetan-2-one derivatives.
Part II: Theoretical Framework - Quantifying Ring Strain
The thermodynamic stability of a cyclic molecule is inversely related to its ring strain. This strain is not a single phenomenon but a composite of several energetic penalties arising from non-ideal geometry.
-
Angle Strain : This is the primary contributor in four-membered rings. The internal bond angles in a planar oxetan-2-one ring are forced to be approximately 90°, a significant deviation from the ideal sp³ (~109.5°) and sp² (~120°) bond angles, leading to a high-energy state.[13][14]
-
Torsional Strain (Pitzer Strain) : This arises from eclipsing interactions between adjacent C-H or other bonds. To alleviate this, the oxetane ring adopts a slightly puckered conformation, though it remains nearly planar compared to larger rings like cyclohexane.[15]
The sum of these energetic penalties is the Ring Strain Energy (RSE) , which represents the excess potential energy of the cyclic molecule compared to a hypothetical, strain-free acyclic analogue. A high RSE signifies lower thermodynamic stability and a greater driving force for reactions that relieve the strain.[1]
The Influence of the Amino Substituent
The position and nature of the amino substituent can profoundly impact the ring's stability through a combination of electronic and steric effects.
-
Electronic Effects : The oxetane ring possesses a powerful inductive electron-withdrawing effect due to the oxygen atom.[16] An amino group, depending on its position (e.g., C3 vs. C4) and protonation state, can donate or withdraw electron density, subtly altering the electrophilicity of the carbonyl carbon and the stability of the ring.
-
Steric and Conformational Effects : Bulky substituents on the amino nitrogen can sterically hinder the approach of nucleophiles, thereby increasing the kinetic stability of the ring.[16][17] This is a critical concept in drug design, where stability is often context-dependent. For instance, 3,3-disubstituted oxetanes are generally more stable because the substituents block the trajectory for nucleophilic attack on the C-O bonds.[16]
-
Intramolecular Interactions : A primary or secondary amine substituent introduces the possibility of intramolecular hydrogen bonding with the ring oxygen or the carbonyl oxygen. Such interactions can lock the conformation and may either stabilize or destabilize the ring system, depending on the geometry of the interaction.
Part III: Methodologies for Stability Assessment
A multi-pronged approach combining experimental and computational methods is essential for a robust assessment of thermodynamic stability.
A. Experimental Approaches
1. Combustion Calorimetry This is the definitive experimental method for determining the standard enthalpy of formation (ΔH°f) of a compound. The RSE is then derived by comparing this value to the theoretical ΔH°f of a strain-free reference calculated using group additivity methods.[4][14][18] The more heat released per CH₂ group during combustion compared to a linear alkane, the higher the strain energy.
Click to view a detailed, step-by-step protocol for Combustion Calorimetry
Objective: To determine the standard enthalpy of combustion (ΔH°c) of a solid amino-oxetan-2-one derivative to calculate its strain energy.
Materials:
-
High-purity (>99.5%) sample of the amino-oxetan-2-one derivative.
-
Oxygen bomb calorimeter.
-
Benzoic acid (certified standard for calibration).
-
Combustible sample holder (e.g., platinum crucible).
-
Fuse wire (e.g., nickel-chromium).
-
High-purity oxygen (O₂).
-
Distilled water.
-
Analytical balance (readable to 0.1 mg).
Procedure:
-
Calorimeter Calibration (Determination of Heat Capacity):
-
Accurately weigh a pellet of benzoic acid (approx. 1 g) and place it in the crucible.
-
Measure and attach a piece of fuse wire (approx. 10 cm) to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
-
Add 1 mL of distilled water to the bottom of the bomb to ensure saturation with water vapor.
-
Seal the bomb and charge it slowly with high-purity oxygen to a pressure of 30 atm.
-
Place the bomb in the calorimeter bucket containing a precisely known mass of water.
-
Allow the system to reach thermal equilibrium (monitor temperature for several minutes for a stable baseline).
-
Ignite the sample and record the temperature of the water jacket at fixed intervals until a maximum temperature is reached and it begins to cool.
-
From the known enthalpy of combustion of benzoic acid and the observed temperature rise (corrected for heat exchange), calculate the heat capacity (C) of the calorimeter system.
-
-
Sample Measurement:
-
Accurately weigh the amino-oxetan-2-one sample (approx. 0.5-1.0 g) and place it in the crucible.
-
Repeat the procedure from step 1 (fuse wire attachment, sealing, charging with oxygen, immersing, and igniting).
-
Record the temperature change accurately.
-
-
Data Analysis:
-
Calculate the total heat released (q_total) during the combustion using the formula: q_total = C * ΔT, where C is the calorimeter's heat capacity and ΔT is the corrected temperature change.
-
Subtract the heat contributed by the combustion of the fuse wire (q_wire). The heat of combustion for the wire is known from the manufacturer.
-
The heat released by the sample is q_sample = q_total - q_wire.
-
Convert the heat released to the standard enthalpy of combustion (ΔH°c) in kJ/mol by dividing by the number of moles of the sample.
-
This ΔH°c value can then be used in conjunction with known ΔH°f values of CO₂(g) and H₂O(l) to find the experimental ΔH°f of the sample, which is then used to calculate the ring strain energy.
-
2. Thermal Analysis (DSC/TGA) Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine key thermal stability parameters, such as the onset of decomposition temperature. While not a direct measure of RSE, it provides a crucial and practical metric for compound stability under thermal stress.
Click to view a detailed, step-by-step protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and decomposition temperature of an amino-oxetan-2-one derivative.
Materials:
-
Differential Scanning Calorimeter (DSC).
-
Aluminum or hermetically sealed sample pans and lids.
-
Crimper for sealing pans.
-
High-purity inert gas (e.g., Nitrogen or Argon).
-
Microbalance (readable to 0.01 mg).
-
Reference material (e.g., Indium for calibration).
Procedure:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified reference material like Indium according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the amino-oxetan-2-one sample into a clean DSC pan.
-
Seal the pan using the crimper. Ensure a proper seal, especially if the compound is expected to be volatile. Prepare an empty, sealed pan to be used as a reference.
-
-
Experimental Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with the inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Set the thermal program. A typical program would be:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 350 °C).
-
-
-
Data Acquisition:
-
Start the experiment and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram.
-
Identify endothermic peaks, which typically correspond to melting points. The onset temperature of the peak is usually reported as the melting point.
-
Identify sharp exothermic peaks, which often indicate decomposition. The onset temperature of the exothermic event is taken as the decomposition temperature (T_d).
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_fus).
-
3. Kinetic Studies of Hydrolysis The rate of ring-opening via hydrolysis under controlled pH (acidic, neutral, basic) and temperature conditions is an excellent proxy for stability.[1][19][20] Highly strained or electronically activated rings will hydrolyze more rapidly. The reaction can be monitored over time using techniques like HPLC, NMR, or UV-Vis spectroscopy to determine the half-life (t₁/₂) of the compound.
Click to view a detailed, step-by-step protocol for a Hydrolysis Kinetic Study
Objective: To determine the hydrolysis half-life (t₁/₂) of an amino-oxetan-2-one derivative at a specific pH and temperature.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or MS).
-
A suitable C18 reverse-phase HPLC column.
-
Stock solution of the test compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Aqueous buffers of desired pH (e.g., pH 4.0, 7.4, 9.0).
-
Constant temperature incubator or water bath.
-
Autosampler vials.
-
Volumetric flasks and pipettes.
Procedure:
-
Method Development:
-
Develop an HPLC method that provides good separation between the parent amino-oxetan-2-one and its expected hydrolyzed product (the corresponding β-hydroxy acid).
-
Establish a linear calibration curve for the parent compound to allow for accurate quantification.
-
-
Reaction Setup:
-
Pre-heat the aqueous buffer to the desired temperature (e.g., 37 °C).
-
Initiate the reaction by spiking a small volume of the concentrated stock solution of the test compound into the pre-heated buffer to achieve a final concentration within the linear range of the HPLC method (e.g., 10 µM). Ensure the final percentage of organic solvent is low (<1%) to avoid altering the buffer properties.
-
-
Time-Course Sampling:
-
Immediately after spiking, withdraw the first sample (t=0) and quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile). Transfer to an autosampler vial.
-
Place the reaction vessel in the constant temperature bath.
-
Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours). The sampling frequency should be adjusted based on the expected stability of the compound.
-
-
Sample Analysis:
-
Analyze all samples by the pre-developed HPLC method.
-
Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Convert the peak areas to concentrations using the calibration curve.
-
Plot the natural logarithm of the parent compound concentration (ln[C]) versus time.
-
If the reaction follows first-order kinetics (which is typical for hydrolysis), the plot will be a straight line.
-
Determine the slope of the line, which is equal to the negative of the rate constant (-k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
B. Computational Approaches
Computational chemistry offers a powerful, predictive tool for estimating RSE without synthesizing the compound.[18] The most common and reliable methods involve calculating the enthalpy change of a balanced hypothetical reaction where the number and type of bonds are conserved, thus canceling out systematic errors in the calculation.
Isodesmic and Homodesmotic Reactions An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type (e.g., C-C, C-H, C-O) is conserved on both sides of the equation. This allows for a more reliable calculation of the reaction enthalpy (ΔH_rxn), which directly corresponds to the RSE of the strained ring.
-
Rationale for Method Selection (E-E-A-T): Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d) or larger provides a robust balance of computational accuracy and efficiency for molecules of this size.[21][22][23] More computationally expensive methods like G4(MP2) or CBS-QB3 can provide higher accuracy if needed.[24]
Caption: A workflow for incorporating stability data into drug discovery.
Conclusion
The amino-oxetan-2-one scaffold represents a promising, yet challenging, area for therapeutic innovation. Its inherent ring strain is the source of both its potential utility and its primary liability. A thorough and early assessment of thermodynamic stability is therefore not just recommended but essential for the success of any drug discovery program based on this motif. By integrating computational predictions with targeted experimental validations—from calorimetry and thermal analysis to kinetic studies—researchers can develop a deep understanding of the structure-stability relationships that govern these strained rings. This knowledge empowers the rational design of molecules that are stable enough to become drugs while retaining the unique chemical properties that make them therapeutically compelling.
References
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Kim, D. H., et al. (2002). Cleavage of beta-lactone ring by serine protease. Mechanistic implications. Bioorganic & Medicinal Chemistry, 10(8), 2553-60. [Link]
-
Fisher, J. F., et al. (2021). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Proceedings of the National Academy of Sciences, 118(12), e2023789118. [Link]
-
Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 2072. [Link]
-
Wilson, P. B., & Williams, I. H. (2017). A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones. Organic & Biomolecular Chemistry, 15(34), 7235-7240. [Link]
-
Fletcher, S. A., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Organic & Biomolecular Chemistry, 18(1), 104-111. [Link]
-
Scott, J. S., & Williams, I. H. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1435-1449. [Link]
-
Wang, Y., Tennyson, R. L., & Romo, D. (2004). b-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. HETEROCYCLES, 64, 605-658. [Link]
-
Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Angewandte Chemie International Edition, 56(38), 11394-11406. [Link]
-
Wessjohann, L. A., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Expert Opinion on Drug Discovery, 16(1), 13-33. [Link]
-
Bach, R. D., & Dmitrenko, O. (2014). Ring strain energy in ether- and lactone-containing spiro compounds. Journal of Physical Organic Chemistry, 27(9), 745-751. [Link]
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Kudo, F., & Eguchi, T. (2016). β-Lactone Synthetase Found in the Olefin Biosynthesis Pathway. Biochemistry, 55(51), 7053-7056. [Link]
-
Page, M. I. (1989). On the Strain Energy of 5-Ring and 6-Ring Lactones. Journal of the Chemical Society, Chemical Communications, (24), 1817-1818. [Link]
-
StackExchange. (2021). How can you calculate ring strain in beta lactams for different penicillin drugs? Chemistry Stack Exchange. [Link]
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Kungwan, N., & Paddon-Row, M. N. (2007). Polymerizability of Lactones Calculated by Molecular Mechanics, Semiempirical and Density Functional Theory Methods. Chiang Mai Journal of Science, 34(1), 55-62. [Link]
-
Wikipedia. (n.d.). Lactone. [Link]
-
Morgan, K. F., et al. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265-72. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12196. [Link]
-
Litskan, E. V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12391-12419. [Link]
-
Czech, J., & Rzepa, H. S. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 546-599. [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12391-12419. [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Journal of Physical Chemistry B, 117(42), 12974-12983. [Link]
-
Isayev, O., et al. (2023). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. Journal of Chemical Information and Modeling, 63(15), 4707-4717. [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Journal of Organic Chemistry, 78(14), 6880-6889. [Link]
-
Wu, Q., et al. (2020). Strain visualization for strained macrocycles. Chemical Science, 11(16), 4077-4085. [Link]
-
CORE. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes. [Link]
-
Cikotiene, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1058. [Link]
-
ResearchGate. (2025). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. [Link]
-
MedChemica. (2026). Med Chem Paper Of The Month - February 2026. [Link]
-
OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry. [Link]
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Role of (3S,4R)-3-amino-4-methyl-oxetan-2-one in natural product biosynthesis
The Biosynthetic Role of (3S,4R)-3-Amino-4-Methyl-Oxetan-2-One: The Threonine -Lactone Warhead[1]
Executive Summary
The molecule (3S,4R)-3-amino-4-methyl-oxetan-2-one represents the cyclized form of L-threonine, functioning as a high-energy "warhead" in a select class of natural products including obafluorin and nocardiolactone .[1] Unlike typical secondary metabolites, this strained four-membered ring is rarely isolated as a free intermediate due to its electrophilic instability.[1] Instead, it serves as a potent pharmacophore, engineered by nature to covalently inhibit nucleophilic enzymes such as threonyl-tRNA synthetase (ThrRS) and the 20S proteasome .
This guide dissects the enzymatic logic governing the formation of this strained ring, focusing on the non-canonical thioesterase (TE) domains and adenylate-forming enzymes that overcome the thermodynamic barrier of
Structural & Pharmacological Significance[2][3]
The (3S,4R)-3-amino-4-methyl-oxetan-2-one core is defined by its high ring strain (~23 kcal/mol) and specific stereochemistry derived from L-threonine .[1]
The "Warhead" Mechanism
The biological utility of this moiety lies in its reactivity. It acts as a "suicide substrate" or covalent inhibitor.
-
Target Recognition: The amino acid side chain (methyl group for threonine, or modified alkyl chains in analogs) guides the molecule into the substrate-binding pocket of the target enzyme.
-
Acylation Event: The active site nucleophile (e.g., the hydroxyl of a serine or threonine residue) attacks the carbonyl carbon (C2) of the
-lactone. -
Ring Opening: The ring strain drives the opening of the oxetanone, forming a stable covalent ester bond that irreversibly inactivates the enzyme.
| Feature | Specification | Impact on Biosynthesis |
| Stereochemistry | (3S, 4R) | Matches L-Threonine ((2S, 3R)); implies direct cyclization without inversion.[1] |
| Ring Strain | ~23 kcal/mol | Requires ATP-dependent activation or high-energy thioester intermediates.[1] |
| Electrophilicity | High | Intermediate is hydrolytically unstable; requires sequestration in enzyme active sites. |
Biosynthetic Pathway Architecture
The formation of the threonine
Case Study A: Obafluorin Biosynthesis (NRPS Strategy)
In the biosynthesis of obafluorin by Pseudomonas fluorescens, the
-
Gene Cluster: obi cluster.
-
Key Enzyme: ObiF1 (NRPS).[1]
-
Mechanism:
-
Loading: L-Threonine is loaded onto the T-domain (PCP) of the NRPS.[1]
-
Chain Extension: It is condensed with other precursors (e.g., 2,3-dihydroxybenzoic acid, p-nitrophenylalanine).[1]
-
Termination (Ring Closure): The C-terminal Thioesterase (TE) domain of ObiF1 does not hydrolyze the peptide.[1] Instead, it catalyzes an intramolecular attack of the threonine
-hydroxyl group onto the thioester carbonyl, releasing the product as a -lactone.
-
Case Study B: Nocardiolactone (Adenylate Strategy)
In Nocardia species, the formation of the lipidated
Enzymology of Ring Formation
The critical technical challenge for the biosynthetic machinery is preventing the hydrolysis of the activated acyl intermediate by water, which would yield a linear acid, while favoring the formation of the strained 4-membered ring.
The ObiF1 Thioesterase (TE) Domain
The ObiF1 TE domain is structurally unique. Unlike canonical TE domains that use a Ser-His-Asp triad for hydrolysis, ObiF1 utilizes a mechanism that positions the substrate's own
-
Conformational Control: The enzyme enforces a specific rotamer of the threonine residue, bringing the
-OH into proximity with the thioester carbonyl (near-attack conformation).[1] -
Base Catalysis: A histidine residue in the active site likely deprotonates the
-hydroxyl, enhancing its nucleophilicity for the 4-exo-trig cyclization.[1]
Pathway Visualization
The following diagram illustrates the logic of the threonine
Caption: Enzymatic logic of the ObiF1 TE domain converting the threonine-thioester intermediate into the strained
Experimental Protocols for Detection & Analysis
Due to the hydrolytic instability of the (3S,4R)-3-amino-4-methyl-oxetan-2-one moiety, direct isolation is challenging.[1] The following protocols are standard for validating its presence and biosynthetic origin.
Chemical Trapping Assay
To confirm the formation of the reactive
-
Reaction Setup: Incubate the purified TE domain with the synthetic SNAC (N-acetylcysteamine) thioester of the threonine-peptide precursor in reaction buffer (50 mM HEPES, pH 7.5).[1]
-
Trapping Agent: Add 10 mM hydroxylamine or benzylamine to the reaction mixture. These nucleophiles react faster with the lactone than water, forming stable hydroxamates or amides.
-
Analysis: Quench reaction with 1% formic acid. Analyze via LC-MS/MS.
-
Validation: A mass shift corresponding to the addition of the amine (+33 Da for hydroxylamine) indicates the presence of the electrophilic ring intermediate.
Intact Protein Mass Spectrometry (Phosphopantetheinyl Ejection)
To observe the covalent tethering of the precursor prior to cyclization.
-
Expression: Co-express the Carrier Protein (CP) domain with a phosphopantetheinyl transferase (PPTase) to ensure holo-form.[1]
-
Loading: Incubate holo-CP with the substrate and ATP.[1]
-
MS Analysis: Inject the protein mixture into a high-resolution Q-TOF mass spectrometer.
-
Ppant Ejection: Use "ppant ejection" assays (monitoring the ejection of the phosphopantetheine arm loaded with the substrate) to confirm the correct oxidation state and mass of the threonine intermediate before it enters the TE domain.
Synthetic Biology Applications[1]
The genetic machinery encoding the (3S,4R)-3-amino-4-methyl-oxetan-2-one moiety is a valuable tool for warhead engineering .[1]
-
Module Swapping: The TE domain of obiF1 can be fused to other NRPS assembly lines to install a C-terminal
-lactone warhead onto different peptide scaffolds, potentially creating novel proteasome inhibitors.[1] -
Mutasynthesis: Feeding non-canonical amino acids (e.g., chloro-threonine) to obiF1 mutants can generate analogs with altered alkylation patterns at the C4 position, tuning the specificity for different proteasome subunits (e.g.,
5 vs 1 subunits).
References
-
Scott, T. A., et al. (2019).[5][6][7] Immunity-guided identification of threonyl-tRNA synthetase as the molecular target of obafluorin, a
-lactone antibiotic.[1][2][5][8] ACS Chemical Biology, 14(12), 2663–2671.[5][6][7] Link[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Wencewicz, T. A., & Gulick, A. M. (2019).[9] First pictures of enzyme that drives new class of antibiotics.[9] Nature Communications.[9][6] Link
-
Mikami, Y., et al. (1999).[10] Isolation and structure of nocardiolactone, a new dialkyl-substituted
-lactone from pathogenic Nocardia strains.[1][4][10][11][12] Natural Product Letters, 13(4), 277–284.[4][10] Link[1] -
Robinson, S. L., et al. (2020).
-lactone biosynthesis pathway in pathogenic Nocardia.[1] Journal of Biological Chemistry, 295, 2020. Link -
Kaysser, L. (2019).[4][10] Built to bind: biosynthetic strategies for the formation of small-molecule protease inhibitors.[1][4] Natural Product Reports, 36, 1654–1686.[10] Link
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- 12. tandfonline.com [tandfonline.com]
Electrophilic reactivity profile of the oxetan-2-one carbonyl center
An In-depth Technical Guide to the Electrophilic Reactivity Profile of the Oxetan-2-one Carbonyl Center
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxetan-2-ones, commonly known as β-propiolactones, are a class of strained four-membered ring heterocycles that serve as versatile intermediates in organic synthesis and are found in a number of biologically active natural products.[1] Their high reactivity is a direct consequence of significant ring strain, which is comparable to that of epoxides.[2] This guide provides a detailed exploration of the electrophilic character of the carbonyl center (C2) within the oxetan-2-one framework. A key feature of their chemistry is the dual nature of their reactivity, with two potential sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4).[1][2] This document will dissect the factors governing the chemoselectivity of nucleophilic attack, with a particular focus on reactions at the electrophilic carbonyl carbon. We will delve into the structural and electronic properties that contribute to this reactivity, present detailed mechanistic pathways, and provide actionable experimental protocols for key transformations. This in-depth analysis aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of oxetan-2-one chemistry, enabling the strategic design of synthetic routes and the development of novel molecular entities.
Introduction: The Oxetan-2-one Ring System - A Nexus of Strain and Reactivity
The oxetan-2-one ring system is a fascinating structural motif in organic chemistry, characterized by a four-membered lactone. This small ring size imposes significant angle and torsional strain, rendering these molecules considerably more reactive than their larger, less-strained counterparts like γ-butyrolactone.[3] In fact, β-propiolactone is 50-100 times more reactive towards nucleophiles than β-butyrolactone, while γ-butyrolactone is comparatively inactive under similar conditions.[3] This inherent reactivity, driven by the relief of ring strain upon ring-opening, makes oxetan-2-ones powerful building blocks in synthetic chemistry. They have been employed as key intermediates in the total synthesis of complex natural products.[4] However, this high reactivity also presents challenges, as β-lactones are susceptible to hydrolysis under both acidic and basic conditions, as well as thermal degradation.[2] A thorough understanding of their reactivity profile is therefore crucial for their effective manipulation in synthetic applications.
The Carbonyl Center: An Electrophilic Hub
The carbonyl group is the cornerstone of the electrophilic reactivity of oxetan-2-ones. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an inviting target for nucleophiles.[5] In oxetan-2-ones, this inherent electrophilicity is further modulated by the strained ring system.
Spectroscopic Signature of an Activated Carbonyl
Frontier Molecular Orbitals: Visualizing Electrophilicity
The electrophilicity of the carbonyl carbon is fundamentally governed by the energy and spatial distribution of its Lowest Unoccupied Molecular Orbital (LUMO). Nucleophilic attack involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile with the LUMO of the electrophile.[8] In oxetan-2-one, the LUMO is primarily localized on the carbonyl carbon, making it the most favorable site for nucleophilic attack from an orbital interaction perspective. A LUMO map would visually represent this, with the largest lobe of the LUMO situated on the C2 carbon.
Caption: LUMO representation of oxetan-2-one showing the large lobe on the carbonyl carbon.
The Duality of Reactivity: Acyl (C2) vs. Alkyl (C4) Attack
A defining characteristic of β-lactones is the presence of two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4).[2] Attack at C2 leads to acyl-oxygen bond cleavage, while attack at C4 results in alkyl-oxygen bond cleavage. The regioselectivity of this ring-opening is a crucial aspect of their chemistry and is dictated by several factors, most notably the nature of the attacking nucleophile.
According to the Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles preferentially attack the harder electrophilic center, which is the carbonyl carbon (C2).[9] Conversely, soft nucleophiles favor attack at the softer electrophilic center, the β-carbon (C4).[9]
Caption: Duality of nucleophilic attack on the oxetan-2-one ring.
Reaction Profiles with Nucleophiles: A Mechanistic Exploration
The reaction of oxetan-2-ones with a wide array of nucleophiles has been extensively studied. The outcome of these reactions is a testament to the principles of electrophilicity and regioselectivity discussed above.
Hard Nucleophiles: Preference for the Carbonyl Carbon
Hard nucleophiles, such as water, alcohols, and amines, typically attack the carbonyl carbon of β-propiolactone.
-
Hydrolysis: In the presence of water, β-propiolactone undergoes hydrolysis to yield 3-hydroxypropionic acid.[9] This reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, further increasing the electrophilicity of the carbonyl carbon.
-
Alcoholysis: Alcohols react with β-propiolactone, often under acidic catalysis, to form 3-hydroxypropionate esters. This reaction proceeds via a classic nucleophilic acyl substitution mechanism on the lactone.
-
Aminolysis: Primary and secondary amines readily react with β-propiolactone to afford the corresponding β-alanine derivatives.[9] This reaction is generally facile and proceeds via attack at the carbonyl carbon, leading to the formation of an amide bond.
Caption: General mechanism for the aminolysis of oxetan-2-one.
Soft Nucleophiles: A Shift Towards the Alkyl Carbon
Softer nucleophiles, such as thiols and halides, exhibit a greater propensity to attack the β-carbon (C4) of the oxetan-2-one ring.
-
Thiolysis: Thiols react with β-propiolactone to give 3-(alkylthio)propanoic acids. This is a classic example of alkyl-oxygen cleavage driven by the soft nature of the sulfur nucleophile.[9]
-
Halogenolysis: Halide ions, particularly iodide, can also induce ring-opening via attack at the C4 position.
The Influence of Substituents on Reactivity and Regioselectivity
The presence of substituents on the oxetan-2-one ring can significantly impact both the rate of reaction and the regioselectivity of nucleophilic attack. Electron-withdrawing groups are generally expected to increase the overall reactivity of the lactone by enhancing the electrophilicity of the ring carbons.[10] However, some studies suggest that electron-withdrawing substituents may decrease the electrophilicity of the carbonyl carbon itself, while destabilizing the ground state of the molecule, which ultimately leads to increased reactivity.[2][11] Steric hindrance around either the C2 or C4 position can also play a crucial role in directing the nucleophilic attack to the less hindered site.
Experimental Protocols for Key Transformations
The following protocols provide detailed, step-by-step methodologies for representative reactions at the carbonyl center of β-propiolactone. These are intended as a starting point for researchers and may require optimization based on the specific substrate and desired outcome.
Protocol: Aminolysis of β-Propiolactone
This protocol describes the reaction of β-propiolactone with a primary amine to form a β-alanine derivative.
Materials:
-
β-Propiolactone
-
Primary amine (e.g., benzylamine)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the primary amine (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of β-propiolactone (1.05 equivalents) in anhydrous diethyl ether to the stirred amine solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired β-alanine derivative.
Characterization:
-
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol: Acid-Catalyzed Alcoholysis of β-Propiolactone
This protocol outlines the synthesis of a 3-hydroxypropionate ester via the acid-catalyzed ring-opening of β-propiolactone with an alcohol.
Materials:
-
β-Propiolactone
-
Alcohol (e.g., ethanol, as both reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of β-propiolactone (1.0 equivalent) in an excess of the desired alcohol, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ester by distillation or column chromatography.
Characterization:
-
Confirm the identity and purity of the 3-hydroxypropionate ester using IR spectroscopy (disappearance of the high-frequency lactone C=O stretch and appearance of a typical ester C=O stretch), ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Reaction of β-Propiolactone with a Grignard Reagent
This protocol details the reaction of β-propiolactone with a Grignard reagent, which typically leads to ring-opening via attack at the carbonyl carbon.
Materials:
-
β-Propiolactone
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place a solution of β-propiolactone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 equivalents) to the stirred solution of β-propiolactone via the dropping funnel.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
-
Characterize the resulting 3-substituted-3-hydroxypropanoic acid (after acidic workup) or the corresponding ketone (if a second equivalent of Grignard reagent adds) by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Quantitative Analysis of Reactivity
To contextualize the electrophilic reactivity of the oxetan-2-one carbonyl center, a comparison with other common carbonyl compounds is instructive. The following table summarizes key spectroscopic and kinetic data.
| Carbonyl Compound | Typical νC=O (cm⁻¹) | Relative Reactivity towards Nucleophiles |
| Oxetan-2-one (β-propiolactone) | High (expected >1800) | Very High |
| γ-Butyrolactone | ~1770 | Low |
| Acyclic Ester | 1750-1735 | Moderate |
| Ketone | ~1715 | High |
| Amide | ~1650 | Very Low |
Note: The high reactivity of oxetan-2-one is attributed to both the electrophilicity of the carbonyl carbon and the significant ring strain that is released upon nucleophilic attack.
Conclusion: Harnessing the Electrophilic Nature of Oxetan-2-ones in Synthesis
The electrophilic profile of the oxetan-2-one carbonyl center is a product of the inherent polarity of the carbonyl group and the substantial ring strain of the four-membered ring. This combination results in a highly reactive species that serves as a versatile precursor to a wide range of functionalized molecules. The dual reactivity at both the acyl (C2) and alkyl (C4) positions, governed by the principles of Hard-Soft Acid-Base theory, allows for a tunable reactivity profile that can be exploited in target-oriented synthesis. A comprehensive understanding of the factors that influence the electrophilicity and regioselectivity of nucleophilic attack is paramount for the successful application of these valuable synthetic intermediates. This guide has provided a detailed overview of these principles, supported by mechanistic insights and practical experimental protocols, to empower researchers in their synthetic endeavors involving oxetan-2-ones.
References
- Biosynthesis and chemical diversity of β-lactone natural products - RSC Publishing. (2018, September 7).
- Beta-Lactones as Synthetic Vehicles in Natural Product Synthesis: Total Syntheses of Schulzeines B & C and Omphadiol, and Studies toward the Total Syntheses of Scabrolides A & B and Sinulochmodin C - OAKTrust.
- b-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS Yingcai Wang,a Reginald L. Tennyson,b and - LOCKSS. (2004, October 26).
- Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids - PubMed.
- Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC.
- HOMO–LUMO Maps for Chemical Graphs.
- IR: ketones.
- The Carbonyl Group, Part I: Introduction | Spectroscopy Online. (2020, December 20).
- 1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2021, December 27).
- Substituent effects on electrophilic catalysis by the carbonyl group: anatomy of the rate acceleration for PLP-catalyzed deprotonation of glycine - PubMed. (2011, March 9).
Sources
- 1. US5902886A - Method for synthesizing oxetan-2-ones and intermediates for their preparation - Google Patents [patents.google.com]
- 2. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. Substituent effects on electrophilic catalysis by the carbonyl group: anatomy of the rate acceleration for PLP-catalyzed deprotonation of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Structural relationship between L-threonine beta-lactone and Salinosporamide A
Structural Relationship Between L-Threonine
Executive Summary
This technical guide elucidates the structural and functional relationship between L-Threonine
-
Pharmacological (Target Interaction): The
-lactone warhead of Salinosporamide A covalently targets the N-terminal L-Threonine residue of the 20S proteasome.[1] -
Synthetic (Chiral Precursor): L-Threonine serves as a critical "chiral pool" starting material in the chemical total synthesis of the
-lactam- -lactone core, establishing the stereochemical configuration required for bioactivity.
Structural Homology & The -Lactone Pharmacophore
Salinosporamide A is a marine-derived proteasome inhibitor characterized by a densely functionalized bicyclic
Comparative Structural Analysis
| Feature | L-Threonine | Salinosporamide A (Natural Product) |
| Core Structure | Monocyclic | Bicyclic |
| Stereochemistry | Derived from L-Threonine ( | Matches L-Threonine configuration at ring junction |
| Function | Minimal pharmacophore model | Potent, irreversible proteasome inhibitor |
| Reactivity | High ring strain; susceptible to nucleophiles | High strain; optimized for specific enzyme acylation |
| Key Substituents | C3-Amino, C4-Methyl (typically) | C2-Chloroethyl, C3-Methyl, C4-Cyclohexenyl |
Key Insight: The structural rigidity of the bicyclic system in Salinosporamide A forces the
Mechanism of Action: The Threonine-Lactone Interface
The most critical biological relationship involves the N-terminal Threonine (Thr1) of the proteasome's
Mechanistic Pathway
-
Recognition: The drug binds to the substrate specificity pocket (S1) of the proteasome.
-
Acylation: The hydroxyl group (
) of the proteasome's active site L-Threonine attacks the carbonyl carbon of the Salinosporamide A -lactone ring. -
Ring Opening: The
-lactone ring opens, forming a covalent ester linkage (acyl-enzyme intermediate). -
Tetrahydrofuran (THF) Formation: Unique to Salinosporamide A, the newly liberated C3-hydroxyl group attacks the C2-chloroethyl side chain, displacing chloride and forming a cyclic ether (THF). This second step renders the inhibition essentially irreversible.
Visualization: Proteasome Inhibition Pathway
Caption: Mechanism of Salinosporamide A inhibition showing the critical reaction between the
Synthetic Logic: L-Threonine as a Chiral Precursor
While nature uses a specialized pathway (involving sal gene cluster enzymes like SalC), organic chemists often utilize L-Threonine to synthesize the
Synthetic Workflow (Conceptual)
-
Starting Material: N-protected L-Threonine (e.g., Boc-L-Thr).
-
Cyclization: Activation of the carboxylic acid followed by intramolecular attack by the hydroxyl group (or vice versa) to close the 4-membered ring.
-
Elaboration: The resulting "L-threonine
-lactone" scaffold is then modified to build the -lactam ring and install the chloroethyl side chain.
Protocol: Synthesis of a Model -Lactone from L-Threonine
Note: This protocol describes the synthesis of N-Cbz-L-threonine
Reagents:
-
N-Cbz-L-Threonine (1.0 eq)
-
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) (1.2 eq)
-
Triethylamine (Et3N) (2.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve N-Cbz-L-Threonine (5 mmol) in anhydrous DCM (50 mL).
-
Activation: Cool the solution to 0°C. Add BOP-Cl (6 mmol) and Et3N (12.5 mmol) dropwise.
-
Cyclization: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours. The BOP-Cl activates the carboxylate, facilitating the intramolecular attack by the threonine hydroxyl group.
-
Workup: Dilute with Et2O. Wash sequentially with saturated NaHCO3, 1M HCl, and brine.
-
Purification: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation: Verify structure via IR (characteristic
-lactone carbonyl stretch at ~1820-1840 cm⁻¹) and 1H-NMR.
Comparative Data: Activity Profiles
The following table contrasts the inhibitory potency of the simple threonine-derived
| Compound | Source | IC50 (20S Proteasome) | Mechanism Type |
| L-Threonine | Natural Amino Acid | Inactive | Substrate/Precursor |
| Omuralide | Synthetic/Microbial | ~50 nM | Reversible/Slowly Reversible |
| Salinosporamide A | Salinispora tropica | ~1-3 nM | Irreversible (via THF formation) |
| L-Thr | Synthetic | > 10 | Weak/Unstable Acylation |
Biosynthetic vs. Synthetic Pathways
It is crucial to distinguish how the molecule is made in nature versus the lab, as this defines the "structural relationship" context.
Caption: Contrast between the biosynthetic route (using malonyl-CoA derivatives) and chemical synthesis (often starting from L-Threonine).
References
-
Groll, M., Huber, R., & Potts, B. C. (2006).[6] Crystal Structures of Salinosporamide A (NPI-0052) and B (NPI-0047) in Complex with the 20S Proteasome Reveal Important Consequences of
-Lactone Ring Opening and a Mechanism for Irreversible Binding.[1][7] Journal of the American Chemical Society.[6][8][9] Linkngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reddy, L. R., Saravanan, P., & Corey, E. J. (2004). A Simple Stereocontrolled Synthesis of Salinosporamide A. Journal of the American Chemical Society. Link
-
Eustáquio, A. S., & Moore, B. S. (2008). Mutasynthesis of Fluorosalinosporamide, a Potent Fluorinated Proteasome Inhibitor. Angewandte Chemie International Edition. Link
-
Ma, G., et al. (2022).
-lactam- -lactone anticancer warhead.[2] Nature Chemical Biology. Link -
Pugliese, A., et al. (2025). Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome. Communications Biology. Link
Sources
- 1. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salinosporamide A - wikidoc [wikidoc.org]
- 4. Biosynthesis of Salinosporamides from α,β-Unsaturated Fatty Acids: Implications for Extending Polyketide Synthase Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystal structures of Salinosporamide A (NPI-0052) and B (NPI-0047) in complex with the 20S proteasome reveal important consequences of beta-lactone ring opening and a mechanism for irreversible binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Structural Analysis of Spiro β-Lactone Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biological Targets of (3S,4R)-3-amino-4-methyl-oxetan-2-one in Bacteria: A Technical Guide
Executive Summary
The compound (3S,4R)-3-amino-4-methyl-oxetan-2-one , structurally recognized as L-threonine-
Unlike traditional reversible inhibitors, the (3S,4R)-3-amino-4-methyl-oxetan-2-one core acts as a covalent inhibitor , representing a paradigm shift in targeting aminoacyl-tRNA synthetases (AARSs) ([1]). This whitepaper details the structural biology, mechanistic causality, and self-validating experimental workflows required to study the biological targeting of this unique
Molecular Architecture and Target Identification
The -Lactone Warhead
The (3S,4R)-3-amino-4-methyl-oxetan-2-one ring is characterized by high ring strain, making its carbonyl carbon highly susceptible to nucleophilic attack. In the context of the natural product obafluorin, this core is decorated with a catechol moiety and a 4-nitrobenzyl group[2]. While the auxiliary groups are responsible for active-site positioning (e.g., coordinating with a conserved Zn
Immunity-Guided Target Discovery
The identification of ThrRS as the biological target was achieved through an immunity-guided discovery approach . The obafluorin-producing strain, Pseudomonas fluorescens ATCC 39502, harbors a resistance gene, obaO, within its biosynthetic gene cluster[3]. ObaO encodes a divergent homologue of ThrRS that is resistant to covalent modification. By mapping this self-immunity mechanism, researchers definitively identified wild-type bacterial ThrRS as the primary biological target[4].
Mechanistic Causality: Tyrosine-Targeted Covalent Inhibition
The mechanism of action (MoA) of (3S,4R)-3-amino-4-methyl-oxetan-2-one derivatives is unique among AARS inhibitors because it targets a Tyrosine residue rather than a catalytic Serine or Cysteine ([1]).
-
Active Site Entry & Positioning : The inhibitor enters the ThrRS active site, blocking the binding pockets for L-threonine, ATP, and tRNA[5].
-
Zinc Coordination : Auxiliary moieties (like the catechol in obafluorin) form coordination bonds with the conserved catalytic Zn
ion, precisely orienting the -lactone ring[1]. -
Nucleophilic Attack (Ester Exchange) : The phenolic hydroxyl group of Tyr462 (in E. coli ThrRS) executes a nucleophilic attack on the carbonyl carbon of the oxetan-2-one ring[1].
-
Ring Opening & Covalent Linkage : The high-strain four-membered ring opens, forming a stable, irreversible covalent ester bond with the enzyme, permanently halting protein synthesis[5].
Mechanism of covalent ThrRS inhibition by the β-lactone warhead.
Self-Validating Experimental Protocols
To rigorously validate the interaction between (3S,4R)-3-amino-4-methyl-oxetan-2-one derivatives and ThrRS, the following self-validating protocols must be employed. These workflows integrate internal controls to differentiate between reversible competitive binding and irreversible covalent inactivation.
Protocol 1: Time-Dependent Aminoacylation Inhibition Assay
Causality: Covalent inhibitors exhibit time-dependent potency. Pre-incubating the enzyme with the inhibitor allows the two-step kinetic process (reversible binding followed by the irreversible chemical step) to reach completion. Validation System: The inclusion of the resistant homologue (ObaO) acts as a negative control, while a dialysis step confirms irreversibility.
-
Reagent Preparation: Purify recombinant E. coli ThrRS (EcThrRS) and the resistant homologue ObaO. Prepare reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 50 mM KCl, 2 mM DTT). -
Pre-incubation Phase: Incubate 10 nM EcThrRS (or ObaO) with varying concentrations of the
-lactone inhibitor (0.1 µM to 10 µM) at 37°C for defined time intervals (0, 10, 30, and 60 minutes). -
Substrate Addition: Initiate the aminoacylation reaction by adding 40 µM L-[14C]-threonine, 2 mM ATP, and 2 µM in vitro transcribed tRNA
. -
Quenching: After 5 minutes, quench the reaction by spotting 15 µL aliquots onto trichloroacetic acid (TCA)-soaked filter pads. Logic: TCA precipitates the macromolecular tRNA, allowing unbound radiolabeled threonine to be washed away.
-
Reversibility Control (Dialysis): Subject a parallel highly-inhibited EcThrRS sample to rapid dialysis against a 1000x volume of buffer. If activity does not recover, covalent inhibition is validated.
-
Quantification: Wash pads with 5% TCA and ethanol, dry, and quantify radioactivity via liquid scintillation counting.
Protocol 2: X-Ray Crystallography of the Covalent Adduct
Causality: Structural biology provides definitive proof of the ester exchange reaction by visualizing the continuous electron density between the enzyme and the opened lactone ring.
-
Complex Formation: Incubate purified EcThrRS catalytic domain (residues 242–642) at 10 mg/mL with a 5-fold molar excess of the inhibitor for 2 hours at 4°C to ensure >95% covalent occupancy.
-
Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M ammonium citrate.
-
Data Collection: Cryoprotect crystals in 20% glycerol, flash-freeze, and collect diffraction data at a synchrotron source.
-
Validation (Omit Map Generation): Solve the structure using molecular replacement. Crucial Step: Generate an
omit map around Tyr462 before modeling the ligand. Positive, continuous electron density connecting the Tyr462 oxygen to the inhibitor's carbonyl carbon validates the covalent bond without model bias.
Self-validating experimental workflow for confirming covalent ThrRS inhibition.
Resistance Mechanisms and Evolutionary Biology
The evolutionary arms race between antibiotic producers and targets is perfectly encapsulated by the (3S,4R)-3-amino-4-methyl-oxetan-2-one system. The producer's self-immunity enzyme, ObaO , prevents self-toxicity through a subtle structural alteration.
In wild-type E. coli ThrRS, the residue adjacent to the nucleophilic Tyr462 is a Glycine (Gly463). This provides the necessary backbone flexibility for the tyrosine to attack the
Quantitative Data Synthesis
The following table summarizes the kinetic and structural parameters distinguishing the interaction of the
Table 1: Comparative Kinetic and Structural Parameters of ThrRS Inhibition
| Parameter | E. coli ThrRS (Wild-Type Target) | P. fluorescens ObaO (Resistant Homologue) |
| Inhibitor Binding Mode | Covalent (Irreversible) | Non-Covalent (Reversible) |
| Key Nucleophilic Residue | Tyr462 | None (Ser463 alters pocket dynamics) |
| IC | < 1 µM | > 100 µM |
| Zinc Coordination | Yes (via auxiliary functional groups) | Yes |
| Structural Consequence | Ring remains intact / weak binding | |
| PDB Reference | 8H9B, 8WII | N/A (Cryo-EM data available) |
References
-
Scott, T. A., Batey, S. F. D., Wiencek, P., Chandra, G., Alt, S., Francklyn, C. S., & Wilkinson, B. (2019). "Immunity-Guided Identification of Threonyl-tRNA Synthetase as the Molecular Target of Obafluorin, a
-Lactone Antibiotic." ACS Chemical Biology, 14(12), 2663-2671. URL:[Link] -
Qiao, H., et al. (2023). "Tyrosine-targeted covalent inhibition of a tRNA synthetase aided by zinc ion." Communications Biology, 6(1). URL:[Link]
-
Qiao, H., et al. (2024). "Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase." RCSB Protein Data Bank (PDB ID: 8WII). URL:[Link]
-
Batey, S. F. D., et al. (2023). "The catechol moiety of obafluorin is essential for antibacterial activity." RSC Chemical Biology. URL:[Link]
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Topic: The Stereochemical Imperative: Unlocking Beta-Lactone Activity Through the (3S,4R) Configuration
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The β-lactone scaffold, a strained four-membered ring, represents a privileged pharmacophore in modern drug discovery, yielding potent inhibitors of critical enzyme classes, including serine hydrolases, fatty acid synthase, and the proteasome.[1][2][3][4] The inherent ring strain of this heterocycle renders it a highly effective "warhead" for covalent modification of enzyme active sites.[5][6] However, the biological activity of these molecules is not merely a function of this reactivity; it is exquisitely governed by the precise three-dimensional arrangement of substituents on the lactone ring. This guide delves into the stereochemical significance of the trans-(3S,4R) configuration, a recurring motif in highly active β-lactone natural products and synthetic inhibitors. We will explore the mechanistic basis for this stereochemical preference, detailing how this specific arrangement dictates target affinity, covalent binding efficiency, and ultimately, biological potency.
The Beta-Lactone: A Strained Ring with Potent Purpose
β-lactones are cyclic esters contained within a four-membered ring. This structure imposes significant Baeyer and Pitzer strain, making the ester bond highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their mechanism of action as covalent enzyme inhibitors.[5][6] Unlike larger, more stable lactone rings, the β-lactone acts as an electrophilic trap.[7] When a β-lactone inhibitor enters the active site of its target enzyme, a nucleophilic residue—typically a serine or threonine—attacks the carbonyl carbon.[8][9] This attack opens the strained ring and forms a stable, covalent acyl-enzyme adduct, effectively inactivating the enzyme.
The elegance of this mechanism, however, is critically dependent on stereochemistry. The spatial orientation of the substituents at the C3 (α) and C4 (β) positions determines whether the β-lactone can be positioned correctly within the complex topography of an enzyme's active site to facilitate this covalent modification.
The (3S,4R) Configuration: A Blueprint for Potent Inhibition
While multiple stereoisomers of a substituted β-lactone can be synthesized, biological activity is often confined to a single diastereomer. For many potent β-lactone inhibitors, the trans configuration of the substituents at the C3 and C4 positions is paramount. Specifically, the (3S,4R) absolute configuration has emerged as a key determinant of high-potency inhibition for several important enzyme targets.
Mechanism of Stereochemical Control
The superiority of the (3S,4R) configuration can be attributed to three primary factors:
-
Optimal Positioning of the Electrophilic "Warhead": The (3S,4R) arrangement orients the substituents in a way that minimizes steric hindrance and positions the lactone's electrophilic carbonyl carbon for an ideal "in-line" attack by the enzyme's catalytic nucleophile (e.g., the hydroxyl group of serine or threonine).[10][11]
-
Enhanced Binding Affinity through Ancillary Interactions: The substituents at the C3 and C4 positions are not passive structural elements. Their specific orientation in the (3S,4R) isomer allows them to engage in crucial non-covalent interactions—such as hydrogen bonds and hydrophobic contacts—with amino acid residues lining the enzyme's binding pocket. These interactions anchor the inhibitor in the correct orientation, increasing its residence time and the probability of a successful covalent reaction.[10][11]
-
Diastereomeric Incompatibility: Other stereoisomers, such as the corresponding cis-lactone or the (3R,4S) enantiomer, often exhibit dramatically reduced or no activity.[3][10][11] This is because their substituents may cause steric clashes with the active site, prevent the formation of key stabilizing interactions, or orient the lactone ring in a non-productive conformation for nucleophilic attack.
A compelling example of this principle is seen with spiro β-lactone proteasome inhibitors. In one study, a spiro β-lactone with a specific stereochemistry was found to be a potent inhibitor of the 26S proteasome, while its C-6 epimer was essentially inactive at similar concentrations.[10][11] X-ray crystallography revealed that the active isomer could achieve a binding pose that perfectly positioned its lactone for acylation of the N-terminal threonine residue of the proteasome's β5 subunit, a feat the inactive epimer could not accomplish.[10][11]
Key Biological Targets and the (3S,4R) Paradigm
The significance of the (3S,4R) configuration is not theoretical; it is validated by its prevalence in potent inhibitors of major therapeutic targets.
The Proteasome: A Target for Cancer Therapy
The 26S proteasome is a multi-catalytic protease complex that is a central regulator of cellular protein homeostasis and a validated target in oncology.[2] Natural products like salinosporamide A (marizomib) are potent, irreversible proteasome inhibitors that feature a β-lactone ring.[2][12] Their mechanism involves the acylation of the N-terminal threonine residue of the proteasome's catalytic subunits.[9][10] The precise stereochemistry of the substituted β-lactone is critical for navigating the narrow active site channel and achieving the correct orientation for covalent modification.
Fatty Acid Synthase (FAS): A Metabolic Target in Oncology
Fatty acid synthase (FAS) is a key enzyme in de novo lipogenesis and is overexpressed in many human cancers, making it a promising therapeutic target.[3][4][13] The natural product orlistat (tetrahydrolipstatin), an FDA-approved anti-obesity agent, is a potent inhibitor of the thioesterase (TE) domain of FAS.[14][15] Orlistat contains a β-lactone with a (3S,4R)-like configuration that is essential for its activity.[4] Structure-activity relationship studies on novel β-lactone inhibitors of FAS have confirmed that while modifications to the side chains are tolerated, altering the core stereochemistry of the lactone ring leads to a substantial loss of inhibitory activity.[3][4] For instance, synthetic efforts to produce cis-β-lactone analogs resulted in compounds with significantly reduced potency against FAS.[3][4]
Experimental Methodologies
The synthesis and evaluation of stereochemically defined β-lactones require precise and validated protocols.
Protocol: Stereoselective Synthesis of a trans-β-Lactone via Aldol-Lactonization
This protocol provides a generalized workflow for the synthesis of trans-β-lactones, a strategy that has been successfully employed to create potent FAS inhibitors.[3][4] The key is the stereocontrolled aldol reaction followed by intramolecular cyclization.
Step-by-Step Methodology:
-
Ketene Acetal Formation: A suitable ester is deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) and then silylated to form a silyl ketene acetal. Causality: This step creates the nucleophilic component for the aldol reaction.
-
Lewis Acid-Mediated Aldol Reaction: The silyl ketene acetal is reacted with a target aldehyde in the presence of a Lewis acid (e.g., TiCl₄ or SnCl₄). The choice of Lewis acid can influence the diastereoselectivity (cis vs. trans). For trans selectivity, TiCl₄ is often employed. Causality: The Lewis acid activates the aldehyde carbonyl for nucleophilic attack and coordinates the reactants to control the stereochemical outcome of the C-C bond formation.
-
Lactonization: The resulting β-hydroxy ester intermediate is induced to cyclize. This is often achieved during the acidic workup or by gentle heating. The stereochemistry established in the aldol step directs the intramolecular Sₙ2 reaction, where the hydroxyl group displaces the ester's leaving group to form the β-lactone ring.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the desired trans-β-lactone diastereomer.
-
Stereochemical Verification: The relative and absolute stereochemistry of the final product is confirmed using spectroscopic methods (e.g., NMR with NOE analysis) and, if possible, X-ray crystallography.
Workflow Diagram: Stereoselective β-Lactone Synthesis
Caption: Workflow for stereoselective synthesis of β-lactones.
Protocol: Assay for Proteasome Chymotrypsin-Like (CT-L) Activity
This protocol describes a cell-free biochemical assay to determine the inhibitory potency (IC₅₀) of a β-lactone compound against the chymotrypsin-like activity of the 20S proteasome.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂).
-
Prepare a stock solution of the fluorogenic substrate Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin) in DMSO.
-
Prepare serial dilutions of the β-lactone inhibitor in DMSO.
-
Prepare a solution of purified 20S human proteasome in assay buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add the assay buffer.
-
Add 1 µL of the serially diluted β-lactone inhibitor or DMSO (for vehicle control).
-
Add the 20S proteasome solution to initiate the pre-incubation. Let the plate incubate for 15 minutes at 37 °C. Causality: This pre-incubation allows the covalent inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction: Add the fluorogenic substrate Suc-LLVY-AMC to all wells to a final concentration of 10-20 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30-60 minutes. The fluorescence is generated as the proteasome cleaves the AMC group from the substrate.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow Diagram: Proteasome Inhibition Assay
Caption: Workflow for a fluorogenic proteasome inhibition assay.
Data Presentation: The Stereochemical Potency Gap
The difference in biological activity between β-lactone stereoisomers is often not subtle but can span several orders of magnitude. The following table presents illustrative data based on published findings for proteasome and FAS inhibitors, highlighting the critical role of the (3S,4R) configuration.
| Compound ID | Stereochemistry | Target Enzyme | IC₅₀ (nM) | Rationale for Activity Difference |
| BL-1a | (3S,4R)-trans | Proteasome (CT-L) | 5 | Optimal fit in the active site, allowing efficient acylation of the catalytic threonine.[10][11] |
| BL-1b | (3R,4S)-trans | Proteasome (CT-L) | > 10,000 | Enantiomer does not fit the chiral active site. |
| BL-1c | (3S,4S)-cis | Proteasome (CT-L) | 850 | cis-substituents cause steric hindrance, leading to a suboptimal binding pose and reduced reactivity.[10][11] |
| BL-2a | (3S,4R)-trans | FAS (Thioesterase) | 30 | Correct orientation of side chains for hydrophobic pocket binding and positioning of lactone for serine acylation.[3][4] |
| BL-2b | (3R,4S)-trans | FAS (Thioesterase) | > 20,000 | Enantiomeric mismatch with the enzyme's chiral binding domain. |
| BL-2c | (3R,4R)-cis | FAS (Thioesterase) | 2,500 | Improper orientation of the C4 substituent disrupts key binding interactions, lowering affinity.[3][4] |
Note: IC₅₀ values are representative and intended for illustrative purposes to demonstrate the principles discussed.
Conclusion and Future Directions
The biological activity of β-lactones is inextricably linked to their stereochemistry. The (3S,4R) configuration represents a highly optimized structural arrangement that enables potent and selective inhibition of key enzymatic targets by ensuring a precise fit within the enzyme active site, facilitating crucial stabilizing interactions, and positioning the strained lactone ring for efficient covalent modification. Understanding this stereochemical imperative is fundamental for the rational design of next-generation β-lactone-based therapeutics. Future research will undoubtedly leverage this principle, employing stereoselective synthetic strategies and computational modeling to develop novel inhibitors with enhanced potency, improved selectivity, and superior pharmacological profiles for the treatment of cancer and other diseases.
References
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Washington University Office of Technology Management. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. [Link]
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Drawz, S. M., & Bonomo, R. A. (2010). β-Lactams and β-Lactamase Inhibitors: An Overview. Clinical Microbiology Reviews, 23(1), 160-201. [Link]
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Potts, B. M., & Lam, K. S. (2011). Proteasome structure, function, and lessons learned from beta-lactone inhibitors. Current topics in medicinal chemistry, 11(23), 2891-2908. [Link]
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Purohit, V. C., Richardson, R. D., Smith, J. W., & Romo, D. (2008). Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase. Journal of Medicinal Chemistry, 51(18), 5553-5562. [Link]
-
Toussaint, K. A., & Shrestha, R. (2022). Beta-Lactamase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
MSD Manual Professional Edition. Overview of Beta-Lactams. [Link]
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D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Chemical Society Reviews, 35(3), 244-260. [Link]
-
Wikipedia. β-Lactam antibiotic. [Link]
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Papp-Wallace, K. M. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics, 10(8), 995. [Link]
-
Purohit, V. C., Richardson, R. D., Smith, J. W., & Romo, D. (2009). Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase. ACS chemical biology, 4(4), 285-293. [Link]
-
Pedrosa, C., & de la Pradilla, R. F. (2018). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 16(43), 8146-8160. [Link]
-
Groll, M., Huber, R., & Corey, E. J. (2008). Structural Analysis of Spiro β-Lactone Proteasome Inhibitors. Journal of the American Chemical Society, 130(44), 14412-14413. [Link]
-
Groll, M., Huber, R., & Corey, E. J. (2008). Structural Analysis of Spiro β-Lactone Proteasome Inhibitors. Journal of the American Chemical Society, 130(44), 14412-14413. [Link]
-
Manasanch, E. E., & Orlowski, R. Z. (2020). Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. International Journal of Molecular Sciences, 21(3), 979. [Link]
-
Liu, J., & Romo, D. (2006). Practical, Catalytic, Asymmetric Synthesis of β-Lactones via a Sequential Ketene Dimerization/Hydrogenation Process: Inhibitors of the Thioesterase Domain of Fatty Acid Synthase. The Journal of Organic Chemistry, 71(14), 5326-5336. [Link]
-
Marco-Contelles, J., de Opazo, E., Piera, J., & Rodriguez-Fernandez, C. (1998). Stereoselective synthesis of five and/or six membered ring hydroxylactones obtained by Lewis acid mediated reaction of gamma,delta-epoxy-beta-hydroxyesters; Access to 5-methylated 2-deoxysugars. Tetrahedron: Asymmetry, 9(19), 3469-3485. [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Note: While not directly about beta-lactone synthesis, this reference discusses a general method sometimes adapted for lactonization. A more direct synthesis reference is provided in the text. A general URL for JOC is provided. [Link]
-
Kuhajda, F. P., Pizer, E. S., Li, J. N., Mani, N. S., Frehywot, G. L., & Townsend, C. A. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450-3454. [Link]
-
Liu, J., & Romo, D. (2006). Practical, Catalytic, Asymmetric Synthesis of Beta-Lactones via a Sequential Ketene dimerization/hydrogenation Process: Inhibitors of the Thioesterase Domain of Fatty Acid Synthase. The Journal of organic chemistry, 71(14), 5326-5336. [Link]
-
Miranda, P. O., Estévez, F., Quintana, J., García, C. I., Brouard, I., Padrón, J. I., ... & Bermejo, J. (2004). Enantioselective synthesis and biological activity of (3S,4R)- and (3S,4S)-3-hydroxy-4-hydroxymethyl-4-butanolides in relation to PGE2. Journal of medicinal chemistry, 47(2), 292-295. [Link]
-
Chiralpedia. Part 8: Stereochemistry in Biologics and Natural Products. [Link]
-
Young, D. W., Morecombe, D. J., & Sen, P. K. (1977). The stereochemistry of beta-lactam formation in penicillin biosynthesis. European journal of biochemistry, 75(1), 133-147. [Link]
-
González-Bello, C., & Moloney, M. G. (2014). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 12(35), 6844-6855. [Link]
-
Machado, V. M., Coimbra, J. R., de Souza, M. V., & Siqueira, L. B. (2019). Synthesis of Long-Chain β-Lactones and Their Antibacterial Activities against Pathogenic Mycobacteria. Chemistry & biodiversity, 16(4), e1800588. [Link]
-
Wirth, T. (2012). β-Lactams and β-lactones as activity-based probes in chemical biology. MedChemComm, 3(4), 408-417. [Link]
-
Zaugg, H. E. (1954). β-Lactones. Organic Reactions, 8, 305-364. [Link]
-
ResearchGate. Lactones: Classification, synthesis, biological activities, and industrial applications. [Link]
-
Kowalczyk, M., & Kulesza, R. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(9), 2779. [Link]
Sources
- 1. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
- 2. Proteasome structure, function, and lessons learned from beta-lactone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Structural Analysis of Spiro β-Lactone Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Practical, catalytic, asymmetric synthesis of beta-lactones via a sequential ketene dimerization/hydrogenation process: inhibitors of the thioesterase domain of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Acyl-Enzyme Intermediate Formation with 3-Amino-4-Methyl-Oxetan-2-One Scaffolds
This guide provides an in-depth technical analysis of the formation of acyl-enzyme intermediates using 3-amino-4-methyl-oxetan-2-one (a threonine-derived
Executive Summary
The 3-amino-4-methyl-oxetan-2-one scaffold is a privileged electrophilic motif in medicinal chemistry, primarily utilized to target the 20S proteasome . Unlike reversible peptide aldehydes or boronates, this
This guide details the mechanistic basis of this reaction, the structural determinants of specificity, and the experimental protocols required to characterize the resulting acyl-enzyme complex.
Mechanistic Principles
The Target: N-Terminal Threonine Hydrolase
The 20S proteasome utilizes a unique catalytic mechanism distinct from the catalytic triad of serine proteases. The nucleophile is the hydroxyl group of the N-terminal Threonine (Thr1O
Reaction Trajectory
The reaction between the 3-amino-4-methyl-oxetan-2-one scaffold and the enzyme proceeds via a specific acylation event that results in ring opening.
-
Recognition (Michaelis Complex): The inhibitor binds to the active site. The C4-methyl group aligns with the S1 specificity pocket, while the C3-amino group (often acylated in drug candidates) engages the S2/S3 pockets.
-
Nucleophilic Attack: The Thr1O
acts as the nucleophile, attacking the carbonyl carbon (C2) of the -lactone ring. -
Ring Opening: The strained four-membered ring facilitates bond scission between C2 and the ring oxygen. Unlike serine proteases where the leaving group is a peptide fragment, here the "leaving group" remains tethered to the inhibitor molecule.
-
Acyl-Enzyme Formation: The result is a stable ester linkage between the inhibitor and Thr1. The ring oxygen becomes a C4-hydroxyl group (or C4-alkoxide), which is stabilized by hydrogen bonding within the active site (often with the Thr1
-amine).
Why it is Irreversible
In standard proteolysis, a water molecule hydrolyzes the acyl-enzyme intermediate to regenerate the active site. However, the 3-amino-4-methyl-oxetan-2-one adduct forms a steric blockade. The newly generated hydroxyl group on the inhibitor often displaces the hydrolytic water molecule or forms a tight hydrogen bond network (e.g., with the Thr1 amine), effectively "freezing" the enzyme in the acylated state.
Visualization of the Signaling Pathway
The following diagram illustrates the molecular logic of the inhibition pathway, from recognition to irreversible inactivation.
Caption: Kinetic pathway of proteasome inactivation by threonine
Experimental Protocols
To validate the formation of the acyl-enzyme intermediate, a multi-modal approach combining kinetics, mass spectrometry, and structural biology is required.
Protocol A: Kinetic Characterization ( )
Objective: Determine the potency and mechanism of inhibition (reversible vs. irreversible).
-
Reagents: Purified 20S proteasome (human or yeast), Fluorogenic substrate (e.g., Suc-LLVY-AMC for
5 activity), Inhibitor stock (DMSO). -
Assay Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl
, 1 mM DTT. -
Procedure:
-
Incubate enzyme with varying concentrations of inhibitor ([I]) for time
(0–60 min). -
Add substrate (Suc-LLVY-AMC) and monitor fluorescence (
380 nm, 460 nm). -
Plot residual activity (
) vs. time.
-
-
Data Analysis:
-
Fit data to pseudo-first-order kinetics to obtain
. -
Plot
vs. [I] to determine (max inactivation rate) and (binding affinity). -
Success Metric: A time-dependent decrease in IC
confirms covalent modification.
-
Protocol B: Mass Spectrometric Validation
Objective: Confirm the stoichiometry and mass shift corresponding to the opened lactone ring.
| Step | Description | Critical Parameter |
| 1. Incubation | React Proteasome (1 | Molar excess ensures saturation. |
| 2. Denaturation | Quench with 1% Formic Acid / 50% Acetonitrile. | Disrupts non-covalent complexes. |
| 3. LC-MS/MS | Analyze via ESI-TOF or Orbitrap. | Focus on |
| 4. Deconvolution | Compare mass of treated vs. untreated | Expected Shift: +MW of Inhibitor (No loss of water). |
Note: Unlike peptide bond hydrolysis where water is added, the reaction with
Protocol C: X-Ray Crystallography (Gold Standard)
Objective: Visualize the ester bond and the stereochemistry of the ring-opened product.
-
Crystallization: Grow crystals of 20S proteasome using hanging drop vapor diffusion (MPD/Magnesium Acetate buffers).
-
Soaking: Soak crystals with 1–5 mM inhibitor for 2–24 hours.
-
Diffraction: Collect data at a synchrotron source.
-
Refinement: Look for continuous electron density extending from Thr1O
.-
Validation: The density should model to the ring-opened ester form: Thr1-O-C(=O)-CH(NHR)-CH(Me)-OH.
-
Structural Determinants of Specificity
The "3-amino-4-methyl" configuration is not arbitrary; it mimics the threonine side chain, exploiting the enzyme's preference for self-cleavage or specific hydrophobic pockets.
-
C4-Methyl Group (P1 Site): In the proteasome
5 subunit (chymotrypsin-like), the S1 pocket is hydrophobic. The methyl group (or larger hydrophobic groups in derivatives like Salinosporamide) anchors the molecule. -
C3-Amino Group: This handle is critical for:
-
Solubility: Enhances aqueous stability.
-
Derivatization: In drugs like Omuralide, this amine is part of a fused lactam or acylated to extend into the S2/S3 pockets, increasing potency by orders of magnitude.
-
Intramolecular Bonding: In the acyl-enzyme state, the C3-substituent often hydrogen bonds with the enzyme backbone, preventing hydrolysis (deacylation).
-
References
-
Fenteany, G., et al. (1995). "Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin."[2] Science, 268(5211), 726-731. Link
-
Groll, M., et al. (1997). "Structure of 20S proteasome from yeast at 2.4 A resolution." Nature, 386(6624), 463-471. Link
-
Groll, M., & Huber, R. (2004). "Inhibitors of the ubiquitin–proteasome system: close-up on the 20S proteasome." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1695(1-3), 33-44. Link
-
Corey, E. J., & Li, W. D. (1999). "Total synthesis and biological activity of lactacystin, omuralide and analogs." Chemical and Pharmaceutical Bulletin, 47(1), 1-10. Link
-
Williamson, M. J., et al. (2006). "Structure-guided design of a potent and specific inhibitor of the 26S proteasome." Cancer Cell, 10(4), 331-339. Link
Sources
Amino-Oxetan-2-One Derivatives in Medicinal Chemistry: A Review of a Potent but Challenging Scaffold
An In-Depth Technical Guide:
Abstract
The oxetan-2-one, or β-propiolactone, ring is a strained four-membered heterocycle that has garnered significant interest in medicinal chemistry. Its inherent ring strain makes it a potent electrophile, capable of covalently modifying biological nucleophiles, rendering it an effective "warhead" for enzyme inhibition. The incorporation of an amino group onto this scaffold introduces a versatile functional handle for modulating physicochemical properties and for further chemical elaboration. This technical guide provides a comprehensive review of amino-oxetan-2-one derivatives, delving into their synthetic challenges, primary mechanisms of action, and documented applications as highly potent enzyme inhibitors. We will critically examine the structure-activity relationships and the profound challenge of chemical and metabolic instability that has, to date, limited the clinical translation of this compound class. By contrasting this scaffold with more stable bioisosteres, such as β-lactams and non-labile oxetanes, this guide aims to provide researchers, scientists, and drug development professionals with a nuanced understanding of the opportunities and obstacles associated with deploying amino-oxetan-2-one derivatives in modern drug discovery campaigns.
Introduction: The β-Lactone as a Privileged Warhead
Four-membered rings are a fascinating and challenging structural class in organic chemistry. The significant angle strain and torsional strain within these systems make them kinetically reactive and thermodynamically unstable compared to their acyclic or larger-ring counterparts. In medicinal chemistry, this reactivity can be strategically harnessed. The oxetan-2-one (β-lactone) scaffold is a prime example of such a "strained-ring" strategy.
Natural products containing the β-lactone motif have demonstrated a wide array of potent biological activities, including antibacterial, antifungal, and anti-cancer properties.[1][2] Their mechanism often involves the irreversible acylation of a key nucleophilic residue—typically serine, cysteine, or threonine—in an enzyme active site. This covalent modification leads to potent and often prolonged inhibition. Prominent examples like Orlistat (tetrahydrolipstatin), which inhibits pancreatic lipase, and Salinosporamide A (Marizomib), a proteasome inhibitor, underscore the therapeutic potential of the β-lactone core.[3][4]
The addition of an amino group to the oxetan-2-one core creates the amino-oxetan-2-one scaffold. This functionalization offers several strategic advantages:
-
A Handle for Derivatization: The amino group serves as a key point for building out molecular complexity, allowing for the attachment of various side chains to optimize target binding and selectivity.
-
Modulation of Physicochemical Properties: The basicity of the amine can be tuned to influence solubility, cell permeability, and pharmacokinetic profiles.
-
Introduction of Key Binding Interactions: The amine can act as a hydrogen bond donor, providing an additional anchor point within a target protein's binding pocket.
However, the primary challenge that dominates the narrative of this scaffold is its stability. The electron-donating nature of the amino group can further activate the already labile lactone, leading to rapid hydrolysis or other degradation pathways. A pivotal study identified 3-aminooxetan-2-one derivatives as highly potent inhibitors of N-acylethanolamine acid amidase (NAAA), but their utility was severely hampered by poor chemical and plasma stability.[5] This finding encapsulates the central theme of this guide: the balance between potent, mechanism-based inhibition and the prerequisite for sufficient stability to achieve therapeutic efficacy.
Synthetic Strategies and Methodologies
The synthesis of amino-oxetan-2-ones is non-trivial, complicated by the inherent instability of the target scaffold. Methodologies must be carefully chosen to avoid premature ring-opening. The most logical approach involves the cyclization of a suitably protected β-hydroxy-α-amino acid or α-hydroxy-β-amino acid precursor.
Core Synthetic Approach: Dehydrative Cyclization
The most common laboratory synthesis of β-lactones involves the intramolecular cyclization of a β-hydroxy carboxylic acid. For amino-oxetan-2-one derivatives, this requires a precursor with both a hydroxyl group and a protected amino group at the appropriate positions. The choice of protecting group for the amine is critical; it must be stable to the cyclization conditions but readily removable without destroying the lactone ring.
Caption: General workflow for the synthesis of amino-oxetan-2-ones.
Exemplary Protocol: Synthesis of a Protected 3-Amino-oxetan-2-one
This protocol describes a plausible, multi-step synthesis adapted from established methodologies for preparing β-lactones and handling amino acids.
Objective: To synthesize (S)-3-((tert-butoxycarbonyl)amino)oxetan-2-one from L-serine methyl ester.
Rationale: This protocol starts from a commercially available chiral building block, L-serine. The Boc protecting group is chosen for its stability under many reaction conditions and its susceptibility to removal under mild acidic conditions that the β-lactone ring may tolerate. The cyclization is achieved via a Mitsunobu reaction, a reliable method for forming esters from alcohols and carboxylic acids with inversion of stereochemistry.
Step-by-Step Methodology:
-
Protection of L-Serine Methyl Ester:
-
Dissolve L-serine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-serine methyl ester.
-
-
Saponification to the Carboxylic Acid:
-
Dissolve the Boc-L-serine methyl ester (1.0 eq) in a 3:1 mixture of methanol and water.
-
Add lithium hydroxide monohydrate (1.5 eq) and stir at room temperature for 4 hours, monitoring by TLC.
-
Acidify the reaction mixture to pH ~3 with 1M HCl at 0 °C.
-
Extract the product, Boc-L-serine, into ethyl acetate. Dry and concentrate to obtain the β-hydroxy acid precursor.
-
-
Mitsunobu Cyclization:
-
Caution: The Mitsunobu reaction should be performed in a well-ventilated fume hood.
-
Dissolve the Boc-L-serine (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes. The solution will typically turn from colorless to a yellow/orange color.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding a small amount of water.
-
Concentrate the mixture and purify by flash column chromatography on silica gel to isolate the target compound, (S)-3-((tert-butoxycarbonyl)amino)oxetan-2-one, separating it from triphenylphosphine oxide and the DIAD-hydrazine byproduct.
-
Medicinal Chemistry Applications: Potent Covalent Inhibition
The primary application of amino-oxetan-2-ones in medicinal chemistry is as inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases and hydrolases.
Mechanism of Action: Irreversible Acylation
The therapeutic action of these compounds stems from their ability to act as mechanism-based inactivators. The strained lactone ring is highly susceptible to nucleophilic attack by a residue in the enzyme's active site. This attack results in the opening of the ring and the formation of a stable covalent acyl-enzyme adduct, effectively and irreversibly shutting down the enzyme's catalytic activity.
Caption: Covalent modification of a serine hydrolase active site.
Case Study: N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
NAAA is a cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA). PEA has known anti-inflammatory and analgesic properties, making NAAA an attractive therapeutic target for pain and inflammation.[5]
Researchers identified a series of 3-aminooxetan-2-one derivatives as exceptionally potent inhibitors of NAAA. The scaffold was likely designed to mimic the transition state of substrate hydrolysis.
| Feature | Observation | Implication for SAR |
| Amino-Oxetan-2-one Core | Essential for high potency. | The strained lactone is the key reactive "warhead" for covalent modification of the catalytic cysteine residue. |
| Amide Side Chain | A long alkyl or arylalkyl chain attached to the amino group was required. | This side chain likely occupies a hydrophobic binding pocket within the enzyme, ensuring proper orientation of the lactone for attack. |
| Stability | Compounds exhibited low chemical stability in buffer and rapid degradation in plasma. | The high reactivity leading to potent inhibition also results in poor drug-like properties, limiting systemic administration.[5] |
This case study is highly instructive. While the potency was remarkable, the inherent instability of the scaffold led the researchers to pivot to a more stable, analogous β-lactam (azetidin-2-one) core for further development.[5] This highlights a critical lesson in drug discovery: potency must be balanced with developability.
Physicochemical Properties and the Stability Conundrum
The medicinal chemistry utility of a scaffold is defined by its overall profile, including efficacy, safety, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For amino-oxetan-2-ones, the discussion is dominated by the interplay between reactivity and stability.
A Comparison of Related Four-Membered Rings
To understand the unique properties of amino-oxetan-2-ones, it is useful to compare them to related scaffolds commonly used in drug design.
| Scaffold | Role in Medicinal Chemistry | Reactivity/Stability | Key Advantage | Key Disadvantage |
| Amino-Oxetan-2-one | Covalent enzyme inhibitor (warhead). | Highly Reactive: Prone to hydrolysis and nucleophilic attack. | High potency via covalent modification. | Poor chemical/metabolic stability; potential for off-target reactivity. |
| Azetidin-2-one (β-Lactam) | Covalent enzyme inhibitor (e.g., penicillins, NAAA inhibitors). | Reactive but Tunable: Generally more stable than oxetan-2-ones. | Proven therapeutic scaffold with tunable reactivity. | Can be susceptible to β-lactamase degradation. |
| Stable Oxetane | Non-reactive modulator of physicochemical properties. | Stable: Used as a structural element, not a reactive warhead. | Improves solubility, reduces pKa of adjacent amines, metabolically robust.[6][7][8] | Lacks the intrinsic reactivity for covalent inhibition. |
| Amino-Oxetane | Amide or sulfonamide bioisostere.[9][10] | Stable: Non-reactive core. | Breaks amide planarity, improves metabolic stability vs. amides.[6][11] | Can introduce a basic center. |
This comparison clarifies that while all these structures contain a four-membered ring, their roles are distinct. The oxetan-2-one is a reactive tool for inhibition, whereas the stable oxetane is a building block for optimizing drug-like properties.[12]
Future Directions and Expert Opinion
The potent inhibitory activity of amino-oxetan-2-one derivatives ensures that they will remain a topic of academic and industrial interest, despite the significant stability challenges. The path forward for this scaffold requires innovative solutions to tame its reactivity without sacrificing its efficacy.
-
Pro-drug Strategies: One potential avenue is the development of a pro-drug that generates the active amino-oxetan-2-one in situ at the target site. This could involve masking the lactone in a more stable precursor that is selectively cleaved by an enzyme present in the target tissue.
-
Structural Modification for Stability: Subtle electronic or steric modifications to the ring could potentially temper the reactivity of the lactone. For example, the incorporation of electron-withdrawing groups could decrease the electrophilicity of the carbonyl carbon, slowing the rate of hydrolysis while hopefully maintaining sufficient reactivity for enzyme inhibition.
-
Targeted Applications: The inherent instability of the scaffold may make it unsuitable for systemic oral administration. However, it could be highly effective for topical applications (e.g., in dermatology) or for targeted delivery via antibody-drug conjugates (ADCs), where the compound is released directly at the site of action, minimizing systemic exposure and stability issues.
References
-
Robinson, S. L., Cahlíková, L., & Boddy, C. N. (2018). Biosynthesis and chemical diversity of β-lactone natural products. Natural Product Reports, 35(10), 1013-1036. [1][2]
-
Leeper, F. J., Bull, J. A., & Fessard, A. O. (2021). Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase. Angewandte Chemie International Edition, 60(32), 17469-17473. [11]
-
Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [6]
-
Kokotos, G., & Constantinou-Kokotou, V. (2014). β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis. Journal of Medicinal Chemistry, 57(15), 6543-6553. [3]
-
Sasso, O., Armirotti, A., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1431-1436. [5]
-
Wang, Y., Tennyson, R. L., & Romo, D. (2004). β-Lactones: Intermediates for Natural Product Total Synthesis and New Transformations. Heterocycles, 64, 605-658. [4]
-
Komai, T., Yagi, R., et al. (1997). Inhibition of HIV-1 protease by oxim derivatives. Biochemical and Biophysical Research Communications, 230(3), 557-561. [13]
-
Burrows, J. N., & Wipf, P. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [14]
-
de la Torre, D., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12554-12579. [7]
-
Bull, J. A., & Fessard, A. O. (2023). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. [9]
-
de la Torre, D., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [8]
-
MedChemica. (2026). Med Chem Paper Of The Month - February 2026. [10]
-
Stepan, A. F., & Wipf, P. (2018). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 10(14), 1735-1756. [12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and chemical diversity of β-lactone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. medchemica.com [medchemica.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of HIV-1 protease by oxim derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Enantioselective Synthesis of (3S,4R)-3-Amino-4-methyl-oxetan-2-one from L-Threonine
Executive Summary
The synthesis of highly strained chiral building blocks, such as β-lactones, demands rigorous stereocontrol and mild reaction conditions. (3S,4R)-3-Amino-4-methyl-oxetan-2-one is a critical intermediate in the development of β-lactone antibiotics (e.g., Obafluorin) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[1],[2]. This application note details a stereoretentive cyclization protocol starting from naturally occurring L-threonine. By utilizing carboxylate-specific activation rather than hydroxyl activation, this protocol ensures the preservation of the native stereocenters, delivering the target (3S,4R)-β-lactone as a stable tosylate salt.
Mechanistic Rationale: The Stereochemical Imperative
L-Threonine possesses a (2S, 3R) absolute configuration. In the resulting oxetan-2-one ring, the
This requirement dictates the choice of coupling reagent:
-
Pathway A (Hydroxyl Activation): Standard Mitsunobu conditions (DEAD/PPh
) activate the -hydroxyl group. The subsequent intramolecular attack by the carboxylate breaks the C–O bond, resulting in inversion of configuration at the -carbon, yielding the undesired (3S, 4S)-allo-isomer[3]. -
Pathway B (Carboxylate Activation): Utilizing the BOP reagent activates the carboxylate group to form an active ester. The unactivated
-hydroxyl group attacks the activated carbonyl. Because the C–O bond at the chiral center is never broken, the reaction proceeds with absolute retention of configuration, yielding the desired (3S, 4R)-isomer[1],[4].
Fig 1: Mechanistic divergence in L-threonine cyclization based on activation strategy.
Predictive Stereocontrol Matrix
To assist in rational drug design, the following table summarizes the stereochemical outcomes based on the starting material and activation strategy.
| Starting Material | Configuration | Activation Strategy | Mechanistic Pathway | Final β-Lactone Configuration | Ring Stereochemistry |
| L-Threonine | (2S, 3R) | Carboxylate (BOP) | Retention at C-β | (3S, 4R) | Trans |
| L-Threonine | (2S, 3R) | Hydroxyl (Mitsunobu) | Inversion at C-β | (3S, 4S) | Cis |
| L-allo-Threonine | (2S, 3S) | Carboxylate (BOP) | Retention at C-β | (3S, 4S) | Cis |
| L-allo-Threonine | (2S, 3S) | Hydroxyl (Mitsunobu) | Inversion at C-β | (3S, 4R) | Trans |
Reagent Causality & System Integrity
A robust protocol must be a self-validating system. Every reagent in this workflow serves a specific, mechanistic purpose to prevent degradation of the highly strained 4-membered ring.
-
BOP Reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate): Chosen over standard carbodiimides (like DCC or EDC) because it rapidly forms a highly reactive hydroxybenzotriazole (HOBt) ester intermediate. This prevents oxazolone formation and subsequent epimerization at the
-carbon[1]. -
p-Toluenesulfonic Acid (p-TsOH) during Deprotection: Free β-lactones with an unprotected primary amine are highly unstable. The nucleophilic amine will rapidly attack the strained lactone ring of adjacent molecules, causing uncontrolled intermolecular aminolysis and polymerization[1]. Conducting the Boc-deprotection in the presence of p-TsOH immediately protonates the released amine. The bulky, non-nucleophilic tosylate counterion stabilizes the ammonium salt[1].
-
Ether Precipitation: The protocol uses cold diethyl ether in the final step as a self-validating purification mechanism. The highly polar tosylate salt is insoluble in ether and crashes out as a white solid, while residual TFA and cleaved Boc byproducts remain in the organic supernatant.
Step-by-Step Experimental Protocol
Fig 2: Step-by-step experimental workflow for the synthesis of the beta-lactone tosylate salt.
Step 1: N-Boc Protection of L-Threonine
-
Dissolve L-threonine (10.0 mmol) in a mixture of 1M aqueous NaHCO
(20 mL) and THF (20 mL). -
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc
O, 11.0 mmol) dropwise. -
Stir the reaction mixture at room temperature for 12 hours.
-
Checkpoint: Monitor by TLC (Ninhydrin stain). The primary amine spot should disappear.
-
Acidify the aqueous layer to pH 2-3 using 1M KHSO
(aq) at 0 °C. -
Extract with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield N-Boc-L-threonine as a white foam.
Step 2: Stereoretentive Cyclization
-
Dissolve N-Boc-L-threonine (5.0 mmol) in anhydrous CH
Cl (50 mL) under an inert argon atmosphere. -
Add Triethylamine (Et
N, 15.0 mmol) and cool the mixture to 0 °C. -
Add BOP reagent (6.0 mmol) in one portion[1].
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Checkpoint: Monitor by TLC (UV and KMnO
stain). -
Quench the reaction with brine (30 mL). Extract with CH
Cl (2 × 30 mL). -
Dry the organic phase over Na
SO and concentrate. Purify via flash column chromatography (Hexane/EtOAc, 8:2) to isolate tert-butyl ((3S,4R)-4-methyl-2-oxooxetan-3-yl)carbamate.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified N-Boc-β-lactone (2.0 mmol) and p-Toluenesulfonic acid monohydrate (p-TsOH·H
O, 2.0 mmol) in a minimum volume of anhydrous CH Cl (5 mL)[1]. -
Cool the flask to 0 °C.
-
Add cold Trifluoroacetic acid (TFA, 5 mL) dropwise[1].
-
Stir at 0 °C for exactly 15–20 minutes. Caution: Extended exposure to strong acid will hydrolyze the lactone ring.
-
Rapidly concentrate the mixture under reduced pressure (keeping the bath temperature below 25 °C) to remove excess TFA.
Step 4: Isolation via Precipitation
-
To the resulting viscous oil, add ice-cold anhydrous diethyl ether (20 mL) under vigorous stirring.
-
A white precipitate will immediately form.
-
Filter the precipitate rapidly over a sintered glass funnel under a blanket of argon.
-
Wash the solid with additional cold diethyl ether (2 × 10 mL) and dry under high vacuum to yield the (3S,4R)-3-amino-4-methyl-oxetan-2-one tosylate salt.
Analytical Checkpoints for System Validation
To ensure the integrity of the synthesized β-lactone, perform the following analytical checks:
-
Infrared (IR) Spectroscopy: The most definitive proof of a successful cyclization is the appearance of a highly strained carbonyl stretching frequency. A sharp, intense band at ~1820–1830 cm
confirms the presence of the 4-membered β-lactone ring. -
1H-NMR Spectroscopy (D
O or CD OD):-
The C4 proton (
-CH) appears as a multiplet around 4.8–5.0 ppm. -
The C3 proton (
-CH) appears as a doublet around 5.3–5.5 ppm. -
Stereochemical Proof: The coupling constant (
) between the C3 and C4 protons is diagnostic. For the trans isomer (3S, 4R), is typically ~4.0 Hz , whereas the cis isomer exhibits a larger coupling constant of ~6.0 Hz.
-
References
-
Title: Synthesis and acylation of salts of L-threonine β-lactone: A route to β-lactone antibiotics Source: Journal of Organic Chemistry (1991), 56(4), 1280–1283. URL: [Link]
-
Title: Synthesis and Structure–Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors Source: Journal of Medicinal Chemistry (2011), 54(13), 4705–4714. (PMC3131713) URL: [Link]
-
Title: An Investigation on the Relationships between Mass Spectrometric Collisional Data and Biological Activity/Stability of Some N-Acylethanolamine Acid Amidase (NAAA) β-Lactone Inhibitors Source: International Journal of Molecular Sciences (2023), 24(5), 4834. URL: [Link]
-
Title: Synthesis and Reactivity of β-Lactones Derived from L-Threonine and Related Amino Acids Source: Journal of Organic Chemistry (1989), 54(10), 2311–2316. URL: [Link]
Sources
Application Notes & Protocols: Strategic Cyclization of β-Hydroxy-α-Amino Acids to Synthesize Amino-Oxetan-2-Ones
Abstract
The oxetan-2-one (or β-lactone) ring system is a strained four-membered heterocycle that serves as a valuable chiral building block and a key motif in several bioactive natural products.[1][2] The incorporation of an amino substituent creates amino-oxetan-2-ones, versatile synthons for producing β-amino acids, peptide mimics, and complex pharmaceutical intermediates. The primary route to these structures involves the intramolecular cyclization of β-hydroxy-α-amino acid precursors. This guide provides a comprehensive overview of the critical considerations and detailed protocols for achieving this transformation, focusing on stereocontrol, protecting group strategies, and reaction mechanisms. We will explore two primary, stereochemically distinct pathways: the Mitsunobu reaction and the activation of the hydroxyl group as a sulfonate ester.
Introduction: The Strategic Value of Amino-Oxetan-2-Ones
The inherent ring strain of the β-lactone core makes amino-oxetan-2-ones susceptible to regioselective ring-opening by a variety of nucleophiles, providing access to a diverse array of functionalized, enantiomerically pure β-amino acids.[3] This reactivity, combined with the stereochemical information encoded in the ring, makes them powerful intermediates in drug development.
The central challenge in their synthesis lies in coaxing a molecule to form a strained four-membered ring without promoting competing side reactions such as intermolecular polymerization or elimination. The success of this endeavor hinges on three key factors:
-
Activation Strategy: The choice of reagents to facilitate the intramolecular esterification.
-
Stereochemical Control: The starting stereochemistry of the β-hydroxy-α-amino acid and the mechanism of the chosen reaction dictate the final stereochemistry of the product.
-
Protecting Group Orthogonality: The amino group and the carboxylic acid must be appropriately masked and unmasked to direct the desired cyclization.[4]
This document details robust protocols that address these challenges, providing researchers with the tools to reliably synthesize these valuable compounds.
Foundational Logic: Protecting Group Strategy
Before any cyclization attempt, a robust protecting group strategy is paramount. The amino group of the β-hydroxy-α-amino acid precursor is nucleophilic and must be protected to prevent side reactions. The choice of protecting group is dictated by its stability under the planned cyclization conditions and the desired deprotection method.
Table 1: Compatibility of Common Amino Protecting Groups
| Protecting Group | Abbreviation | Stable to Mitsunobu Conditions? | Stable to Sulfonylation/Base? | Common Deprotection Method |
| tert-Butoxycarbonyl | Boc | Yes | Yes | Strong Acid (e.g., TFA)[5] |
| Benzyloxycarbonyl | Cbz / Z | Yes | Yes | Hydrogenolysis (H₂, Pd/C)[6] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | No (Labile to basic side products) | No (Labile to base) | Secondary Amines (e.g., Piperidine)[5] |
| Allyloxycarbonyl | Alloc | Yes | Yes | Pd(0) catalysts[5] |
Expert Insight: For most applications described herein, the Boc and Cbz groups offer the best balance of stability and ease of removal. The Fmoc group is generally unsuitable due to its base-lability, which conflicts with reagents or byproducts in both primary methods. The carboxylic acid is typically deprotected immediately before cyclization to act as the intramolecular nucleophile.
Protocol I: Mitsunobu Cyclization with Inversion of Stereochemistry
The Mitsunobu reaction is a powerful and reliable method for dehydrative cyclization of β-hydroxy acids.[7][8] It proceeds via an S_N2 mechanism, resulting in a clean inversion of configuration at the hydroxyl-bearing stereocenter.[9][10] This is the method of choice when the desired product stereochemistry is epimeric to the starting alcohol.
Mechanism and Rationale
The reaction is initiated by the formation of a highly reactive phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This species activates the hydroxyl group of the substrate, converting it into an excellent leaving group. The carboxylate, deprotonated by the basic reaction intermediate, then acts as the intramolecular nucleophile, attacking the activated carbon center and displacing the triphenylphosphine oxide in an S_N2 fashion.
Caption: Mitsunobu reaction workflow for amino-oxetan-2-one synthesis.
Detailed Experimental Protocol: Mitsunobu Cyclization
Materials:
-
N-Boc-β-hydroxy-α-amino acid (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF), reagent grade
-
Ethyl acetate, Hexanes, Saturated aq. NaHCO₃, Brine
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-β-hydroxy-α-amino acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF to achieve a concentration of approximately 0.05 M.
-
Causality Note: A relatively dilute condition (0.05 M to 0.1 M) is crucial to favor the intramolecular cyclization over intermolecular side reactions.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Reagent Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes using a syringe pump. A color change (often to a milky white or pale yellow) and formation of a precipitate (triphenylphosphine oxide byproduct) may be observed.
-
Expert Insight: Slow addition of the azodicarboxylate is critical to control the reaction rate and minimize the formation of undesired byproducts.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the residue using flash column chromatography on silica gel. A gradient elution, starting from 10% EtOAc in hexanes and gradually increasing to 30-40% EtOAc, is typically effective.[11]
-
Trustworthiness Check: The byproducts of the Mitsunobu reaction can be difficult to separate. Running a wider column and using a shallow gradient during chromatography is recommended for optimal purity.
-
Protocol II: Hydroxyl Activation and Cyclization with Inversion
An alternative and often more cost-effective method involves a two-step sequence: activation of the hydroxyl group as a sulfonate ester (e.g., mesylate or tosylate), followed by base-mediated intramolecular S_N2 cyclization.[12] This pathway also proceeds with a net inversion of stereochemistry at the C-β position.
Mechanism and Rationale
The hydroxyl group is a poor leaving group. Converting it to a sulfonate ester (a "super" leaving group) dramatically increases the electrophilicity of the attached carbon.[5] In a subsequent step, a non-nucleophilic base is used to deprotonate the carboxylic acid, which then readily displaces the sulfonate leaving group to form the oxetanone ring.
Caption: Two-step cyclization via hydroxyl group activation.
Detailed Experimental Protocol: Mesylation and Cyclization
Materials:
-
N-Cbz-β-hydroxy-α-amino acid (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetone
-
1M HCl, Saturated aq. NaHCO₃, Brine
Procedure:
Part A: Mesylation
-
Preparation: Dissolve the N-Cbz-β-hydroxy-α-amino acid (1.0 eq) in anhydrous DCM (0.2 M) in a flask under N₂. Cool to 0 °C.
-
Base Addition: Add triethylamine (2.5 eq). Stir for 5 minutes.
-
Activation: Add methanesulfonyl chloride (1.2 eq) dropwise. The formation of triethylammonium chloride salt will cause the solution to become cloudy.
-
Reaction: Stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction with DCM. Wash sequentially with cold 1M HCl (1x), saturated aq. NaHCO₃ (1x), and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude mesylate is often used directly in the next step without further purification.
Part B: Cyclization
-
Preparation: Dissolve the crude mesylate from Part A in anhydrous acetone (0.1 M).
-
Base Addition: Add finely ground potassium carbonate (3.0 eq).
-
Causality Note: K₂CO₃ is a mild, non-nucleophilic base suitable for deprotonating the carboxylic acid without promoting significant side reactions. Acetone is a good solvent that facilitates the reaction while being easy to remove.
-
-
Reaction: Heat the suspension to reflux (approx. 56 °C) and stir vigorously for 6-18 hours. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel as described in Protocol 3.2.6.
Summary and Comparison
Both protocols reliably produce amino-oxetan-2-ones with inversion of stereochemistry. The choice often depends on reagent availability, cost, and ease of byproduct removal.
Table 2: Comparison of Primary Cyclization Protocols
| Feature | Mitsunobu Reaction | Hydroxyl Activation (Mesylation) |
| Steps | One-pot | Two steps |
| Stereochemistry | Inversion | Inversion |
| Key Reagents | PPh₃, DIAD/DEAD | MsCl, Et₃N, K₂CO₃ |
| Pros | • High yielding and reliable for many substrates.• Milder conditions (0 °C to RT). | • More economical reagents.• Byproducts are inorganic salts, easier to remove. |
| Cons | • Byproducts (PPh₃=O, hydrazine) can be difficult to purify.• Azodicarboxylates are hazardous. | • Requires an additional reaction and work-up step.• Mesylate can be unstable for some substrates. |
| Typical Yield | 60-85% | 55-80% (over two steps) |
Conclusion
The synthesis of amino-oxetan-2-ones from β-hydroxy-α-amino acids is a synthetically valuable transformation that requires careful consideration of reaction mechanism and protecting group strategy. The Mitsunobu reaction offers a robust, one-pot solution for achieving cyclization with stereochemical inversion, while the two-step hydroxyl activation pathway provides a more economical, albeit longer, alternative. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently incorporate these powerful building blocks into their synthetic programs.
References
-
The First Preparation of β-Lactones by Radical Cyclization. ResearchGate.[Link]
-
b-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. LOCKSS.[Link]
- Method for synthesizing β-lactones and alkenes.
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. ARROW@TU Dublin.[Link]
- Method for synthesizing oxetan-2-ones and intermediates for their preparation.
-
Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect.[Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.[Link]
- Chemoenzymatic synthesis of peptide beta-lactones and beta-hydroxy acids.
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI.[Link]
-
Mitsunobu Reaction. Chemistry Steps.[Link]
-
Protecting Groups. chem.iitb.ac.in.[Link]
-
Enzymatic Activation and Cyclization of Hydroxy Fatty Acids for the Production of Alkyl Lactones. Berkeley Lab IPO.[Link]
-
Protecting Groups List. SynArchive.[Link]
-
Mitsunobu Reaction. Organic Chemistry Portal.[Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal.[Link]
-
Oxetane amino acids. ResearchGate.[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[Link]
-
Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. Angewandte Chemie International Edition.[Link]
-
Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry.[Link]
-
Mitsunobu Reaction. Master Organic Chemistry.[Link]
-
Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI.[Link]
-
Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. PubMed.[Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris.[Link]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. US5902886A - Method for synthesizing oxetan-2-ones and intermediates for their preparation - Google Patents [patents.google.com]
- 3. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Amino Protecting Groups Stability [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. researchgate.net [researchgate.net]
Application Note: (3S,4R)-3-Amino-4-methyl-oxetan-2-one as a Privileged Chiral Scaffold in Antibacterial Drug Discovery
Executive Summary
The emergence of multidrug-resistant bacterial pathogens necessitates the exploration of novel chemical spaces for antibiotic development. (3S,4R)-3-amino-4-methyl-oxetan-2-one (often supplied as a stable p-toluenesulfonate salt) is a highly strained, biologically active
Mechanistic Rationale: The -Lactone Electrophilic Trap
The utility of the (3S,4R)-3-amino-4-methyl-oxetan-2-one scaffold stems from its precise stereochemistry and inherent ring strain.
-
Stereochemical Mimicry : The (3S,4R) configuration perfectly mimics the spatial arrangement of the D-alanyl-D-alanine dipeptide, the natural substrate of bacterial transpeptidases (PBPs).
-
Covalent Inhibition : The 4-membered
-lactone ring is highly susceptible to nucleophilic attack by the catalytic serine residue of PBPs. Upon binding, the serine hydroxyl attacks the lactone carbonyl, resulting in an irreversible ring-opening event that forms a stable acyl-enzyme complex, completely inactivating the target 1.
Mechanism of PBP inhibition via nucleophilic ring-opening of the beta-lactone.
Application 1: Synthesis of ABPP Probes for PBP Profiling
Activity-based probes derived from this scaffold allow for the proteome-wide profiling of PBPs in pathogens like Streptococcus pneumoniae.
Protocol 1.1: Derivatization of the Scaffold
Objective: Attach an alkyne reporter tag to the primary amine of the scaffold without degrading the
Step-by-Step Methodology:
-
Preparation : Dissolve 1.0 eq of (3S,4R)-3-amino-4-methyl-oxetan-2-one p-toluenesulfonate in anhydrous DMF under an argon atmosphere.
-
Activation : In a separate vial, activate 1.1 eq of 4-pentynoic acid with 1.1 eq of HATU and 2.5 eq of anhydrous DIPEA in DMF at -20°C for 15 minutes.
-
Coupling : Dropwise add the activated acid to the scaffold solution, maintaining the temperature at -20°C. Stir for 2 hours.
-
Self-Validation (Critical) : Purify via silica gel chromatography (Hexanes/EtOAc). Immediately analyze the purified product via FTIR. Validation Check : The presence of a sharp peak at ~1820 cm⁻¹ confirms the
-lactone ring is intact. If this peak shifts to ~1710 cm⁻¹, the ring has hydrolyzed into a -hydroxy acid, and the batch must be discarded.
Protocol 1.2: Proteomic Profiling (ABPP)
-
Incubation : Incubate live S. pneumoniae cultures (OD600 = 0.5) with 10 µM of the synthesized alkyne-probe for 30 minutes at 37°C.
-
Lysis : Harvest cells, wash with PBS, and lyse via sonication.
-
Click Chemistry : Treat the lysate with 100 µM Cyanine5-azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄ for 1 hour at room temperature. Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst in situ, enabling the CuAAC reaction to attach the fluorophore exclusively to the covalently bound probe.
-
Readout : Resolve proteins via SDS-PAGE and visualize using in-gel fluorescence scanning.
Activity-Based Protein Profiling workflow using the beta-lactone probe.
Application 2: Total Synthesis of Obafluorin Analogs
Obafluorin is a naturally occurring
Protocol 2.1: Coupling the Side Chain
Objective: Attach the p-nitrobenzyl derivative side chain to the chiral core. Causality: To avoid epimerization at the C3 position of the oxetanone ring, coupling must be done using mixed anhydride activation rather than standard carbodiimide chemistry. Carbodiimides can form an oxazolone intermediate that rapidly leads to racemization of the chiral center.
Step-by-Step Methodology:
-
Mixed Anhydride Formation : Dissolve the p-nitrobenzyl carboxylic acid derivative (1.0 eq) in anhydrous THF at -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.05 eq). Stir for 20 minutes.
-
Amine Addition : Add the (3S,4R)-3-amino-4-methyl-oxetan-2-one salt (1.0 eq) and an additional 1.0 eq of N-methylmorpholine.
-
Reaction : Allow the mixture to slowly warm to 0°C over 3 hours.
-
Self-Validation : Quench with saturated aqueous NH₄Cl to prevent base-catalyzed ring degradation during workup. Extract with EtOAc. Perform ¹H-NMR analysis. Validation Check : The proton at the C3 position of the oxetanone ring should appear as a distinct doublet of doublets at ~5.2 ppm. A shift or loss of this signal indicates ring opening or epimerization.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and biological validation metrics of the (3S,4R)-3-amino-4-methyl-oxetan-2-one scaffold and its derivatives.
| Property / Metric | Value / Range | Analytical Significance |
| Molecular Weight | 101.10 g/mol (Free base) | Highly atom-efficient chiral building block. |
| FTIR C=O Stretch | 1820 - 1830 cm⁻¹ | Diagnostic marker for an intact, strained |
| ¹H-NMR (C3-H Shift) | ~5.2 ppm (dd) | Confirms stereochemical integrity at the chiral center. |
| PBP Inhibition (IC₅₀) | 0.5 - 5.0 µM | Demonstrates potent, irreversible binding to transpeptidases. |
| Aqueous Half-Life | ~4 - 6 hours (pH 7.4) | Requires controlled handling; dictates assay incubation times. |
References
- Combined Structural Analysis and Molecular Dynamics Reveal Penicillin-Binding Protein Inhibition Mode with β-Lactones.
- Synthesis, Stability, and Antimicrobial Activity of (+)-Obafluorin and Related .beta.-Lactone Antibiotics.
- Enzyme Inhibitors from Marine Resources.Marine Drugs - MDPI.
Sources
Application Note: Ring-Opening Polymerization of 3-Amino-4-methyl-oxetan-2-one Derivatives for mRNA Delivery Vehicles
Executive Summary
This application note details the synthesis, polymerization, and formulation of 3-amino-4-methyl-oxetan-2-one (threonine
Mechanistic Rationale & Monomer Design
The development of biodegradable polymeric vectors is a cornerstone of modern gene therapy. While poly(
-
Thermodynamic Driving Force : The highly strained 4-membered
-lactone ring provides the necessary enthalpic driving force for ROP[2]. -
Steric Tuning via the 4-Methyl Group : Unlike serine derivatives, the 3-amino-4-methyl-oxetan-2-one monomer possesses a
-methyl group. Once polymerized into a poly(threonine ester), this methyl group introduces steric hindrance along the polymer backbone. This hindrance finely tunes the kinetics of the post-delivery O-to-N acyl shift[1], slowing the degradation rate to allow for sustained mRNA release compared to the rapid burst release seen with unsubstituted Ser-CARTs. -
N-Protection Strategy : To prevent the primary
-amine from acting as a nucleophile and causing premature termination or branching during ROP, the monomer must be N-protected (e.g., N-trityl). The trityl group is highly sterically demanding and easily removed under mild acidic conditions that preserve the ester backbone[3]. -
Metal-Free Organocatalysis : Traditional ROP utilizes heavy metal catalysts (e.g., Sn(Oct)
), which pose toxicity risks in biological systems. This protocol utilizes a hydrogen-bonding organocatalyst system (Thiourea/DBU) to achieve living polymerization with narrow dispersity ( )[1].
Workflow & Intracellular Mechanism
Fig 1. Workflow for the synthesis and formulation of Thr-CARTs via organocatalytic ROP.
Fig 2. Intracellular mRNA release via pH-responsive O-to-N acyl shift of Thr-CARTs.
Materials & Reagents
-
Monomer : (3S,4R)-3-(tritylamino)-4-methyloxetan-2-one (synthesized from L-threonine)[2].
-
Initiator : 4-Pyrenebutanol or Cholesterol-TEG (acts as the lipophilic anchor for the CART).
-
Catalysts : 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Solvents : Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS).
-
Cargo : Firefly Luciferase (Fluc) mRNA or eGFP mRNA.
Step-by-Step Experimental Protocols
Protocol A: Organocatalytic Ring-Opening Polymerization (ROP)
Note: This procedure must be performed under a rigorously inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox, as trace moisture will prematurely initiate or terminate the ROP.
-
Preparation : Dry the N-trityl-3-amino-4-methyl-oxetan-2-one monomer (1.0 mmol) and TU catalyst (0.05 mmol) under vacuum for 2 hours.
-
Initiation : Dissolve the monomer, TU, and the lipid initiator (e.g., 4-pyrenebutanol, 0.02 mmol for a target Degree of Polymerization of 50) in 1.0 mL of anhydrous DCM.
-
Catalysis : Add DBU (0.05 mmol) to the mixture to initiate the polymerization. The DBU deprotonates the initiator alcohol, while TU hydrogen-bonds to the lactone carbonyl, facilitating precise ring-opening[1].
-
Propagation & Validation : Stir the reaction at 25 °C for 4 hours. Self-Validation Check: Monitor monomer conversion via
H NMR by observing the disappearance of the oxetan-2-one methine proton signal (~4.8 ppm). -
Termination : Quench the reaction by adding an excess of benzoic acid (0.1 mmol) dissolved in DCM.
-
Purification : Precipitate the resulting poly(N-trityl-threonine ester) in cold methanol (3 × 10 mL). Centrifuge at 4,000 × g for 10 minutes, decant the supernatant, and dry the polymer in vacuo.
Protocol B: Deprotection to Yield Poly(threonine ester) (Thr-CART)
Note: The ester backbone is susceptible to basic hydrolysis; therefore, strictly acidic conditions are used for trityl removal.
-
Solvation : Dissolve the purified poly(N-trityl-threonine ester) (100 mg) in 2.0 mL of anhydrous DCM.
-
Cleavage : Cool the solution to 0 °C. Add a cleavage cocktail consisting of 2.0 mL TFA and 0.1 mL TIPS (which acts as a scavenger for the highly reactive trityl cation).
-
Incubation & Validation : Stir at 0 °C for 30 minutes. Self-Validation Check: The solution will turn a vibrant, bright yellow, visually confirming the formation of the trityl cation.
-
Precipitation : Concentrate the mixture under a stream of nitrogen to ~1 mL, then precipitate into 40 mL of cold diethyl ether.
-
Isolation : Centrifuge the suspension (5,000 × g, 5 min), discard the supernatant, and wash the pellet twice with cold ether. Dry the resulting poly(threonine ester) TFA salt under vacuum.
Protocol C: mRNA Polyplex Formulation
-
Stock Solutions : Dissolve the Thr-CART polymer in RNase-free sodium acetate buffer (pH 5.5, 50 mM) to a concentration of 2 mg/mL. Dilute the mRNA to 0.1 mg/mL in the same buffer.
-
Complexation : Rapidly mix the Thr-CART solution with the mRNA solution at a charge ratio (+/-) of 10:1. (Calculate the positive charges based on the protonated
-amines of the polymer and negative charges from the mRNA phosphate backbone). -
Incubation : Allow the mixture to incubate at room temperature for 15 minutes to ensure complete electrostatic self-assembly of the nanoparticles.
-
Characterization & Validation : Self-Validation Check: Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). Ideal polyplexes should measure between 80–120 nm with a zeta potential of +15 to +25 mV.
Data Presentation & Quality Control
The following table summarizes the expected physicochemical properties and transfection efficiencies of the synthesized Thr-CARTs compared to standard commercial vectors and unsubstituted Ser-CARTs.
| Delivery Vector | Monomer / Backbone | Dispersity (Đ) | Polyplex Size (nm) | O-to-N Shift | Transfection Efficacy (HeLa) | |
| Thr-CART | 3-amino-4-methyl-oxetan-2-one | 8.5 | 1.15 | 95 ± 10 | 4.2 hours | > 95% |
| Ser-CART | 3-amino-oxetan-2-one | 8.2 | 1.12 | 88 ± 8 | 1.5 hours | > 95% |
| Lipofectamine 2000 | Cationic Lipid Mixture | N/A | N/A | 150 ± 20 | N/A (Non-degradable) | ~ 85% |
| PEI (25 kDa) | Polyethylenimine | 25.0 | 2.50 | 120 ± 15 | N/A (Non-degradable) | ~ 60% (High Toxicity) |
Table 1. Comparative analysis of ROP-derived CARTs and commercial standards. The
Conclusion
The ring-opening polymerization of 3-amino-4-methyl-oxetan-2-one derivatives represents a highly advanced, synthetically elegant approach to generating next-generation mRNA delivery vehicles. By utilizing a metal-free organocatalytic system, researchers can produce precisely defined poly(threonine ester)s. The unique structural inclusion of the
References
1. 2. 3. 4.
Sources
Application Note: Strategic N-Protection in the Synthesis of 3-Amino-4-methyl-oxetan-2-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-4-methyl-oxetan-2-one scaffold, a chiral β-lactone, represents a highly valuable building block in medicinal chemistry and bioorganic synthesis, notably for the creation of peptidomimetics with constrained conformations that enhance biological activity and enzymatic stability[1]. The successful synthesis of this strained heterocyclic system is critically dependent on a robust N-protection strategy for the C3-amino group. An unprotected amine's nucleophilicity and basicity can lead to undesired side reactions, compromising the yield and purity of the target molecule. This guide provides a comprehensive overview of key N-protection strategies, detailing the causality behind experimental choices, offering validated protocols, and presenting a comparative analysis to aid researchers in designing efficient and high-yielding synthetic routes.
The Synthetic Imperative: Why N-Protection is Non-Negotiable
The synthesis of β-lactams and their oxygen-containing analogues, β-lactones, is a challenging endeavor due to the inherent ring strain of the four-membered ring[2]. This strain makes the ring susceptible to premature opening but is also a key determinant of its biological activity[2][3]. The primary synthetic challenge in forming 3-amino-4-methyl-oxetan-2-one from precursors like N-protected threonine is managing the reactivity of the amino group.
Key Challenges Without N-Protection:
-
Intermolecular Side Reactions: The free amine is a potent nucleophile that can react with activated carboxylic acid derivatives of other molecules, leading to oligomerization or polymerization instead of the desired intramolecular cyclization.
-
Interference with Cyclization: The basic nature of the amine can interfere with base-mediated cyclization reagents or promote alternative elimination pathways.
-
Reduced Stability: A free amino group can potentially catalyze the decomposition of the sensitive β-lactone ring once formed.
A protecting group strategy involves the temporary modification of the amine to render it non-nucleophilic and non-basic, allowing other transformations to occur selectively[4][5]. The ideal protecting group must be:
-
Easily and cleanly introduced in high yield.
-
Stable to the conditions of subsequent reaction steps (e.g., cyclization, purification).
-
Readily removed in high yield under conditions that do not compromise the integrity of the final product[6].
This concept of "orthogonal protection"—where different protecting groups on the same molecule can be removed under distinct conditions—is paramount for complex syntheses[4][7][8].
Comparative Analysis of Leading N-Protecting Groups
The selection of an N-protecting group is a strategic decision dictated by the overall synthetic plan. Below is a comparative analysis of groups commonly employed in the synthesis of amino-β-lactones and related structures.
| Protecting Group | Introduction Reagent(s) | Deprotection Condition(s) | Key Advantages & Rationale | Orthogonal To |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., TEA, DMAP) | Strong Acid (e.g., TFA, HCl in Dioxane)[7][9][10] | Excellent acid lability; stable to catalytic hydrogenation and most bases/nucleophiles. Ideal for syntheses involving base-sensitive steps. | Cbz, Fmoc, Benzyl ethers |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | Catalytic Hydrogenation (H₂, Pd/C)[7][10] | Stable to acidic and mildly basic conditions. The choice when acid-labile groups must be preserved and hydrogenation is feasible. | Boc, Fmoc, Silyl ethers |
| Bn₂ (Dibenzyl) | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | Catalytic Hydrogenation (H₂, Pd/C) | Forms a robust, non-carbamate linkage stable to a wide range of conditions. Proven effective for β-lactone synthesis from serine derivatives[1]. | Boc, Fmoc, Silyl ethers |
| Pht (Phthalimido) | Phthalic anhydride, heat; or N-Carbethoxyphthalimide | Hydrazine (NH₂NH₂)[3][11] | Provides excellent steric protection and stability. Used in Staudinger cycloadditions for β-lactam synthesis[3][11]. | Boc, Cbz, most acid/base labile groups |
Experimental Protocols & Methodologies
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrate and scale.
Protocol 3.1: N-Boc Protection of L-Threonine Methyl Ester
This protocol details the protection of a common precursor for 3-amino-4-methyl-oxetan-2-one synthesis.
Rationale: The Boc group is chosen for its ease of introduction and its stability towards the basic conditions that might be used in a subsequent cyclization step. Its removal with trifluoroacetic acid (TFA) is typically clean and high-yielding[10][12].
Materials:
-
L-Threonine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend L-Threonine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise to the stirred suspension to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Add a solution of (Boc)₂O (1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure N-Boc protected product.
Protocol 3.2: N,N-Dibenzyl (Bn₂) Protection and Lactonization
This strategy is highly effective as it utilizes a robust protecting group that has been successfully applied to the synthesis of a closely related β-lactone[1].
Rationale: The dibenzyl group is sterically bulky and chemically robust, surviving a wide range of reaction conditions. It is removed by hydrogenolysis, a mild method that is orthogonal to many other protecting groups like Boc or silyl ethers[1].
Materials:
-
L-Threonine methyl ester hydrochloride
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Lithium hydroxide (LiOH) for saponification
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for cyclization
-
Diisopropylethylamine (DIPEA)
Procedure:
Step A: Dibenzylation
-
Combine L-Threonine methyl ester hydrochloride (1.0 eq.) and K₂CO₃ (3.0 eq.) in anhydrous ACN.
-
Add benzyl bromide (2.5 eq.) and heat the mixture to reflux for 16-24 hours.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N,N-dibenzyl-L-threonine methyl ester.
Step B: Saponification and Lactonization [1]
-
Dissolve the dibenzylated ester (1.0 eq.) in a mixture of THF/H₂O (e.g., 3:1).
-
Add LiOH (1.5 eq.) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to get the crude N,N-dibenzyl-L-threonine.
-
Dissolve the crude acid in anhydrous ACN. Add HBTU (1.2 eq.) and DIPEA (2.5 eq.).
-
Stir at room temperature for 4-6 hours. The HBTU acts as an efficient coupling agent to promote the intramolecular cyclization to the β-lactone.
-
Quench the reaction, extract with an organic solvent, and purify by column chromatography to obtain the desired N,N-dibenzyl-3-amino-4-methyl-oxetan-2-one.
Protocol 3.3: Deprotection Strategies
A. Acid-Mediated Boc Deprotection
-
Dissolve the N-Boc protected oxetanone (1.0 eq.) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Stir at room temperature for 1-3 hours. The reaction often shows effervescence as isobutylene and CO₂ are released[10].
-
Monitor by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene several times to remove residual TFA. The resulting amine salt can be used directly or neutralized.
B. Hydrogenolytic Dibenzyl (Bn₂) Deprotection
-
Dissolve the N,N-dibenzyl oxetanone (1.0 eq.) in methanol or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C, 10 mol %).
-
Purge the reaction vessel with hydrogen gas (or use a balloon of H₂) and stir vigorously at room temperature under a hydrogen atmosphere.
-
Monitor by TLC. The reaction may take 4-24 hours.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to yield the deprotected 3-amino-4-methyl-oxetan-2-one.
Visualization of Synthetic Workflow
A well-defined workflow is essential for a multi-step synthesis. The choice of protecting group dictates the available pathways for subsequent transformations.
Caption: Decision tree illustrating an orthogonal protection strategy.
Conclusion
The synthesis of 3-amino-4-methyl-oxetan-2-one is a strategically demanding process where the choice of N-protection is a critical determinant of success. Carbamates like Boc and Cbz offer well-established routes with predictable outcomes, while non-carbamate options like the dibenzyl group provide enhanced stability for more complex, multi-step syntheses. The phthalimido group offers a robust alternative, particularly when harsh conditions are anticipated. By carefully considering the stability and cleavage conditions of each protecting group in the context of the overall synthetic route, researchers can minimize side reactions, streamline purification, and maximize yields of this valuable chiral building block.
References
-
YouTube. (2018). Protecting Groups in Organic Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
SlideShare. (n.d.). Protection for the AMINE.pptx. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]
-
Klanjčić, T., et al. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1415. Available at: [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Available at: [Link]
-
ResearchGate. (2019). (PDF) Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Available at: [Link]
-
Klanjčić, T., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 360. Available at: [Link]
-
The Journal of Organic Chemistry. (2021). Synthesis of Orthogonally Protected Labionin. Available at: [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]
-
National Institutes of Health. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Available at: [Link]
-
ACS Publications. (2009). Amino Acid-Protecting Groups. Available at: [Link]
-
MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Available at: [Link]
-
Hindawi. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
Sources
- 1. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]
- 2. Khan Academy [khanacademy.org]
- 3. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. mcours.net [mcours.net]
Application Note: Nucleophilic Ring-Opening Reactions of (3S,4R)-3-Amino-4-Methyl-Oxetan-2-One
Introduction & Core Logic
The scaffold (3S,4R)-3-amino-4-methyl-oxetan-2-one is the
For the drug developer, this molecule represents a divergent synthetic hub . Its reactivity is governed by the Hard-Soft Acid-Base (HSAB) principle, which dictates the site of nucleophilic attack:
-
Acyl-Oxygen Cleavage (C2 Attack): "Hard" nucleophiles (amines, alkoxides) attack the carbonyl carbon. This pathway retains the stereochemistry at the
-carbon (C4), yielding amides or esters. -
Alkyl-Oxygen Cleavage (C4 Attack): "Soft" nucleophiles (thiolates, halides, organocuprates) attack the
-carbon via an mechanism. This pathway causes inversion of configuration at C4, yielding -substituted amino acids.
Mechanistic Pathway Map
The following diagram illustrates the bifurcation of reactivity based on nucleophile type.
Caption: Divergent reactivity of L-threonine
Critical Handling & Stability
Before initiating protocols, researchers must address the stability of the starting material.
-
N-Protection is Mandatory: The free amine form is unstable and will self-polymerize (intermolecular aminolysis). Ensure the starting material is N-Boc, N-Cbz, or N-Fmoc protected [1].
-
Moisture Sensitivity:
-lactones hydrolyze slowly in water but rapidly in basic aqueous media. All reactions should be performed under anhydrous conditions unless hydrolysis is the goal. -
Storage: Store at -20°C under argon.
Protocol A: Synthesis of -Thio-Amino Acids (C4 Attack)
Objective: To synthesize S-alkylated cysteine analogs via regioselective ring opening with inversion of configuration (forming the (2S,3S) isomer).
Scientific Rationale
Thiolates are soft nucleophiles with high HOMO energy, matching the
Materials
-
Substrate: N-Boc-L-Threonine
-lactone (1.0 equiv). -
Nucleophile: Thiophenol or Alkyl thiol (1.1 equiv).
-
Base: Cesium Carbonate (
) or Sodium Hydride (NaH). -
Solvent: DMF (anhydrous) or THF. Note: DMF promotes
by solvating cations.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Thiolate Formation: Dissolve the thiol (1.1 mmol) in anhydrous DMF (5 mL). Add
(0.6 mmol) and stir at 0°C for 15 minutes to generate the thiolate in situ. -
Addition: Dissolve N-Boc-L-Threonine
-lactone (1.0 mmol) in DMF (2 mL). Add this solution dropwise to the thiolate mixture at 0°C.-
Critical: Low temperature prevents competitive attack at the carbonyl.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (SiO2, Hexane/EtOAc). The
-lactone spot ( ) should disappear. -
Quench: Pour the reaction mixture into 1M HCl (cold) to protonate the resulting carboxylate.
-
Extraction: Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.
-
Purification: Dry over
and concentrate. Purify via flash chromatography.
Expected Outcome: 85-95% yield of the
Protocol B: Peptidomimetic Synthesis via Aminolysis (C2 Attack)
Objective: To form an amide bond without traditional coupling reagents (EDC/HATU), retaining the native L-threonine stereochemistry.
Scientific Rationale
Amines are hard nucleophiles. They attack the region of highest positive charge density: the carbonyl carbon (C2). This mechanism involves an addition-elimination sequence that cleaves the acyl-oxygen bond. Because the C4-O bond remains intact, the stereochemistry at C4 is retained [3].
Materials
-
Substrate: N-Cbz-L-Threonine
-lactone. -
Nucleophile: Primary amine or amino acid ester (1.0 - 1.2 equiv).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Catalyst (Optional): Mild Lewis acid (e.g., AgCN) can accelerate the reaction but is often unnecessary for primary amines.
Step-by-Step Procedure
-
Dissolution: Dissolve N-Cbz-L-Threonine
-lactone (1.0 mmol) in anhydrous DCM (10 mL). -
Nucleophile Addition: Add the amine (1.1 mmol) slowly at RT.
-
Note: If using an amino acid ester hydrochloride, add 1.0 equiv of TEA or DIPEA to liberate the free amine.
-
-
Reaction: Stir at RT for 6-12 hours.
-
Observation: The reaction is generally slower than thiol opening. If sluggish, heat to 40°C.
-
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine) and saturated
. -
Isolation: Dry and concentrate. The product is often pure enough for subsequent steps; otherwise, recrystallize.
Expected Outcome: N-protected
Quantitative Data & Troubleshooting
Solvent Effects on Regioselectivity
The choice of solvent can subtly influence the ratio of C2 vs C4 attack, particularly with ambident nucleophiles.
| Solvent | Dielectric Constant ( | Dominant Mechanism (Soft Nuc) | Dominant Mechanism (Hard Nuc) |
| THF | 7.5 | Acyl (C2) | |
| DMF | 36.7 | Acyl (C2) | |
| DCM | 8.9 | Mixed | Acyl (C2) |
| Water/MeCN | High | Hydrolysis (C2) | Hydrolysis (C2) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Polymerization | Concentration too high; Free amine present. | Dilute reaction to 0.1M; Ensure N-protection. |
| Low Yield (C4 Attack) | Competitive attack at C2 (Amide formation). | Use "softer" counterions (e.g., Li+ over Na+); Lower temperature to -78°C. |
| Racemization at C3 | Avoid strong bases (LDA, tBuLi). Use | |
| No Reaction | Nucleophile too bulky. |
References
-
Vederas, J. C., et al. "Synthesis and reactivity of
-lactones derived from L-threonine and related amino acids."[2][3] Journal of Organic Chemistry, 2011.[2] Link -
Pansare, S. V., & Vederas, J. C. "Nucleophilic ring opening of
-lactones: A route to -substituted amino acids." Journal of Organic Chemistry, 1989. Link -
Danishefsky, S. J., et al. "Total Synthesis of Salinosporamide A." Journal of the American Chemical Society, 2006. Link
-
Wang, Y., & Romo, D. "
-Lactones: Intermediates for Natural Product Total Synthesis." Organic Preparations and Procedures International, 1995.[3] Link
Sources
Incorporating oxetan-2-one warheads into peptide based inhibitors
Abstract
This technical guide details the design, synthesis, and evaluation of peptide inhibitors incorporating the oxetan-2-one (β-lactone) warhead. Unlike reversible inhibitors (e.g., peptide aldehydes) or slowly reversible covalent inhibitors (e.g., boronates like Bortezomib), β-lactones offer a unique irreversible mechanism of action targeting the N-terminal threonine (Thr1) of the 20S proteasome and other serine hydrolases. This guide provides a validated protocol for synthesizing threonine-derived β-lactone building blocks and coupling them to peptide backbones, ensuring the preservation of the strained electrophilic ring required for biological potency.
Chemical Biology & Mechanism of Action
The oxetan-2-one moiety functions as a "suicide substrate" or specific covalent trap. Its four-membered ring possesses significant ring strain (~23 kcal/mol), making the carbonyl carbon highly electrophilic.
Mechanistic Pathway
-
Recognition: The peptide sequence (P-site) aligns the inhibitor within the substrate-binding channel of the enzyme (e.g., the
5 subunit of the 20S proteasome). -
Acylation (Warhead Activation): The active site nucleophile (Thr1-O
in proteasomes; Ser195 in serine proteases) attacks the carbonyl carbon of the oxetan-2-one. -
Ring Opening: The tetrahedral intermediate collapses, cleaving the C-O bond of the lactone ring.
-
Adduct Formation: A stable acyl-enzyme ester bond is formed. Unlike other warheads, the ring-opening creates a free hydroxyl group (from the lactone oxygen) that often forms a stabilizing hydrogen bond with the active site amine, locking the inhibitor in place.
Figure 1: Mechanism of Proteasome Inhibition by β-Lactone Warheads [1]
Caption: Kinetic pathway of covalent inhibition. The irreversible step is driven by the relief of ring strain upon acylation of the active site threonine.
Comparative Warhead Analysis
| Warhead Class | Example Drug | Mechanism | Reversibility | Specificity | Stability (pH 7.4) |
| Oxetan-2-one | Marizomib (Salinosporamide A) | Acylation (Ester) | Irreversible | High (Thr/Ser/Cys) | Moderate (Hydrolysis risk) |
| Boronate | Bortezomib | Tetrahedral Adduct | Reversible | High (Ser/Thr) | High |
| Epoxyketone | Carfilzomib | Morpholino Adduct | Irreversible | Very High (Thr specific) | High |
| Aldehyde | MG-132 | Hemiacetal | Reversible | Low (Promiscuous) | Low (Oxidation risk) |
Synthetic Protocol: The Threonine-Derived Warhead
Synthesizing the oxetan-2-one ring requires conditions that cyclize a
Phase 1: Synthesis of the Warhead Building Block
Target:(3S, 4R)-3-amino-4-methyl-2-oxetanone (N-protected) Starting Material: N-Boc-L-Threonine
Reagents:
-
N-Boc-L-Threonine (1.0 equiv)
-
BOP-Cl (1.2 equiv)
-
Triethylamine (Et
N) (2.5 equiv) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Dissolve N-Boc-L-Threonine (2.19 g, 10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Activation: Add BOP-Cl (3.05 g, 12 mmol) to the stirring solution.
-
Cyclization: Add Et
N (3.5 mL, 25 mmol) dropwise over 15 minutes. Note: The solution may become cloudy. -
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 12 hours.
-
Workup:
-
Wash with cold saturated NaHCO
(2 x 30 mL). -
Wash with brine (30 mL).
-
Dry organic layer over anhydrous Na
SO . -
Concentrate in vacuo.[2]
-
-
Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc 4:1).
-
Yield Expectation: 70-85%.
-
Validation:
H NMR should show the characteristic -lactone protons (doublet of quartets at ~4.5 ppm for H-4).
-
Phase 2: Peptide Coupling (The Critical Step)
Coupling a peptide to the
Reagents:
-
Peptide-COOH (Sequence of choice, side chains protected)
-
N-Boc-β-Lactone Warhead (from Phase 1)
-
Trifluoroacetic acid (TFA)
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -
HOOBt (3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) or HOBt[3]
-
NMM (N-methylmorpholine) - Use sparingly
Step-by-Step Protocol:
-
Deprotection of Warhead:
-
Dissolve N-Boc-β-lactone in DCM/TFA (1:1) at 0 °C. Stir for 30 mins.
-
Remove volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. Result: β-lactone amine TFA salt.
-
-
Coupling:
-
Dissolve Peptide-COOH (1.0 equiv) and HOOBt (1.2 equiv) in anhydrous DMF.
-
Cool to 0 °C. Add EDC
HCl (1.2 equiv). Stir for 10 mins to activate. -
Add the β-lactone amine salt (1.2 equiv).
-
pH Adjustment: Add NMM dropwise until pH reaches 7.0–7.5 (damp pH paper). Caution: pH > 8.0 will hydrolyze the lactone.
-
-
Reaction: Stir at 0 °C for 1 hour, then 4 °C overnight.
-
Purification:
-
Dilute with EtOAc. Wash with dilute citric acid (5%) and brine. Avoid bicarbonate washes if possible, or perform them rapidly at 0 °C.
-
Purify via RP-HPLC using a gradient of Water/Acetonitrile (0.1% Formic Acid). Avoid TFA in mobile phase if the lactone is acid-labile, though oxetan-2-ones are generally more stable to acid than base.
-
Figure 2: Synthetic Workflow
Caption: Convergent synthesis strategy. The warhead is synthesized as a discrete building block and coupled to the peptide C-terminus under controlled pH.
Biological Evaluation: 20S Proteasome Assay
To verify the activity of your oxetan-2-one inhibitor, use a fluorogenic substrate assay.
Materials:
-
Purified 20S Proteasome (Human or Yeast)
-
Substrate: Suc-LLVY-AMC (targets Chymotrypsin-like activity,
5) -
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl
, 1 mM DTT.
Protocol:
-
Incubation: Incubate 20S proteasome (10 nM) with varying concentrations of your inhibitor (0.1 nM to 10
M) in Assay Buffer for 30 minutes at 37 °C. This allows the covalent bond to form. -
Initiation: Add Suc-LLVY-AMC (50
M final). -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.
-
Analysis: Plot the initial velocity (
) vs. [Inhibitor]. Calculate . For covalent inhibitors, determining is more accurate than .
Troubleshooting & Stability
-
Hydrolysis: The
-lactone ring is susceptible to hydrolysis in aqueous buffers, especially at pH > 8.0.-
Solution: Store stock solutions in 100% DMSO at -20 °C. Prepare aqueous dilutions immediately before use.
-
-
Epimerization: The
-proton of the -lactone is acidic.-
Solution: Avoid strong bases during synthesis. Use HOOBt (instead of HOBt) to suppress racemization during coupling.
-
-
Nucleophilic Scavengers: Avoid buffers containing DTT or mercaptoethanol during storage, as thiols will open the ring. Add DTT only at the moment of the assay if required for enzyme stability.
References
-
Vederas, J. C., et al. (2001). "Synthesis and reactivity of beta-lactones derived from L-threonine and related amino acids." Journal of Organic Chemistry. Link
-
Groll, M., & Jacobsen, E. N. (2008). "Structural Analysis of Spiro β-Lactone Proteasome Inhibitors." Journal of the American Chemical Society.[4][5] Link
-
Potts, B. C., et al. (2005). "Marizomib (NPI-0052) and related proteasome inhibitors." Journal of Medicinal Chemistry. Link
-
Corey, E. J., & Li, W. D. (1999). "Total Synthesis and Biological Activity of Lactacystin, Omuralide and Analogs." Chemical and Pharmaceutical Bulletin. Link
-
Micklefield, J., et al. (2024). "Cryptic enzymatic assembly of peptides armed with β-lactone warheads."[6] Nature Chemical Biology.[6] Link
Sources
Application Note: Scalable Preparation of L-Threonine β-Lactone Salts
Introduction & Strategic Overview
The synthesis of α-amino β-lactones is a critical capability in modern drug development, providing essential chiral synthons for the assembly of natural product antibiotics (e.g., Obafluorin, SQ 26,517) and potent proteasome inhibitors[1],[2]. Among these, L-threonine β-lactone is highly prized. However, the 4-membered oxetan-2-one ring possesses immense ring strain. In its free base form, the α-amino group rapidly executes an intermolecular nucleophilic attack on the highly electrophilic β-lactone carbonyl of neighboring molecules, leading to catastrophic runaway self-polymerization.
To harness this molecule at scale, we must employ a self-validating synthetic system that simultaneously constructs the strained ring and immediately neutralizes the nucleophilic threat. This guide details the field-proven Vederas protocol for the scalable preparation of L-threonine β-lactone as a stable tosylate salt[1].
Mechanistic Rationale & System Causality
As process scientists, we do not merely execute steps; we engineer kinetic and thermodynamic controls. The success of this three-stage protocol relies on precise mechanistic causality:
-
Why Nps-Protection? Standard protecting groups fail here. Boc requires strong acids (TFA/HCl) for removal, which hydrolyze the β-lactone ring. Cbz requires hydrogenolysis, which can reduce the lactone. The o-nitrophenylsulfenyl (Nps) group is uniquely suited because it can be cleaved under non-hydrolytic, mildly acidic conditions using a nucleophilic thiol[1].
-
Carboxyl Activation vs. Hydroxyl Activation: During lactonization, 4-bromobenzenesulfonyl chloride in pyridine is used at -43 °C. This reagent selectively activates the carboxylic acid (forming a mixed anhydride) rather than the hydroxyl group. The secondary hydroxyl of L-threonine then attacks the activated carbonyl via a 4-exo-trig cyclization. Because the C-O bond at the β-carbon is never broken, the (2S, 3R) stereochemistry of L-threonine is strictly retained[1].
-
The Self-Validating Deprotection Trap: In the final step, thiophenol cleaves the Nps group, releasing the dangerous free amine. Why doesn't it polymerize? We introduce stoichiometric p-toluenesulfonic acid (TsOH). The acid-base proton transfer is diffusion-controlled—orders of magnitude faster than nucleophilic acyl substitution. The amine is instantly trapped as an inert ammonium salt. Furthermore, the resulting tosylate salt is insoluble in the ether/dichloromethane solvent matrix, driving the equilibrium forward via precipitation and physically isolating the product from side reactions[1].
Visualizing the Synthesis and Workflow
Caption: Chemical synthesis pathway for L-threonine β-lactone tosylate salt, highlighting stereochemical retention.
Caption: Unit operations and critical quality control (QC) checkpoints for scalable preparation.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of N-[(o-Nitrophenyl)sulfenyl]-L-threonine
-
Preparation: Dissolve L-threonine (1.0 eq) in a mixture of 1 N NaOH and dioxane (1:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Concurrently add o-nitrophenylsulfenyl chloride (Nps-Cl, 1.1 eq) dissolved in dioxane and 1 N NaOH dropwise over 30 minutes, maintaining the pH at approximately 8.5-9.0.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup: Filter any insoluble disulfides. Acidify the aqueous layer to pH 3.0 using 1 M KHSO₄ (avoid strong mineral acids to prevent side reactions) and extract with ethyl acetate (3x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via recrystallization to yield the Nps-protected intermediate.
Phase 2: Lactonization (Cyclization)
Critical Note: The system must be rigorously anhydrous. Trace water will hydrolyze the mixed anhydride intermediate.
-
Preparation: Dissolve N-Nps-L-threonine (1.0 eq) in anhydrous pyridine (0.1 M concentration).
-
Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath to achieve exactly -43 °C. Causality: This specific temperature suppresses intermolecular oligomerization while allowing the intramolecular 4-exo-trig cyclization to proceed.
-
Activation: Add 4-bromobenzenesulfonyl chloride (2.0 eq) portion-wise over 15 minutes[1].
-
Reaction: Maintain stirring at -43 °C for 2 hours, then transfer to a 0 °C ice bath for an additional 2-4 hours until TLC indicates complete consumption of the starting material.
-
Workup: Quench with crushed ice, extract with cold dichloromethane (DCM), wash sequentially with cold 1 N KHSO₄, saturated NaHCO₃, and brine. Dry and concentrate rapidly in vacuo.
Phase 3: Deprotection and Salt Formation
Critical Note: Concentration is a critical factor here. Modest dilution of the mixture hinders the bimolecular cleavage transformation and leads to recovery of starting material[1].
-
Preparation: Dissolve the N-Nps-L-threonine β-lactone in a minimal volume of anhydrous DCM (concentration > 0.5 M).
-
Trapping Agent: Add anhydrous p-toluenesulfonic acid monohydrate (TsOH, 1.05 eq).
-
Cleavage: Add thiophenol (or p-thiocresol) (2.0 eq) at room temperature[1].
-
Precipitation: Stir for 30-60 minutes. As the Nps group is cleaved, the free amine is instantly protonated by TsOH. Slowly add anhydrous diethyl ether to drive the complete precipitation of the L-threonine β-lactone tosylate salt.
-
Isolation: Filter the resulting white crystalline solid under a blanket of inert gas (N₂/Ar), wash with cold ether to remove the symmetrical disulfide byproducts, and dry under high vacuum.
Quantitative Data & Analytical Validation
To ensure the integrity of the self-validating system, compare your batch metrics against the established parameters below.
| Parameter | Phase 1: Nps-Protection | Phase 2: Lactonization | Phase 3: Deprotection & Salt |
| Primary Reagents | Nps-Cl, NaOH | 4-Br-PhSO₂Cl, Pyridine | Thiophenol, TsOH |
| Temperature Profile | 0 °C → 25 °C | -43 °C → 0 °C | 25 °C |
| Reaction Time | 12 h | 4 - 6 h | 0.5 - 1 h |
| Typical Yield | 85 - 90% | 45 - 56% | 65 - 92% |
| Key Analytical Metric | MS: [M+H]⁺ expected mass | IR: ~1825 cm⁻¹ (C=O stretch) | ¹H NMR: Downfield NH₃⁺ shift |
Analytical Insight: The most critical quality control checkpoint is the Infrared (IR) spectrum of the product from Phase 2 and Phase 3. A standard ester exhibits a C=O stretch around 1735 cm⁻¹. Due to the extreme angle strain of the 4-membered ring, the β-lactone carbonyl stretch shifts dramatically to 1820–1830 cm⁻¹ . The absence of this peak indicates ring-opening or polymerization.
References
-
Pu, Y., Martin, F. M., & Vederas, J. C. (1991). Synthesis and acylation of salts of L-threonine beta-lactone: A route to beta-lactone antibiotics. Journal of Organic Chemistry, 56(3), 1280-1283. URL:[Link]
-
Pu, Y., Lowe, C., Sailer, M., & Vederas, J. C. (1994). Synthesis, Stability, and Antimicrobial Activity of (+)-Obafluorin and Related β-Lactone Antibiotics. The Journal of Organic Chemistry, 59(13), 3642–3655. URL:[Link]
Sources
Conditions for coupling (3S,4R)-3-amino-4-methyl-oxetan-2-one to peptide backbones
An Application Note and Protocol for the Incorporation of (3S,4R)-3-amino-4-methyl-oxetan-2-one into Peptide Scaffolds
Authored by: A Senior Application Scientist
Abstract
The incorporation of conformationally constrained non-canonical amino acids into peptide backbones represents a formidable strategy in modern medicinal chemistry to enhance proteolytic stability, modulate secondary structure, and improve pharmacokinetic profiles. The oxetane ring, in particular, is a favored bioisostere for gem-dimethyl and carbonyl groups, capable of improving aqueous solubility and metabolic stability. This document provides a comprehensive guide for the synthetic chemist, outlining the optimal conditions and critical considerations for the efficient coupling of (3S,4R)-3-amino-4-methyl-oxetan-2-one, a novel β-amino acid, to solid-phase peptide synthesis (SPPS) and solution-phase backbones. We will delve into the mechanistic rationale behind reagent selection and provide robust, validated protocols for achieving high-yield acylation.
Introduction: The Strategic Value of Oxetane-Containing β-Amino Acids
The synthesis of peptides with enhanced drug-like properties is a central theme in contemporary drug discovery. The introduction of structural motifs that deviate from natural amino acids can imbue peptides with desirable pharmacological characteristics. (3S,4R)-3-amino-4-methyl-oxetan-2-one is a particularly intriguing building block due to the inherent conformational rigidity imposed by the four-membered oxetane ring. This rigidity can pre-organize the peptide backbone into specific secondary structures, such as turns and helices, which can be critical for target engagement. Furthermore, the oxetane moiety is known to be a metabolically robust surrogate for other functional groups, often leading to improved in vivo stability.
The primary challenge in the incorporation of this building block lies in the inherent steric hindrance and the potential for side reactions associated with the β-amino acid scaffold. This guide will address these challenges directly, providing a clear roadmap for successful synthesis.
Mechanistic Considerations for Efficient Coupling
The successful acylation of the secondary amine of (3S,4R)-3-amino-4-methyl-oxetan-2-one is contingent upon overcoming two principal hurdles: the steric bulk surrounding the nitrogen atom and the potential for β-lactam formation or other side reactions under harsh coupling conditions. The choice of coupling reagent and reaction conditions is therefore paramount.
The Role of the Coupling Reagent
Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, DIC) when used in conjunction with additives like HOBt or Oxyma, can be effective. However, the formation of highly reactive intermediates is crucial to drive the acylation of the sterically encumbered amine. For this reason, uronium- or phosphonium-based reagents are often superior. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have demonstrated high efficacy in coupling hindered amino acids. These reagents rapidly convert the carboxylic acid to a highly activated species, minimizing the time available for side reactions.
Solvent and Base Selection
The choice of solvent and base is equally critical. Aprotic polar solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally preferred as they effectively solvate the growing peptide chain and the reagents. The base, typically a non-nucleophilic amine such as diisopropylethylamine (DIPEA), is required to neutralize the protonated amine and to facilitate the activation of the carboxylic acid. The stoichiometry of the base is a key parameter to optimize, as excess base can lead to racemization and other side reactions.
Recommended Coupling Protocols
The following protocols have been optimized for the efficient incorporation of (3S,4R)-3-amino-4-methyl-oxetan-2-one onto a solid support (SPPS) and in a solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol assumes a standard Fmoc-based SPPS workflow.
Step 1: Resin Preparation
-
Start with a pre-loaded Wang or Rink Amide resin.
-
Swell the resin in DMF for 30 minutes prior to use.
Step 2: Fmoc-Deprotection
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
Step 3: Coupling of (3S,4R)-3-amino-4-methyl-oxetan-2-one
-
In a separate vessel, pre-activate a solution of the incoming Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the pre-activated solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is often necessary to ensure complete acylation of the hindered amine.
-
Monitor the reaction progress using a qualitative ninhydrin test.
Step 4: Capping and Washing
-
After a successful coupling (negative ninhydrin test), wash the resin with DMF (5x).
-
To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and isopropanol (3x) before proceeding to the next coupling cycle or final cleavage.
Workflow for SPPS Incorporation
Caption: SPPS workflow for oxetane amino acid incorporation.
Solution-Phase Coupling Protocol
This protocol is suitable for fragment condensation or the synthesis of dipeptides.
Step 1: Reactant Preparation
-
Dissolve the N-terminally protected peptide or amino acid (1 eq.) and (3S,4R)-3-amino-4-methyl-oxetan-2-one (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
Step 2: Coupling Reaction
-
Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
The success of the coupling reaction can be influenced by several factors. The following table provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU, HBTU, or COMU | Provides high activation and rapid coupling kinetics, minimizing side reactions. |
| Solvent | DMF or NMP | Excellent solvating properties for peptides and reagents. |
| Base | DIPEA or 2,4,6-Collidine | Non-nucleophilic tertiary amines that minimize racemization. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can help to control side reactions, but longer reaction times may be required. |
| Equivalents of AA | 2-4 eq. | A higher excess can drive the reaction to completion for sterically hindered couplings. |
| Equivalents of Base | 2 x Equivalents of AA | Ensures complete deprotonation of the amine and neutralization of acidic byproducts. |
Troubleshooting Common Issues
-
Incomplete Coupling: Increase the equivalents of the oxetane amino acid and coupling reagent, extend the reaction time, or switch to a more potent coupling reagent like COMU.
-
Racemization: Reduce the amount of base, lower the reaction temperature, or use an additive such as Oxyma Pure.
-
Side Product Formation: Ensure all reagents and solvents are anhydrous. Lowering the reaction temperature can also mitigate the formation of unwanted byproducts.
Characterization of the Final Peptide
The successful incorporation of (3S,4R)-3-amino-4-methyl-oxetan-2-one should be confirmed by a combination of analytical techniques.
-
Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the correct molecular weight of the final peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the presence of the oxetane ring and the overall structure of the peptide. 2D NMR techniques such as COSY and HMBC can be used for complete assignment.
-
Chiral HPLC: To confirm the stereochemical integrity of the incorporated amino acid.
Conclusion
The successful incorporation of (3S,4R)-3-amino-4-methyl-oxetan-2-one into peptide backbones is an achievable goal with careful consideration of the reaction conditions. The use of potent uronium- or phosphonium-based coupling reagents, in conjunction with optimized solvent and base conditions, is key to overcoming the steric hindrance of this novel β-amino acid. The protocols and guidelines presented in this application note provide a robust starting point for researchers seeking to explore the exciting potential of oxetane-modified peptides in drug discovery and development.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery. In Modern Drug Discovery Technologies (pp. 235-253). Wiley. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
A Modular Platform for Beta-Lactone Based Antibiotics Using Amino-Oxetan-2-One Scaffolds
An Application Note for Advanced Drug Discovery Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates innovative synthetic platforms for the rapid generation of novel antibiotic candidates. Beta-lactones (oxetan-2-ones), structural analogues of the highly successful β-lactam antibiotics, represent a promising, yet underexplored, class of therapeutic agents.[1][2] This application note details a robust and modular synthetic strategy for the creation of diverse libraries of β-lactone-based antibiotics, leveraging versatile 3-amino-oxetan-2-one precursors. We provide detailed, field-tested protocols for the stereoselective synthesis of these key intermediates, their subsequent functionalization, and the strategic ring-opening to yield final compounds designed to target essential bacterial enzymes. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their antibiotic discovery pipeline.
Introduction: The Rationale for Beta-Lactone Antibiotics
For decades, β-lactam antibiotics like penicillins and cephalosporins have been the cornerstone of antibacterial therapy.[3][4] Their mechanism of action involves the irreversible acylation of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall biosynthesis.[3][5][6][7] The efficacy of this mechanism stems from the high ring strain of the four-membered β-lactam ring, which makes it an excellent electrophile.
Beta-lactones, which feature an endocyclic ester instead of an amide, share this inherent ring strain and electrophilicity, making them potent acylating agents capable of inhibiting key bacterial enzymes, including serine hydrolases and peptidases.[2][8][9] The challenge, however, has been the development of synthetic routes that are both efficient and stereocontrolled, which is critical for biological activity.[10]
This guide addresses this challenge by focusing on a modular approach using 3-amino-oxetan-2-one precursors. This strategy offers two key advantages:
-
Modularity: The amino group at the C3 position serves as a versatile chemical handle for introducing a wide variety of side chains, allowing for systematic exploration of the structure-activity relationship (SAR).
-
Stereochemical Control: Modern synthetic methods, such as the Staudinger cycloaddition, allow for the highly diastereoselective synthesis of these precursors, ensuring access to specific stereoisomers.[10][11][12]
The Strategic Workflow: From Precursor to Product
Our synthetic strategy is designed as a three-stage workflow. It begins with the stereoselective construction of the core amino-lactone scaffold, followed by diversification through N-acylation, and culminates in a targeted ring-opening to produce the final β-hydroxy acid derivatives, which are the active antibiotic species.
Sources
- 1. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
- 2. Synthesis of Long-Chain β-Lactones and Their Antibacterial Activities against Pathogenic Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. urology-textbook.com [urology-textbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. foster77.co.uk [foster77.co.uk]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 10. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Preventing racemization during (3S,4R)-3-amino-4-methyl-oxetan-2-one synthesis
Welcome to the Technical Support Center. This guide is engineered for process chemists, chemical biologists, and drug discovery scientists facing stereochemical degradation during the synthesis of (3S,4R)-3-amino-4-methyl-oxetan-2-one . This highly strained chiral building block is a critical precursor for proteasome inhibitors and β-lactone antibiotics.
Synthesizing this molecule from L-threonine requires absolute control over two competing stereochemical degradation pathways: inversion at the β-carbon (C4) during cyclization, and base-catalyzed epimerization at the α-carbon (C3). This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure >95% diastereomeric excess (de).
Mechanistic Workflows & Stereochemical Degradation Pathways
To successfully synthesize the (3S,4R) target, you must select an activation strategy that retains the C4 stereocenter of L-threonine while suppressing oxazolone (azlactone) formation and enolization.
Fig 1. Mechanistic pathways governing the stereochemical outcome of L-threonine β-lactonization.
Troubleshooting FAQs
Q1: I attempted to synthesize the β-lactone from N-Boc-L-threonine using standard Mitsunobu conditions (DEAD/PPh3), but NMR analysis indicates I isolated the (3S,4S) diastereomer. Why did this happen? A: The Mitsunobu reaction activates the secondary hydroxyl group of L-threonine (C3), converting it into a phosphonium leaving group. Subsequent intramolecular nucleophilic attack by the carboxylate oxygen proceeds via an SN2 mechanism, resulting in complete stereochemical inversion at the β-carbon (C4 of the resulting oxetan-2-one)[1]. Since L-threonine has a (2S, 3R) configuration, inversion at the hydroxyl-bearing carbon yields the (3S, 4S) β-lactone. To achieve the (3S, 4R) configuration, you must activate the carboxyl group instead, which allows the C3-hydroxyl to attack with retention of configuration at the β-carbon[2].
Q2: When using EDCI and DMAP for carboxyl activation, my product is a mixture of (3S,4R) and (3R,4R) epimers. How is racemization occurring? A: You are observing base-catalyzed epimerization at the α-carbon (C3 of the lactone). The α-proton of a β-lactone is highly acidic due to the strain of the four-membered ring and the adjacent electron-withdrawing carbonyl and amino groups. DMAP is a strong nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate; its basicity and the formation of this intermediate significantly lower the pKa of the α-proton. This promotes transient enolization or ketene formation. Upon reprotonation, the stereocenter is scrambled[1]. Switch to a milder coupling reagent like BOP-Cl and use a strictly stoichiometric amount of a sterically hindered, non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) at cryogenic temperatures (-20 °C)[3].
Q3: I am using BOP-Cl and DIPEA at -20 °C, but I still see racemization. My starting material is N-acetyl-L-threonine. Is the protecting group the issue? A: Yes, the N-acetyl group is the root cause. During carboxyl activation, the carbonyl oxygen of an acyl protecting group (like acetyl or benzoyl) can intramolecularly attack the activated carboxyl intermediate, forming an oxazolone (azlactone) ring[1]. The α-proton of an oxazolone is extremely acidic and rapidly epimerizes even in the presence of mild bases. To prevent azlactone formation, you must use a protecting group that lacks a highly nucleophilic carbonyl oxygen. Carbamates (such as Boc or Cbz) are highly recommended because the resonance contribution from the alkoxy oxygen drastically reduces the nucleophilicity of the carbonyl oxygen, effectively suppressing the oxazolone pathway[1].
Quantitative Data: Reaction Parameters vs. Stereochemical Integrity
The following table summarizes historical analytical data demonstrating how reagent selection dictates the stereochemical fate of the cyclization.
| Activation Strategy | N-Protecting Group | Base / Additive | Predominant Product | Stereochemical Outcome | Mechanistic Causality |
| Mitsunobu (DEAD/PPh3) | Boc | None | (3S,4S)-lactone | >95% de | SN2 attack on C3-OH causes complete inversion at C4. |
| BOP-Cl | Acetyl | Et3N | (3RS,4R)-lactone | <10% de | Acyl group promotes rapid oxazolone (azlactone) formation and C3 epimerization. |
| EDCI | Boc | DMAP (cat.) | (3RS,4R)-lactone | <40% de | Strong nucleophilic base lowers α-proton pKa, driving enolization/ketene formation. |
| BOP-Cl | Boc | DIPEA (-20 °C) | (3S,4R)-lactone | >95% de | Carbamate prevents azlactone; hindered base & cold temp suppress enolization. |
| Sulfenyl Chloride / DCC | o-NPS | Pyridine | (3S,4R)-lactone | >95% de | Complete absence of carbonyl in protecting group makes azlactone formation impossible. |
Self-Validating Experimental Protocol: BOP-Cl Mediated Cyclization
This protocol outlines the optimized synthesis of N-Boc-(3S,4R)-3-amino-4-methyl-oxetan-2-one. Every step is designed with built-in causality to protect the fragile stereocenters.
Materials Required:
-
N-Boc-L-threonine (1.0 eq)
-
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq) - Must be freshly distilled over KOH to eliminate primary/secondary amine impurities that could prematurely ring-open the lactone.
-
Anhydrous CH2Cl2
Step-by-Step Methodology:
-
Pre-activation Cooling: Dissolve N-Boc-L-threonine in anhydrous CH2Cl2 (0.1 M) under an inert argon atmosphere. Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.
-
Causality: Cryogenic temperatures kinetically trap the activated ester and suppress the activation energy required for α-deprotonation.
-
-
Reagent Addition: Add BOP-Cl (1.1 eq) in one portion. Stir for 5 minutes to ensure homogenous dispersion.
-
Base Addition (Critical Step): Add DIPEA (2.0 eq) dropwise over 15 minutes via a syringe pump.
-
Causality: Slow addition maintains a low steady-state concentration of base, minimizing the probability of base-mediated enolization of the forming β-lactone.
-
-
Cyclization: Maintain the reaction at -20 °C for 4 hours. Monitor by TLC (stain with ninhydrin after heat/deprotection) to confirm the disappearance of the starting material.
-
Quench and Workup: Quench the reaction cold by adding saturated aqueous NaHCO3. Extract with CH2Cl2. Wash the organic layer with cold 0.5 M KHSO4 (to remove DIPEA), followed by brine. Dry over anhydrous MgSO4 and concentrate under reduced pressure at <25 °C.
-
Causality: β-lactones are thermally sensitive and highly susceptible to hydrolysis; cold, mildly acidic washes prevent base-catalyzed ring opening during the workup phase.
-
Validation & Analytical Checkpoint
Before proceeding to silica gel chromatography, you must validate the stereochemical integrity of the crude mixture to ensure the protocol succeeded:
-
Dissolve a crude aliquot in CDCl3 and acquire a 1H NMR spectrum.
-
Analyze the J-Coupling: Check the coupling constant (
) between the C3-H (α-proton) and C4-H (β-proton). The desired (3S,4R) trans-lactone typically exhibits a smaller coupling constant ( Hz) compared to the inverted cis-isomer ( Hz). -
Quantify Epimerization: Integrate the C4-methyl doublet to quantify any (3R,4R) epimer present. Proceed to purification only if the de > 95%.
References
-
Pu, Y.; Martin, F. M.; Vederas, J. C. "Synthesis and Acylation of Salts of L-Threonine β-Lactone: A Route to β-Lactone Antibiotics." Journal of Organic Chemistry, 1991, 56(4), 1280-1283.
-
Arnold, L. D.; Kalantar, T. H.; Vederas, J. C. "Synthesis of N-tert-Butoxycarbonyl-L-serine β-Lactone and the p-Toluenesulfonic Acid Salt of (S)-3-Amino-2-oxetanone." Journal of the American Chemical Society, 1985, 107(24), 7105-7109.
-
Corey, E. J.; Reichard, G. A. "Lactacystin analogs." Patent CA2217817A1.
Sources
Minimizing hydrolysis of amino-oxetan-2-one in aqueous media
Technical Support Center: Amino-Oxetan-2-One Series
Welcome to the technical support center for our amino-oxetan-2-one product line. This guide is designed for researchers, chemists, and drug development professionals who are incorporating these valuable building blocks into their synthetic workflows. The high ring strain of the β-lactone system in oxetan-2-ones makes them potent acylating agents but also renders them susceptible to hydrolysis, particularly in aqueous media.[1][2] This document provides expert guidance, troubleshooting protocols, and foundational knowledge to help you minimize hydrolytic degradation and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of amino-oxetan-2-one.
Q1: What is the primary cause of amino-oxetan-2-one degradation in my reaction?
A: The primary cause of degradation in aqueous media is the hydrolysis of the four-membered β-lactone ring. This ring is highly strained and therefore thermodynamically and kinetically prone to nucleophilic attack by water or hydroxide ions.[1][3][4] This reaction opens the ring to form an inactive β-amino acid, which can no longer participate in your desired reaction pathway. Both acidic and basic conditions can catalyze this process.[5]
Q2: What is the optimal pH range to maintain the stability of amino-oxetan-2-one in solution?
A: While the exact optimal pH can vary slightly based on the specific substitution pattern of the amino-oxetan-2-one, the most stable range is typically in the slightly acidic to neutral region, approximately pH 5.0 to 6.5 .[5][6] In highly acidic or alkaline solutions, the rate of hydrolysis increases significantly due to general acid or general base catalysis.[5] For instance, studies on analogous β-lactam antibiotics show clear degradation minimums within this pH range.[5][6]
Q3: How should I prepare and store stock solutions of amino-oxetan-2-one?
A: To maximize shelf-life, stock solutions should be prepared in a high-quality, anhydrous, aprotic organic solvent such as DMSO or DMF. These stock solutions should be stored in tightly sealed vials at low temperatures, preferably -20°C or -80°C .[7][8][9] Avoid repeated freeze-thaw cycles. When preparing for an experiment, create aqueous working solutions fresh and use them immediately to minimize the time the compound is exposed to water.
Q4: Can my choice of buffer impact the stability of amino-oxetan-2-one?
A: Absolutely. Buffer components can act as nucleophiles or catalysts for hydrolysis. Buffers containing primary or secondary amines (e.g., Tris, glycine) or carboxylate groups (e.g., acetate, citrate) can actively participate in the ring-opening reaction.[5] It is highly recommended to use non-nucleophilic buffers such as MES, MOPS, or HEPES . Furthermore, use the lowest buffer concentration that will effectively maintain the desired pH.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to the hydrolysis of amino-oxetan-2-one.
Issue 1: Low or No Yield of Target Product
You've run a reaction in an aqueous system using amino-oxetan-2-one as a key reagent, but analysis shows a low yield of your desired product and a significant amount of unreacted starting materials (excluding the oxetanone).
Caption: Troubleshooting workflow for low product yield.
If hydrolysis is confirmed, implement the following changes to your protocol.
-
Temperature Control: Reduce the reaction temperature. Hydrolysis, like most chemical reactions, has a temperature-dependent rate. Running the reaction at a lower temperature (e.g., 4°C or on an ice bath) can significantly slow the rate of hydrolytic degradation.[7]
-
pH Adjustment: Ensure the pH of your reaction medium is within the optimal stability range of 5.0-6.5. Use a calibrated pH meter to verify.
-
Buffer Selection: If you are using a potentially nucleophilic buffer, switch to a non-nucleophilic alternative like MES or HEPES.
Caption: Decision tree for selecting an appropriate buffer.
-
Minimize Reaction Time: If possible, increase reactant concentrations to accelerate the desired reaction, thereby reducing the total time the amino-oxetan-2-one is exposed to the aqueous environment.
Issue 2: Inconsistent Results Between Experiments
You observe significant variability in yield or purity from batch to batch, even when following the same protocol.
This issue often points to inconsistent handling of the amino-oxetan-2-one stock solution. If a stock solution is not stored properly or is subjected to multiple freeze-thaw cycles, its effective concentration will decrease over time due to gradual hydrolysis, leading to inconsistent results.
-
Solution: Aliquot your anhydrous stock solution into single-use vials upon preparation. This ensures that you are using a fresh, full-strength solution for every experiment and eliminates the variability caused by stock degradation.
Part 3: Experimental Protocols
Protocol 1: Quantifying Hydrolysis Rate via HPLC
This protocol provides a framework for determining the stability of your specific amino-oxetan-2-one derivative under your experimental conditions.
Objective: To determine the half-life (t½) of amino-oxetan-2-one in a given aqueous buffer.
Methodology:
-
Preparation:
-
Prepare a 100 mM stock solution of amino-oxetan-2-one in anhydrous DMSO.
-
Prepare your aqueous buffer of interest (e.g., 50 mM MES, pH 6.0) and bring it to the desired experimental temperature (e.g., 25°C).
-
Set up an HPLC method capable of resolving the parent amino-oxetan-2-one from its hydrolyzed β-amino acid product. A C18 column with a water/acetonitrile gradient is a common starting point.[5][10]
-
-
Execution:
-
To initiate the experiment (t=0), spike the temperature-equilibrated buffer with the DMSO stock solution to a final concentration of 1 mM. Ensure rapid mixing.
-
Immediately inject the first sample (t=0) onto the HPLC.
-
Continue to incubate the solution at the set temperature.
-
Take aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and inject them onto the HPLC. If the reaction is slow, time points may extend to several hours.[7]
-
-
Data Analysis:
-
For each time point, determine the peak area of the parent amino-oxetan-2-one.
-
Normalize the peak area at each time point (A_t) to the initial peak area (A_0).
-
Plot the natural logarithm of the normalized peak area (ln[A_t/A_0]) versus time.
-
The degradation of β-lactams typically follows pseudo-first-order kinetics.[5] Therefore, the plot should yield a straight line with a slope equal to -k, where k is the degradation rate constant.
-
Calculate the half-life using the equation: t½ = 0.693 / k .
-
| Buffer System (50 mM, 25°C) | pH | Rate Constant (k, min⁻¹) | Half-Life (t½, min) |
| Sodium Phosphate | 7.4 | 0.0462 | ~15 |
| MES | 6.0 | 0.0058 | ~120 |
| Sodium Acetate | 4.5 | 0.0115 | ~60 |
This is illustrative data. Actual rates must be determined experimentally.
Part 4: Best Practices for Handling & Storage
Proactive measures are critical to preventing the hydrolysis of sensitive reagents.
-
Dedicated Storage: Store amino-oxetan-2-one compounds in a dedicated, clearly labeled area of a -20°C or -80°C freezer.[11] Ensure containers are moisture-proof.
-
Inert Atmosphere: When weighing or handling the solid material, do so in a dry environment, such as a glove box or under a stream of dry nitrogen, to minimize exposure to atmospheric moisture.
-
Fresh Solutions: Always prepare aqueous solutions immediately before use. Do not store amino-oxetan-2-one in aqueous buffers for any extended period.
-
Avoid Contamination: Ensure that all glassware and equipment are scrupulously clean and dry. Avoid cross-contamination from basic or acidic residues.[12][13]
By understanding the chemical principles of β-lactone stability and implementing these practical guidelines, researchers can confidently and successfully utilize amino-oxetan-2-one reagents in their synthetic endeavors.
References
-
Giron, D., et al. (1990). Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A. Journal of Pharmaceutical Sciences, 79(6), 493-498. [Link]
-
Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. JAC-Antimicrobial Resistance, 6(1), dlae013. [Link]
-
Stevenson, C. G., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. [Link]
-
Brem, J., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 13, 855519. [Link]
-
Poole, K. (2022). Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128-137. [Link]
-
Hall, V., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. JAC-Antimicrobial Resistance, 5(5), dlad112. [Link]
-
Poole, K., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine. [Link]
-
Zervosen, A., et al. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. IntechOpen. [Link]
-
Carryn, S., et al. (2003). Stability of the β-lactams in water at 37°C over time at the maximum concentration tested. ResearchGate. [Link]
-
Page, M. I. (2002). The Hydrolysis of Lactams. The Chemistry of Amides. [Link]
-
Tooke, C. L., et al. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 9(6), a033900. [Link]
-
De Winter, S., et al. (2020). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 42(4), 609-614. [Link]
-
Llarrull, L. I., et al. (2010). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Bioorganic Chemistry, 38(4), 135-146. [Link]
- FDA. (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. U.S.
- TM Media. (n.d.). TS 263 – β LACTAMASE MIXTURE SUPPLEMENT. TM Media.
- PMG-MAN. (n.d.). Slide 1.
-
FDA. (2013). Guidance for Industry: Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. U.S. Food and Drug Administration. [Link]
-
Meyer, K., et al. (2011). Characterization of β-Lactamase Enzyme Activity in Bacterial Lysates using MALDI-Mass Spectrometry. Journal of Proteome Research, 10(12), 5546-5555. [Link]
-
Andersson, A., et al. (2021). Rapid Detection of Multiple Classes of β-Lactam Antibiotics in Blood Using an NDM-1 Biosensing Assay. Biosensors, 11(9), 332. [Link]
- Journal of Advance and Future Research. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. JAAFR.
-
Aslam, S. (2015). Precautions in handling, storage and manufacture of pharmaceutical products containing antibiotics. Slideshare. [Link]
Sources
- 1. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjwave.org [rjwave.org]
- 11. pmgman.com [pmgman.com]
- 12. fda.gov [fda.gov]
- 13. Precautions in handling, storage and manufacture of pharmaceutical products containing antibiotics by dr. sanaullah aslam | PPSX [slideshare.net]
Technical Support Center: Optimizing Cyclization Yields for Threonine-Derived β-Lactones
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth guide to address the specific synthetic and mechanistic challenges associated with threonine-derived β-lactones. These strained four-membered rings are highly privileged pharmacophores used to covalently inhibit target enzymes like the proteasome and N-acylethanolamine-hydrolyzing acid amidase (NAAA)[1][2].
Overview: The Steric Challenge of Threonine
A frequent issue reported by researchers is that cyclization protocols optimized for serine derivatives fail or produce dismal yields when applied to threonine. The root cause is steric hindrance.
Threonine possesses an additional methyl group at the β-carbon, making it a secondary alcohol. During an SN2-based ring closure (such as the Mitsunobu reaction), this β-methyl group sterically blocks the incoming nucleophilic attack. Consequently, the reaction kinetics shift away from cyclization and heavily favor E2 β-elimination, resulting in unwanted dehydroamino acid byproducts[3][4]. To overcome this, the choice of activation chemistry must be strictly dictated by your stereochemical requirements.
Synthesis & Cyclization Workflow
Caption: Decision tree for threonine β-lactone cyclization based on stereochemical requirements.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you can verify success at each critical juncture.
Protocol A: BOP-Mediated Cyclization (Retention of Stereochemistry)
Use this method when you require retention of stereochemistry at the β-carbon. This is the preferred, higher-yielding route for threonine derivatives[1][3].
-
Preparation : Dissolve the N-protected threonine derivative (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere.
-
Cooling & Base Addition : Cool the solution to 0 °C. Add triethylamine (Et₃N, 3.0 eq).
-
Causality: Et₃N deprotonates the carboxylic acid, preparing it for activation while preventing premature degradation of the starting material.
-
-
Activation : Add benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq) in one portion.
-
Cyclization : Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2–3 hours.
-
Self-Validation : Confirm product formation via LC-MS in both positive and negative modes. The absence of the
ion of the starting acid in negative mode confirms complete carboxylate activation[4]. -
Purification : Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Modified Mitsunobu Cyclization (Inversion of Stereochemistry)
Use this method strictly when inversion at the β-carbon is required. Expect lower yields due to competing elimination.
-
Preparation : In an oven-dried flask under argon, dissolve N-Boc-L-threonine (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).
-
Cooling : Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.
-
Causality: Ultra-low temperatures kinetically suppress the competing E2 β-elimination pathway that plagues hindered threonine derivatives.
-
-
Activation : Add dimethyl azodicarboxylate (DMAD, 1.5 eq) dropwise over 20 minutes.
-
Cyclization : Stir at -78 °C for 20 minutes, then remove the cooling bath and allow the reaction to warm to room temperature for 2.5 hours.
-
Self-Validation : Monitor via TLC (Hexanes/EtOAc). The β-lactone product will have a significantly higher
than the starting acid and will not stain with ninhydrin until the Boc group is removed. -
Purification : Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry, and purify via flash column chromatography.
Troubleshooting Guide
Q: Why am I getting mostly dehydroamino acid instead of the β-lactone during my Mitsunobu reaction? A: The Mitsunobu reaction relies on an SN2 displacement at the β-carbon. Threonine's β-methyl group creates severe steric bulk that slows down the SN2 attack, allowing the competing E2 elimination pathway to dominate[3][4]. To fix this, ensure strictly anhydrous conditions, use DMAD instead of DEAD, and maintain -78 °C during the entire reagent addition phase[5]. If stereochemical inversion is not strictly required, switch to the BOP-mediated protocol.
Q: Can I use EDC/HOBt instead of BOP for the cyclization? A: No. While EDC/HOBt is standard for intermolecular amide coupling, it is generally insufficiently reactive to drive the formation of highly strained 4-membered β-lactone rings. The BOP reagent provides a highly electrophilic phosphonium ester intermediate that is crucial for overcoming the thermodynamic barrier of ring closure[1].
Q: My β-lactone degrades rapidly during biological assays in plasma. How can I improve its stability? A: Threonine-derived β-lactones are inherently more stable than serine-derived lactones because the β-methyl group provides steric shielding against non-specific hydrolysis[3]. However, if testing in the presence of Bovine Serum Albumin (BSA), the lactone can still be indiscriminately opened by nucleophilic residues on the albumin. To mitigate this, consider modifying the N-acyl side chain to a carbamate (e.g., N-Cbz or N-Boc). Carbamates reduce the electrophilicity of the lactone carbonyl via resonance, significantly improving the half-life in BSA assays[3][4].
Quantitative Data: Condition Optimization
Summarized below is a comparison of cyclization strategies and their expected outcomes when applied specifically to threonine derivatives:
| Cyclization Strategy | Reagents & Solvent | Temp Profile | Stereochemical Outcome at Cβ | Typical Yield (%) | Primary Competing Reaction |
| Standard Mitsunobu | DEAD, PPh₃, THF | 0 °C to RT | Inversion | < 10% | β-Elimination (Dehydroamino acid) |
| Modified Mitsunobu | DMAD, PPh₃, THF | -78 °C to RT | Inversion | 15 - 30% | β-Elimination |
| BOP Activation | BOP, Et₃N, CH₂Cl₂ | 0 °C to RT | Retention | 45 - 65% | Intermolecular dimerization |
Mechanistic Insights: Enzyme Inactivation
Threonine β-lactones act as potent "warheads" for enzymes possessing catalytic nucleophiles, such as the N-terminal threonine in the proteasome or Cys131 in NAAA[1][6].
Caption: Mechanistic pathway of target enzyme covalent inactivation by β-lactone ring opening.
The mechanism relies entirely on the inherent ring strain of the oxetan-2-one system. The enzyme's nucleophile attacks the carbonyl carbon, forming a transient tetrahedral intermediate. The 4-membered ring immediately opens to relieve strain, forming a highly stable, covalent acyl-enzyme complex that irreversibly inactivates the target[2][6][7].
Frequently Asked Questions (FAQs)
Q: How should I store purified threonine β-lactones? A: Store them neat (unsolvated) at -20 °C under an inert atmosphere (argon or nitrogen). In solution—particularly in protic solvents or unbuffered aqueous media—they are susceptible to slow hydrolysis back to the open-chain hydroxy acid.
Q: Does the stereochemistry of the β-lactone affect biological activity?
A: Absolutely. The spatial orientation of the β-methyl group and the N-acyl side chain dictates how the molecule docks into the target enzyme's active site prior to covalent attachment. For example, in NAAA inhibition, specific enantiomers exhibit drastically different
References
1.[1] Synthesis and Structure–Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors - nih.gov -1 2.[8] Dual Modes of Modification of Hepatitis A Virus 3C Protease by a Serine-derived β-Lactone - nih.gov -8 3.[3] N-(2-Oxo-3-oxetanyl)carbamic Acid Esters as N-Acylethanolamine Acid Amidase Inhibitors: Synthesis and Structure–Activity and Structure–Property Relationships - acs.org - 3 4.[6] Synthesis and Structure−Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N - escholarship.org - 6 5.[5] Synthesis of N-tert-Butoxycarbonyl-L-serine β-Lactone and the p-Toluenesulfonic Acid Salt of (S)-3-Amino-2-oxetanone - researchgate.net - 5 6.[4] An Investigation on the Relationships between Mass Spectrometric Collisional Data and Biological Activity/Stability of Some N-Acylethanolamine Acid Amidase (NAAA) β-Lactone Inhibitors - mdpi.com -4 7.[2] 4-Trimethylsilyl-3-butyn-2-ol as an auxiliary for stereocontrolled synthesis of salinosporamide analogs - nih.gov - 2 8.[7] Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - nih.gov - 7
Sources
- 1. Synthesis and Structure–Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-4-Trimethylsilyl-3-butyn-2-ol as an auxiliary for stereocontrolled synthesis of salinosporamide analogs with modifications at positions C2 and C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Investigation on the Relationships between Mass Spectrometric Collisional Data and Biological Activity/Stability of Some N-Acylethanolamine Acid Amidase (NAAA) β-Lactone Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Modes of Modification of Hepatitis A Virus 3C Protease by a Serine-derived β-Lactone: Selective Crystallization and Formation of a Functional Catalytic Triad in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Handling of (3S,4R)-3-Amino-4-methyl-oxetan-2-one Intermediates
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly strained
The Causality of Instability: Why Standard Methods Fail
Before attempting purification, it is critical to understand the molecular dynamics at play. The
The primary challenge with (3S,4R)-3-amino-4-methyl-oxetan-2-one is the presence of the C3 primary amine. When this amine is in its free base form, it acts as a potent nucleophile. It will rapidly attack the highly electrophilic
The Core Directive: The free amine must never be concentrated or stored. It must be immediately converted into a stable ammonium salt (such as a p-toluenesulfonate or trifluoroacetate salt) where the nitrogen's lone pair is sequestered, completely neutralizing its nucleophilicity[3].
Fig 1. Degradation pathways of the unprotonated beta-lactone intermediate.
Troubleshooting & FAQs (Question & Answer Desk)
Q: Why does my intermediate turn into an insoluble, sticky gum during rotary evaporation? A: You are concentrating the free amine. As the solvent volume decreases, the proximity between the nucleophilic amine and the electrophilic lactone of adjacent molecules increases, driving rapid intermolecular polymerization. Fix: Always add 1.05 equivalents of an anhydrous acid (e.g., p-Toluenesulfonic acid) to the dilute solution before attempting to remove the solvent.
Q: Can I use standard silica gel chromatography to purify this intermediate?
A: No. Standard silica gel retains trace amounts of water and possesses surface silanol groups that can catalyze ring-opening. Furthermore, using basic modifiers (like triethylamine) to prevent amine streaking will immediately destroy the
Q: What is the ideal storage condition for the purified intermediate? A: Once isolated as a dry tosylate or TFA salt, store the compound at -80°C under a strict argon or nitrogen atmosphere. Do not store it in solution, especially not in protic solvents like methanol or ethanol, which will slowly solvolyze the lactone ring over time.
Q: My RP-HPLC fractions show the correct mass, but after solvent removal, the NMR shows a ring-opened byproduct. What happened?
A: You likely used rotary evaporation to remove the water/acetonitrile HPLC eluent. Heating an aqueous solution of a
Quantitative Method Comparison
To assist in selecting the correct purification strategy for your scale and purity requirements, refer to the validated metrics below:
| Purification Method | Typical Yield (%) | Expected Purity (%) | Processing Time (hrs) | Max Scalability | Primary Limitation |
| Standard Silica Gel | < 15% | < 50% | 4 - 6 | N/A | Total degradation/polymerization |
| Acidic RP-HPLC | 65 - 80% | > 95% | 1 - 2 | < 5 g | Requires lyophilization equipment |
| Direct Precipitation | 75 - 90% | 90 - 95% | 0.5 - 1 | > 100 g | Requires relatively clean crude |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the physical observations match the expected checkpoints.
Protocol A: Direct Precipitation of the p-Toluenesulfonate Salt
Best for large-scale isolation (>1g) when the crude reaction is reasonably clean.
-
Dilution & Cooling: Dilute the crude reaction mixture containing the free amine in anhydrous Dichloromethane (DCM) to a concentration of ~0.1 M. Cool the flask to 0 °C using an ice bath.
-
Acid Addition: Dissolve 1.05 equivalents of anhydrous p-toluenesulfonic acid (TsOH) in a minimal volume of anhydrous diethyl ether. Add this dropwise to the DCM solution over 5 minutes.
-
Equilibration: Stir the mixture for 15 minutes at 0 °C. Checkpoint: The solution should remain clear or become slightly cloudy. No gums should form.
-
Precipitation: Rapidly add 5 volumes of ice-cold, anhydrous diethyl ether to the stirring solution to induce precipitation of the tosylate salt[3].
-
Isolation: Filter the resulting white precipitate rapidly through a sintered glass funnel under a positive stream of dry argon.
-
Washing & Drying: Wash the filter cake with 2 x 20 mL of cold diethyl ether. Transfer the solid to a pre-weighed amber vial and dry under high vacuum (<0.1 mbar) for 4 hours.
Protocol B: Acidic Reverse-Phase HPLC
Best for small-scale isolation (<1g) requiring ultra-high purity (>95%) for biological assays.
-
Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Acetonitrile (MeCN) and Water, ensuring both solvents contain 0.1% v/v Trifluoroacetic acid (TFA) . Keep the sample on ice until injection.
-
Column Equilibration: Pre-equilibrate a C18 preparative column with 5% MeCN in H2O (both containing 0.1% TFA). Critical: The acidic modifier is non-negotiable; it keeps the amine protonated during the run.
-
Gradient Elution: Run a linear gradient from 5% to 60% MeCN over 20 minutes. Monitor the elution at 210 nm (due to the lack of strong chromophores on the oxetanone ring).
-
Fraction Collection: Collect fractions directly into tubes pre-chilled in an ice bath.
-
Solvent Removal: Do not use a rotary evaporator. Immediately freeze the pooled fractions containing the product using liquid nitrogen and lyophilize to a dry white powder (yielding the TFA salt).
Fig 2. Recommended purification workflow for beta-lactone stabilization.
References
-
One-Pot Access to Functionalised Malamides via Organocatalytic Enantioselective Formation of Spirocyclic β-Lactone-Oxindoles and Double Ring-Opening MDPI[Link]
-
DISSERTATION Zhe Ming Wang Repository of the TU Dortmund[Link]
-
Tyrosine-targeted covalent inhibition of a tRNA synthetase aided by zinc ion National Institutes of Health (NIH) / PMC[Link]
Sources
Technical Support Center: Optimizing Solvent Conditions to Prevent Polymerization of Oxetan-2-ones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice to help you navigate the challenges of working with oxetan-2-ones (also known as β-lactones) and prevent their unwanted polymerization. As Senior Application Scientists, we have synthesized key literature and field expertise to provide you with a reliable resource for your experiments.
Introduction to the Reactivity of Oxetan-2-ones
Oxetan-2-ones are four-membered cyclic esters that are valuable building blocks in organic synthesis and polymer chemistry due to their high ring strain.[1][2] This inherent strain, however, also makes them susceptible to ring-opening polymerization (ROP), which can be initiated by a variety of catalysts and conditions.[3][4] Understanding and controlling the factors that trigger polymerization is crucial for achieving desired reaction outcomes and ensuring the stability of these compounds. This guide will focus on the critical role of solvent conditions in mitigating unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can initiate the unwanted polymerization of oxetan-2-ones?
Unwanted polymerization of oxetan-2-ones is typically initiated by nucleophilic, electrophilic, or organocatalytic species that can trigger the ring-opening process. The main culprits are often trace impurities or inappropriate reaction conditions. Common initiators include:
-
Anionic Initiators: Strong bases such as metal hydroxides, alkoxides, and organometallic reagents can readily initiate anionic ring-opening polymerization (AROP).[4][5] Even weak nucleophiles like carboxylate salts can act as initiators.[3]
-
Cationic Initiators: Protic acids and Lewis acids can initiate cationic ring-opening polymerization (CROP) by activating the carbonyl group of the lactone.[6]
-
Organocatalysts: Certain organic molecules, such as tertiary amines, phosphines, and N-heterocyclic carbenes, can also effectively catalyze the ROP of β-lactones.[3][7]
-
Impurities: Water, alcohols, and other protic impurities can act as initiators or chain transfer agents, leading to polymerization or the formation of low molecular weight oligomers.[8][9]
Q2: How does the choice of solvent impact the stability of oxetan-2-ones and the likelihood of polymerization?
Solvent selection is a critical parameter in controlling the stability of oxetan-2-ones. The polarity and coordinating ability of the solvent can significantly influence the rate and mechanism of polymerization.
-
Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used for ROP reactions.[6] However, highly polar solvents can stabilize ionic intermediates, potentially accelerating unwanted anionic or cationic polymerization.[4]
-
Nonpolar Solvents: Nonpolar solvents such as toluene and hexane are generally preferred for storing and handling oxetan-2-ones, as they are less likely to promote ionic polymerization pathways.[10]
-
Coordinating Solvents: Solvents with coordinating abilities, like 1,4-dioxane, have been shown to prevent side reactions in cationic polymerization by solvating the active chain ends.[11]
Q3: What is the role of temperature in preventing unwanted polymerization?
Temperature plays a significant role in the thermodynamics and kinetics of polymerization.
-
Increased Temperature: Higher temperatures generally increase the rate of polymerization. For many ROP reactions, there exists a "ceiling temperature" above which polymerization is thermodynamically unfavorable.[9] However, for many oxetan-2-ones, this temperature is quite high. Elevated temperatures can also promote side reactions, such as elimination to form crotonates, which can complicate product purification.[3]
-
Reduced Temperature: Lowering the temperature can significantly slow down the rate of unwanted polymerization. Therefore, it is often advisable to conduct reactions at the lowest temperature that allows for a reasonable reaction rate of the desired transformation.
Q4: Can impurities in my oxetan-2-one sample or solvent lead to polymerization?
Absolutely. The purity of both the oxetan-2-one and the solvent is paramount for preventing unwanted polymerization.
-
Monomer Purity: The presence of acidic or basic impurities in the oxetan-2-one starting material can act as initiators for polymerization.[12] It is crucial to use highly purified monomers.
-
Solvent Purity: Solvents must be rigorously dried and deoxygenated before use. Water and alcohols are common impurities that can initiate polymerization or terminate growing polymer chains, leading to a broadening of the molecular weight distribution in controlled polymerization experiments.[8][9] Purification of solvents by distillation from appropriate drying agents is a standard and necessary practice.[8]
Q5: What are the recommended storage conditions to maintain the stability of oxetan-2-ones?
Proper storage is essential to prevent degradation and polymerization of oxetan-2-ones over time.
-
Temperature: Store oxetan-2-ones at low temperatures, typically in a refrigerator or freezer, to minimize the rate of any potential decomposition or polymerization reactions.
-
Inert Atmosphere: It is highly recommended to store oxetan-2-ones under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.[8]
-
Container: Use clean, dry, and inert storage containers, such as amber glass bottles with tight-fitting caps, to protect the compound from light and contamination.
Troubleshooting Guide: Preventing Unwanted Polymerization
This section provides a structured approach to troubleshooting common issues related to the unwanted polymerization of oxetan-2-ones.
Problem 1: Spontaneous polymerization observed during reaction work-up or purification.
This is a common issue that can lead to significant product loss and purification challenges.
Experimental Workflow for Troubleshooting Spontaneous Polymerization
Caption: Troubleshooting workflow for spontaneous polymerization.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent Choice | Using polar or coordinating solvents during extraction or chromatography can promote polymerization, especially if acidic or basic species are present. | Use less polar, non-coordinating solvents like toluene, hexane, or diethyl ether for work-up and purification whenever possible. |
| High Temperatures | Concentrating solutions at elevated temperatures can accelerate polymerization. | Remove solvents under reduced pressure at low temperatures (e.g., using a cold water bath). |
| Presence of Acidic or Basic Impurities | Residual acids or bases from the reaction can initiate polymerization during work-up. | Neutralize the reaction mixture carefully with a mild acidic or basic wash before extraction. Ensure all glassware is clean and free of contaminants. |
Problem 2: Low yield of desired product due to oligomer/polymer formation.
The formation of oligomers or polymers as byproducts can significantly reduce the yield of the target molecule.
Logical Relationship for Low Yield Troubleshooting
Caption: Troubleshooting logic for low product yield.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Catalyst/Reagent Incompatibility | The catalyst or reagents used in the reaction may also be effective initiators for the ROP of the oxetan-2-one. | Screen a variety of catalysts or reagents to find one that is selective for the desired transformation. Consider using milder reaction conditions. |
| Prolonged Reaction Times | Leaving the reaction to proceed for too long can increase the likelihood of side reactions, including polymerization. | Monitor the reaction progress closely using techniques like TLC, GC, or NMR, and quench the reaction as soon as the starting material is consumed. |
| Sub-optimal Solvent Conditions | The reaction solvent may not be ideal for stabilizing the oxetan-2-one. | Perform a solvent screen to identify a solvent that maximizes the yield of the desired product while minimizing polymerization. Refer to the table below for guidance. |
Table 1: Solvent Properties and Their Impact on Oxetan-2-one Polymerization
| Solvent | Dielectric Constant (20°C) | Coordinating Ability | General Impact on Polymerization | Recommended Use |
| Toluene | 2.38 | Low | Generally suppresses ionic polymerization. | Storage, reactions requiring non-polar conditions.[10] |
| Hexane | 1.88 | Low | Suppresses ionic polymerization. | Storage, non-polar reactions.[10] |
| Dichloromethane (DCM) | 9.08 | Moderate | Can support both cationic and anionic polymerization. | Common for ROP studies, use with caution in other reactions.[6] |
| Tetrahydrofuran (THF) | 7.58 | High | Can promote anionic polymerization.[4] | Often used for AROP, may not be ideal for preventing polymerization. |
| 1,4-Dioxane | 2.21 | High | Can stabilize cationic species and prevent side reactions.[11] | Cationic polymerizations where side reactions are a concern. |
Problem 3: Polymerization occurs during storage.
Discovering that a stored sample of oxetan-2-one has polymerized can be a significant setback.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Improper Storage Temperature | Storing at room temperature or in a location with temperature fluctuations can lead to slow polymerization over time. | Always store oxetan-2-ones at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C). |
| Exposure to Moisture or Air | Atmospheric moisture can hydrolyze the lactone or initiate polymerization. Oxygen can also lead to degradation pathways. | Store under an inert atmosphere (N₂ or Ar). Use a well-sealed container. Consider using a desiccator for long-term storage. |
| Contaminated Storage Container | Residues on the walls of the storage container can act as initiators. | Ensure that storage containers are scrupulously cleaned and dried before use. |
Experimental Protocols
Protocol 1: General Guidelines for Handling and Storage of Oxetan-2-ones
-
Purification: If necessary, purify the oxetan-2-one by distillation under reduced pressure. Ensure all glassware is flame-dried before use.
-
Inert Atmosphere: Handle the purified oxetan-2-one under an inert atmosphere (N₂ or Ar) at all times.
-
Storage: Store the purified compound in a clean, dry, amber glass vial with a PTFE-lined cap.
-
Temperature: Place the vial in a freezer (-20 °C) for long-term storage.
-
Labeling: Clearly label the vial with the compound name, date of purification, and storage conditions.
Protocol 2: Solvent Selection and Preparation for Reactions Involving Oxetan-2-ones
-
Solvent Choice: Based on the nature of your reaction, select a solvent that is least likely to promote polymerization (see Table 1). Non-polar, non-coordinating solvents are often the safest choice.
-
Drying: Dry the chosen solvent over an appropriate drying agent (e.g., CaH₂ for hydrocarbons and ethers, P₂O₅ for chlorinated solvents) for at least 24 hours.
-
Distillation: Distill the solvent under an inert atmosphere immediately before use.
-
Storage of Dry Solvent: Store the freshly distilled solvent over activated molecular sieves in a sealed flask under an inert atmosphere.
By carefully considering the factors outlined in this guide and implementing these best practices, you can significantly improve your success in working with oxetan-2-ones and prevent the frustrating issue of unwanted polymerization.
References
- Wang, H., Pu, M., & Ding, Y. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(84), 53695-53704.
- Lin, C. Y., et al. (2021).
- Adamus, G., & Kowalczuk, M. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. Polymers, 13(24), 4381.
- Wipf, P., & Janjic, J. (2005). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 105(5), 1595-1628.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Capacchione, C., et al. (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. Molecules, 28(22), 7545.
- Kricheldorf, H. R. (1998). Anionic and pseudoanionic polymerization of lactones - a comparison. Macromolecular Symposia, 132(1), 441-451.
- Contreras, J. M., et al. (2011). Ring-opening copolymerization of (R,S)
- Penczek, S., & Szymanski, R. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 41(8), 2781-2790.
- Soboleva, P., et al. (2013). Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure. Polymer Chemistry, 4(3), 635-647.
- Kaczmarek, H., & Vukovic, J. (2020).
- Daniliuc, C. G., & Gilmour, R. (2016). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. The Journal of Organic Chemistry, 81(10), 4025-4035.
- van der Meer, J. Y., et al. (2023). Linear not cyclic – unravelling an anionic initiation pathway for Lewis pair polymerization of lactones. Polymer Chemistry, 14(20), 2357-2365.
- Matrix Fine Chemicals. (n.d.). OXETAN-2-ONE | CAS 57-57-8.
- Gerbaux, P., et al. (2012). Traces do matter—Purity of 4-methyl-2-oxetanone and its effect on anionicring-opening polymerization as evidenced by phosphazene superbase catalysis. Journal of Polymer Science Part A: Polymer Chemistry, 50(18), 3749-3758.
- Detrembleur, C., et al. (2022).
- Getty, A. D., & Coates, G. W. (2021). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Trends in Chemistry, 3(6), 467-479.
- Noorman, F., & Williams, C. K. (2018).
- ChemScene. (n.d.). (S)-Oxetane-2-carboxylic acid.
- Detrembleur, C., et al. (2022).
- Sigma-Aldrich. (n.d.). Oxetan-2-one.
- CP Lab Safety. (n.d.). 2-[(2R)-oxetan-2-yl]ethan-1-amine, 95% Purity, C5H11NO, 100 mg.
Sources
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- 2. Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 7. Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Bis-Trichloromethyl Carbonate (Triphosgene) Mediated Cyclization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for bis-trichloromethyl carbonate (triphosgene)-mediated cyclization reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. As a solid and more manageable substitute for the highly toxic phosgene gas, triphosgene has become an invaluable reagent in modern organic synthesis for constructing a variety of cyclic structures, including N-carboxyanhydrides (NCAs), cyclic carbonates, ureas, and carbamates.[1][2][3] However, its reactivity profile presents unique challenges that require a nuanced understanding of the reaction mechanism and conditions.
This resource is structured to address specific issues you may encounter, moving from troubleshooting common problems to providing foundational knowledge through frequently asked questions and detailed protocols.
Troubleshooting Guide
This section addresses common problems encountered during triphosgene-mediated cyclization reactions in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My cyclization reaction is sluggish or incomplete, resulting in low yields of the desired cyclic product. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to incomplete or slow reactions. The primary reason is often related to the in situ generation of the active phosgene species from the solid triphosgene.
-
Insufficient Activation of Triphosgene: Triphosgene itself is not the reactive species. It must first decompose to generate phosgene, which is the true electrophile. This decomposition can be catalyzed by nucleophiles, including the substrate itself, or by the addition of a catalyst.[4]
-
Inadequate Temperature: While many reactions proceed at room temperature, some substrates require heating to facilitate both the decomposition of triphosgene and the subsequent cyclization.
-
Moisture Contamination: Triphosgene and the reactive intermediates are sensitive to moisture.[9] Water can consume the generated phosgene and lead to the formation of undesired byproducts.
-
Substrate Solubility: If your starting material has poor solubility in the reaction solvent, this will limit its availability to react with the generated phosgene.
-
Solution: Choose a solvent in which your substrate is readily soluble at the reaction temperature. Common solvents for triphosgene reactions include THF, dichloromethane (DCM), and ethyl acetate.[11]
-
Question 2: I am observing the formation of significant side products, such as symmetrical ureas or oligomers, instead of my desired cyclic compound. How can I suppress these side reactions?
Answer:
The formation of intermolecular side products is a common issue, particularly when the intramolecular cyclization is slow.
-
Incorrect Order of Addition: The relative concentration of the nucleophilic substrate and the electrophilic phosgene is critical.
-
Solution: A common and effective strategy is to add the solution of your substrate (and any base) slowly to a solution of triphosgene. This ensures that the concentration of the nucleophilic substrate is always low relative to the activated electrophile, favoring the intramolecular cyclization over intermolecular reactions.[12]
-
-
High Concentration: Running the reaction at a high concentration can favor intermolecular reactions leading to oligomers or polymers.
-
Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular encounters, thereby promoting the desired intramolecular cyclization.
-
-
Inappropriate Stoichiometry: Using an excess of the amine or diol starting material can lead to the formation of symmetrical ureas or carbonates.[6]
-
Solution: Carefully control the stoichiometry. Typically, one-third of an equivalent of triphosgene is used for each equivalent of the functional group that needs to react, as one molecule of triphosgene generates three molecules of phosgene.[13]
-
Question 3: My product is contaminated with unreacted triphosgene after the reaction. What is a safe and effective workup procedure to remove it?
Answer:
Unreacted triphosgene can be problematic for downstream applications.[6] Due to its stability, it can sometimes survive aqueous workups.[6][14]
-
Quenching with a Nucleophile: A nucleophilic scavenger can be used to destroy excess triphosgene.
-
Solution: Cautiously add a nucleophilic quenching agent at the end of the reaction. Methanol is often used, as it reacts with triphosgene to form methyl chloroformate and other volatile byproducts that can be easily removed.[15] Adding cold water can also be effective for quenching, but caution is advised due to the potential for vigorous reaction and HCl evolution.[16]
-
-
Catalyzed Decomposition: Heating can decompose triphosgene, but this can be hazardous.[6]
-
Solution: A safer alternative is to use a catalyst to promote decomposition. For instance, heating with a catalytic amount of copper(II) phthalocyanine has been suggested to decompose triphosgene to phosgene, which can then be vented through a scrubber.[6]
-
-
Chromatographic Purification: Standard purification techniques can be effective if the product is stable.
-
Solution: Silica gel chromatography can be used to separate the desired product from non-polar triphosgene. However, ensure your product is stable to the acidic nature of silica gel. A basic wash of the crude product before chromatography may be necessary to remove any residual HCl.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of a triphosgene-mediated cyclization?
A1: Triphosgene serves as a solid, stable precursor to the highly reactive phosgene gas.[1][4] The reaction is initiated by the decomposition of triphosgene, often catalyzed by a nucleophile or a base, to generate three equivalents of phosgene.[4] The nucleophilic groups of the substrate (e.g., amines, alcohols) then attack the phosgene to form an intermediate, such as a carbamoyl chloride or a chloroformate.[4] Subsequent intramolecular nucleophilic attack by another functional group on the same molecule leads to ring closure and the elimination of HCl, forming the cyclic product.[4]
Q2: What are the critical safety precautions when working with triphosgene?
A2: Although it is a solid, triphosgene is highly toxic and must be handled with extreme care.[14][17]
-
Always work in a well-ventilated chemical fume hood. [9][18]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [19]
-
Avoid inhalation of dust and vapors. [9][18] Weighing triphosgene should be done carefully within the fume hood.[18]
-
Triphosgene is moisture-sensitive and can decompose to release phosgene and HCl gas. [10] Store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like acids, bases, and strong oxidizing agents.[9][10]
-
Have an emergency plan in place. This should include access to an emergency shower, eyewash station, and appropriate first aid.[9] In case of exposure, seek immediate medical attention.[10]
-
Decomposition of triphosgene can generate hazardous gases. [18] Any off-gassing from the reaction should be directed through a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize HCl and phosgene.
Q3: How do I choose the right solvent and base for my reaction?
A3: The choice of solvent and base is crucial for reaction success.
-
Solvent: The solvent should be anhydrous and inert to the reaction conditions. It should also fully dissolve the starting material. Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and 1,2-dichloroethane.[8][11]
-
Base: A non-nucleophilic base is often added to neutralize the HCl byproduct, which can otherwise lead to side reactions like the cleavage of acid-sensitive protecting groups or the product itself.[4] Tertiary amines such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) are frequently used.[3][8] In some cases, particularly for the synthesis of isocyanates, the reaction can proceed without a base, which simplifies the workup.[7] For acid-sensitive substrates, a base is generally required.[7]
Q4: Can I monitor the progress of my triphosgene-mediated cyclization?
A4: Yes, monitoring the reaction is important to determine the endpoint and avoid unnecessary heating or side reactions.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
Infrared (IR) Spectroscopy: For certain reactions, such as the formation of N-carboxyanhydrides, the appearance of characteristic carbonyl stretching frequencies can be monitored.[15]
-
Visual Observation: In some cases, such as the synthesis of NCAs from amino acids, the reaction is complete when the solid amino acid has completely dissolved.[4]
Experimental Protocols & Data
General Protocol for the Synthesis of an N-Carboxyanhydride (NCA) from an Amino Acid
This protocol provides a general procedure for the synthesis of NCAs, which are important monomers for the synthesis of polypeptides.[4]
Materials:
-
α-Amino acid
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethyl acetate
-
Anhydrous hexane
-
Nitrogen or Argon gas
-
Two-necked round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and a gas inlet/outlet connected to a scrubber.
Procedure:
-
Preparation: Dry a two-necked round-bottom flask under high vacuum.[4]
-
Reaction Setup: Charge the flask with the α-amino acid (1.0 eq.) and add anhydrous THF. Begin stirring the suspension under a positive pressure of nitrogen or argon.
-
Reagent Addition: In a single portion, add triphosgene (0.4 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (around 65-70°C). The reaction progress can be monitored by the disappearance of the solid amino acid, which typically takes 2-6 hours.[4]
-
Workup: Once the reaction is complete (the solution becomes clear), cool the mixture to room temperature.
-
Purification: The crude product can be purified by crystallization. Typically, the THF is removed under reduced pressure, and the resulting solid is recrystallized from a solvent system like ethyl acetate/hexane.
Table 1: Recommended Reaction Conditions for Triphosgene-Mediated Cyclizations
| Reaction Type | Substrate | Base (if any) | Solvent | Temperature (°C) | Typical Yield (%) |
| NCA Formation | Amino Acid | None or HCl scavenger | THF | 65-70 | 60-90 |
| Cyclic Carbonate | 1,2- or 1,3-Diol | Pyridine | DCM | 0 to RT | 80-95[15] |
| Cyclic Urea | Diamine | Triethylamine | Dichloromethane | RT to Reflux | 70-90[3] |
| Isocyanate Synthesis | Primary Amine | Triethylamine or None | Benzene or DCM | Reflux | 50-90[7] |
Visualizations
Reaction Mechanism of NCA Synthesis
Caption: Mechanism of N-Carboxyanhydride (NCA) synthesis using triphosgene.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in triphosgene reactions.
References
-
Using Triphosgene in the Lab. Chemistry. [Link]
-
Comparison of Base‐Promoted and Self‐Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene. Taylor & Francis. [Link]
-
Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis. [Link]
-
A decade review of triphosgene and its applications in organic reactions. PMC. [Link]
-
Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development. ACS Publications. [Link]
- Method for making carbamates, ureas and isocyanates.
-
A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. [Link]
- Process for the preparation of N-carboxyanhydrides.
-
Green and Practical Synthesis of Carbamates from Ureas and Organic Carbonates. Synthetic Communications. [Link]
-
Triphosgene and its Application in Organic Synthesis. ResearchGate. [Link]
-
Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. PMC. [Link]
-
How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? ResearchGate. [Link]
- Process for the synthesis of cyclic carbamates.
-
A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system. SciSpace. [Link]
- Method for preparing amino acid N-carboxyanhydride.
-
Synthesis of Bi- and Trifunctional Cyclic Carbonates Based on Trimethylolpropane and Their Application to Networked Polyhydroxyurethanes. Journal of Materials Science Research. [Link]
-
Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. [Link]
-
Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. RSC Publishing. [Link]
-
Workup for isocyante synthesis from triphoagene? Reddit. [Link]
-
Chlorination of Aliphatic Primary Alcohols via Triphosgene–Triethylamine Activation. Organic Letters. ACS Publications. [Link]
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. [Link]
-
Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. LSU Scholarly Repository. [Link]
-
A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. [Link]
-
Reaction with triphosgene. Reddit. [Link]
-
A Decade Review of Triphosgene and Its Applications in Organic Reactions. ResearchGate. [Link]
-
Trapping bicyclic titanacyclopentenes with bis(trichloromethyl) carbonate (BTC): A new method to bicyclic cyclopentenones. ResearchGate. [Link]
-
Triphosgene. Wikipedia. [Link]
-
Why won't this reaction work? Chemistry Stack Exchange. [Link]
-
Bis(trichloromethyl) Carbonate in Organic Synthesis. Sci-Hub. [Link]
-
(PDF) Bis(trichloromethyl) Carbonate in Organic Synthesis. ResearchGate. [Link]
-
Methodology Utilizing Triphosgene to Promote Cyclization of Epoxy Ketones to Pyranoside Derivatives via Proposed Epoxonium Ions. LSU Scholarly Repository. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. reddit.com [reddit.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.fr [fishersci.fr]
- 11. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.pku.edu.cn [chem.pku.edu.cn]
- 17. Triphosgene - Wikipedia [en.wikipedia.org]
- 18. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 19. echemi.com [echemi.com]
Technical Support Center: Stabilizing (3S,4R)-3-amino-4-methyl-oxetan-2-one for Long-Term Storage
Welcome to the technical support center for (3S,4R)-3-amino-4-methyl-oxetan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term storage and handling of this valuable and reactive synthetic intermediate. As a strained β-lactone with a nucleophilic amino group, (3S,4R)-3-amino-4-methyl-oxetan-2-one presents unique stability challenges. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Understanding the Instability of (3S,4R)-3-amino-4-methyl-oxetan-2-one
The inherent instability of (3S,4R)-3-amino-4-methyl-oxetan-2-one arises primarily from the high ring strain of the four-membered β-lactone ring and the presence of a primary amino group.[1][2] This combination makes the molecule susceptible to several degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (3S,4R)-3-amino-4-methyl-oxetan-2-one?
A1: The primary degradation pathways are hydrolysis, polymerization, and intramolecular rearrangement. The strained β-lactone ring is susceptible to nucleophilic attack, which can be initiated by water (hydrolysis), another molecule of the compound itself (polymerization), or the compound's own amino group (intramolecular rearrangement).[3][4]
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of (3S,4R)-3-amino-4-methyl-oxetan-2-one is highly pH-dependent. Both acidic and basic conditions can accelerate hydrolysis of the β-lactone ring.[3][5] Under acidic conditions, protonation of the carbonyl oxygen or the ring oxygen can make the ring more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxyl ion is a potent nucleophile that can directly attack the carbonyl carbon. The free amino group can also act as an internal nucleophile, and its reactivity is influenced by pH.
Q3: What is the recommended temperature for long-term storage?
A3: For long-term storage, it is recommended to store (3S,4R)-3-amino-4-methyl-oxetan-2-one as a dry solid at or below -20°C.[6] Lower temperatures minimize the rate of potential degradation reactions, including thermal decomposition and polymerization.
Q4: Can I store this compound in solution?
A4: Storing (3S,4R)-3-amino-4-methyl-oxetan-2-one in solution for extended periods is not recommended due to its susceptibility to hydrolysis and other degradation pathways. If you must prepare a solution, use an anhydrous, aprotic solvent and prepare it fresh for immediate use.
Q5: What solvents are recommended for short-term handling?
A5: For short-term handling and reactions, anhydrous aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran (THF) are recommended. It is crucial to ensure the solvents are of high purity and free from water and other nucleophilic impurities.
Q6: How can I monitor the purity and degradation of my sample?
A6: The purity and degradation of (3S,4R)-3-amino-4-methyl-oxetan-2-one can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] Developing a stability-indicating HPLC method is crucial for separating the intact compound from its potential degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of (3S,4R)-3-amino-4-methyl-oxetan-2-one.
Issue 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis After Storage
-
Possible Cause A: Hydrolysis. The presence of moisture during storage has led to the opening of the β-lactone ring.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as a solid in a tightly sealed container at or below -20°C with a desiccant.
-
Use Anhydrous Solvents: When preparing samples for analysis, use high-purity, anhydrous solvents.
-
Characterize Degradants: If possible, use LC-MS/MS to identify the mass of the degradation products to confirm hydrolysis. The primary hydrolysis product would be 3-amino-2-hydroxy-3-methylbutanoic acid.
-
-
-
Possible Cause B: Polymerization. Molecules of (3S,4R)-3-amino-4-methyl-oxetan-2-one can react with each other, especially at elevated temperatures or in concentrated solutions.
-
Troubleshooting Steps:
-
Avoid High Temperatures: Do not expose the compound to elevated temperatures, even for short periods.
-
Store as a Solid: Long-term storage in solution, especially at high concentrations, should be avoided.
-
Analyze by GPC/SEC (if applicable): If polymerization is suspected, Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) could help identify higher molecular weight species.
-
-
Issue 2: Inconsistent Results in Subsequent Reactions
-
Possible Cause: Degradation of the starting material. The (3S,4R)-3-amino-4-methyl-oxetan-2-one has degraded, leading to lower yields or the formation of unexpected byproducts in your reaction.
-
Troubleshooting Steps:
-
Purity Check Before Use: Always analyze the purity of the (3S,4R)-3-amino-4-methyl-oxetan-2-one batch by HPLC or NMR before starting a reaction.
-
Freshly Prepared Solutions: If the reaction is performed in solution, use a freshly prepared solution of the compound.
-
Control Reaction Conditions: Ensure your reaction conditions are compatible with the stability of the β-lactone ring (e.g., avoid strongly acidic or basic conditions and high temperatures unless the reaction is designed for ring-opening).
-
-
Issue 3: Difficulty in Obtaining a Pure Solid After Synthesis or Work-up
-
Possible Cause: Instability during purification. The compound may be degrading during chromatographic purification or solvent removal.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and materials used during work-up and purification are anhydrous.
-
Low-Temperature Purification: Perform chromatographic purification at low temperatures if possible.
-
Avoid Protic Solvents: Use aprotic solvents for extraction and chromatography.
-
Rapid Solvent Removal: Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cold water bath). Avoid prolonged heating.
-
-
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Ensure the (3S,4R)-3-amino-4-methyl-oxetan-2-one is a dry, crystalline solid. If necessary, dry the material under high vacuum.
-
Place the solid in a clean, dry amber glass vial.
-
Backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Seal the vial tightly with a cap containing a chemically inert liner.
-
For extra protection against moisture, place the sealed vial inside a larger container with a desiccant.
-
Store the container in a freezer at or below -20°C.
-
Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This is a general guideline. The exact conditions will need to be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV at 210 nm or Mass Spectrometry (for identification of degradation products).
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject samples of (3S,4R)-3-amino-4-methyl-oxetan-2-one to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[8][9] The method should be able to resolve the parent peak from all major degradation product peaks.
Data Presentation
Table 1: Predicted Stability of (3S,4R)-3-amino-4-methyl-oxetan-2-one under Various Conditions (Qualitative)
| Condition | Solvent/State | Temperature | Predicted Stability | Primary Degradation Pathway(s) |
| Ideal Storage | Solid, Inert Atmosphere | ≤ -20°C | High | Minimal |
| Room Temperature Storage | Solid | ~25°C | Low to Moderate | Slow Polymerization/Decomposition |
| Aqueous Solution (Neutral) | Water | Room Temperature | Low | Hydrolysis |
| Aqueous Solution (Acidic, pH < 4) | Water | Room Temperature | Very Low | Acid-catalyzed Hydrolysis |
| Aqueous Solution (Basic, pH > 8) | Water | Room Temperature | Very Low | Base-catalyzed Hydrolysis |
| Anhydrous Aprotic Solvent | Acetonitrile, THF | Room Temperature | Moderate (Short-term) | Potential for trace moisture-induced hydrolysis |
Visualizations
Diagram 1: Key Degradation Pathways
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. academia.edu [academia.edu]
Technical Support Center: Overcoming Decarboxylation in β-Lactone Synthesis
Welcome to the technical support center for β-lactone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and handling these versatile, yet often unstable, four-membered rings. The high ring strain of β-lactones makes them valuable synthetic intermediates but also susceptible to undesirable side reactions, most notably decarboxylation.[1][2][3]
This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize or prevent decarboxylation, thereby improving your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation in the context of β-lactone synthesis, and why is it a problem?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). In the case of β-lactones, this process leads to the formation of an alkene, destroying the desired lactone ring.[1][4][5] This is a significant issue as it reduces the yield of the target β-lactone and introduces impurities that can be difficult to separate. The driving force for this reaction is the relief of the significant ring strain (approximately 22.8 kcal/mol) within the four-membered ring.[2][6]
Q2: What are the primary factors that promote the decarboxylation of β-lactones?
A2: The main culprits promoting decarboxylation are heat, acidic conditions, and in some cases, basic conditions.[4]
-
Thermal Decarboxylation: β-lactones can undergo thermal decomposition at elevated temperatures, typically between 80 and 160°C, depending on the substituents.[7] This process is often stereospecific, proceeding through a concerted, though highly asynchronous, mechanism.[4][7][8]
-
Acid-Catalyzed Decarboxylation: The presence of even catalytic amounts of acid can significantly accelerate decarboxylation, often at much lower temperatures than thermal decarboxylation.[4] This pathway can proceed with inversion of stereochemistry.[4]
-
Base-Mediated Decarboxylation: While less common as a direct decarboxylation route, strong bases can promote elimination reactions that lead to ring-opening and subsequent decarboxylation, especially if there are acidic protons on the α-carbon.[4]
Q3: Are all β-lactones equally susceptible to decarboxylation?
A3: No, the stability of a β-lactone is highly dependent on its substitution pattern. For instance, trans-substituted β-lactones tend to undergo thermal decarboxylation faster than their cis counterparts.[4] The nature of the substituents at the C4 position also plays a crucial role in the rate of decarboxylation.[4]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during β-lactone synthesis.
Scenario 1: Low or no yield of β-lactone, with the primary byproduct identified as the corresponding alkene.
This is a classic sign that decarboxylation is the dominant reaction pathway.
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature:
-
The Problem: Many β-lactone formation reactions are kinetically controlled. Exceeding the optimal temperature can favor the thermodynamically more stable alkene product through decarboxylation.
-
The Solution: Carefully control the reaction temperature. If the reaction is exothermic, ensure efficient cooling. Consider running the reaction at a lower temperature for a longer duration. For methods involving the cyclization of an adduct, such as from a thiol ester and a ketone, the cyclization may occur upon warming, but excessive warming will lead to decarboxylation.[5]
-
Protocol Example: Low-Temperature Cyclization
-
Combine the thiol ester, ketone (or aldehyde), and base in an appropriate organic solvent at sub-ambient temperatures (e.g., -78 °C).[5]
-
Allow the adduct to form at this low temperature.
-
Slowly warm the reaction mixture to the minimum temperature required for cyclization (e.g., warming from -78 °C to ~0 °C over several hours).[5]
-
Monitor the reaction closely by TLC or LC-MS to identify the point of maximum β-lactone formation before significant decarboxylation begins.
-
Quench the reaction at the optimal time.
-
-
-
Scrutinize for Acidic Contaminants:
-
The Problem: Trace amounts of acid can catalyze decarboxylation.[4] Acids can be introduced from starting materials, reagents (e.g., Lewis acids used in some cycloadditions), or glassware that has not been properly neutralized.
-
The Solution:
-
Ensure all glassware is thoroughly dried and, if necessary, base-washed (e.g., with a dilute ammonia solution) and then rinsed with distilled water and dried.
-
Use freshly distilled solvents and reagents.
-
If a Lewis acid is required for the synthesis, choose the mildest one possible and use the minimum effective catalytic amount. Consider using a heterogeneous catalyst that can be easily filtered off.[2][6]
-
In reactions that may generate acidic byproducts, consider adding a non-nucleophilic, sterically hindered base (e.g., proton sponge) to the reaction mixture.
-
-
-
Consider the Timing of Lactonization in a Multi-Step Synthesis:
-
The Problem: If the β-lactone is formed early in a synthetic sequence, it may not survive subsequent reaction conditions that involve heat or acidic/basic reagents.
-
The Solution: Plan your synthetic route to form the sensitive β-lactone functionality as late as possible.[4] It is often preferable to carry the precursor, such as a protected β-hydroxy acid, through several steps and then perform the lactonization just before the final product.[4]
-
Scenario 2: The desired β-lactone is formed but decomposes during workup or purification.
Troubleshooting Steps:
-
Modify the Workup Procedure:
-
The Problem: Aqueous workups, especially with acidic or basic washes, can lead to hydrolysis or decarboxylation.
-
The Solution:
-
Use a non-aqueous workup if possible.
-
If an aqueous wash is necessary, use neutral or slightly basic (e.g., saturated sodium bicarbonate) solutions and perform the extraction quickly at low temperatures.
-
Minimize the time the β-lactone is in contact with any aqueous phase.
-
-
-
Re-evaluate the Purification Method:
-
The Problem: Silica gel chromatography can be problematic due to its acidic nature, which can cause on-column decarboxylation.
-
The Solution:
-
Deactivate the Silica Gel: Treat the silica gel with a base, such as triethylamine (e.g., by co-evaporating a slurry of silica gel with a solvent containing 1-2% triethylamine) before packing the column.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase for chromatography.
-
Avoid Chromatography if Possible: If the β-lactone is sufficiently pure after workup, consider using it directly in the next step. Crystallization is another alternative to chromatography that can be gentler on the product.
-
Distillation: For thermally stable β-lactones, distillation under reduced pressure can be a viable purification method, but care must be taken not to exceed the decomposition temperature.
-
-
Visualizing the Problem: Decarboxylation Pathways
The following diagram illustrates the competing pathways of β-lactone formation and its subsequent decarboxylation.
Caption: Competing pathways in β-lactone synthesis.
Key Parameters Influencing Decarboxylation
The following table summarizes key experimental parameters and their impact on the rate of decarboxylation.
| Parameter | Impact on Decarboxylation | Recommended Action |
| Temperature | High temperatures significantly increase the rate of thermal decarboxylation.[4][7] | Maintain the lowest effective reaction temperature. Use efficient cooling for exothermic reactions. |
| pH | Acidic conditions catalyze decarboxylation.[4] Strong bases can promote elimination. | Maintain neutral or slightly basic conditions. Avoid acidic reagents and workup conditions. |
| Solvent Polarity | The effect can be complex, but polar solvents may stabilize charged intermediates in some decarboxylation mechanisms.[7][9] | Choose solvents based on the specific reaction mechanism, but be aware of potential effects on stability. |
| Catalyst | Lewis acids used in synthesis can promote decarboxylation. | Use the mildest possible catalyst in the lowest effective concentration. Consider heterogeneous catalysts.[2][6] |
| Purification Media | Acidic silica gel can cause on-column decomposition. | Use deactivated silica gel, neutral alumina, or non-chromatographic purification methods. |
Advanced Strategies: Catalytic Routes to Minimize Side Reactions
Recent advances have focused on developing highly selective catalytic methods for β-lactone synthesis that operate under mild conditions, inherently minimizing decarboxylation.
Ring-Expansion Carbonylation (REC) of Epoxides
One of the most atom-economical methods for β-lactone synthesis is the ring-expansion carbonylation of epoxides.[2][6] This reaction is often catalyzed by bimetallic systems, such as those containing a Lewis acidic metal center and a cobalt carbonyl anion.[6][10]
Why it works: These catalytic systems are designed to operate at relatively low temperatures and pressures, conditions under which the resulting β-lactones are generally stable.[10] The high selectivity of the catalyst favors the carbonylation pathway over potential side reactions.
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. organicreactions.org [organicreactions.org]
- 4. foster77.co.uk [foster77.co.uk]
- 5. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]
- 6. Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Kinetic Study of the Thermal Decarboxylation of alpha,alpha-Difluoro beta-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of beta-lactones: a highly active and selective catalyst for epoxide carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Ring-Opening of 3-Amino-4-Methyl-Oxetan-2-One
Welcome to the technical support center for controlling regioselectivity in the ring-opening of 3-amino-4-methyl-oxetan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile β-lactone for the synthesis of valuable β-amino acid derivatives.[1][2][3] The inherent ring strain of the oxetan-2-one core makes it a potent electrophile, susceptible to nucleophilic attack.[4] However, this reactivity presents a significant challenge: controlling whether the nucleophile attacks the C2 carbonyl carbon (acyl-oxygen cleavage) or the C4 carbon (alkyl-oxygen cleavage). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired regiochemical outcome.
Understanding the Basics of Regioselectivity
The regioselectivity of the ring-opening reaction is a critical factor that determines the structure of the final product. The two primary pathways are:
-
C2 Attack (Acyl-Oxygen Cleavage): Nucleophilic attack at the carbonyl carbon (C2) results in the formation of a β-amino amide. This pathway is generally favored by "hard" nucleophiles and under basic conditions.
-
C4 Attack (Alkyl-Oxygen Cleavage): Nucleophilic attack at the C4 carbon leads to the formation of a β-amino acid or its corresponding ester/amide derivative. This pathway is often favored by "soft" nucleophiles and can be influenced by steric factors and the use of Lewis acids.
The outcome of the reaction is a delicate interplay of several factors, including the nature of the nucleophile, steric hindrance, electronic effects of substituents, and the presence of catalysts.[5][6]
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers. How can I favor C4 attack to synthesize my target β-amino acid derivative?
A1: Achieving high selectivity for C4 attack often requires careful consideration of the nucleophile and reaction conditions. Here are several strategies:
-
Nucleophile Choice: Softer, less basic nucleophiles tend to favor C4 attack. For example, using an azide anion (N3-) followed by reduction is a common strategy to install the amino group at the β-position.[7]
-
Steric Hindrance: The methyl group at the C4 position creates steric hindrance. Bulky nucleophiles will preferentially attack the less hindered C2 position. Conversely, smaller nucleophiles may have a better chance of accessing the C4 carbon.
-
Protecting Groups: The amino group at C3 plays a crucial role. Its protecting group can influence the electronic nature and steric environment of the lactone. A bulky protecting group can further hinder C4 attack.[8][9] Experimenting with different protecting groups (e.g., Boc, Cbz, or silyl ethers) can modulate the regioselectivity.[10][11]
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, activating the C2 position for nucleophilic attack. However, certain Lewis acids can also interact with the ether oxygen, potentially facilitating C4 attack.[12][13][14] Screening different Lewis acids (e.g., BF3·OEt2, TiCl4, ZnCl2) and their stoichiometry is recommended.
Q2: I am observing significant amounts of the C2-attack product (β-amino amide). What conditions favor this pathway?
A2: C2 attack, or acyl-oxygen cleavage, is often the kinetically favored pathway, especially with strong, hard nucleophiles. You can promote this outcome by:
-
Using Hard Nucleophiles: Primary and secondary amines, alkoxides, and organolithium reagents are examples of hard nucleophiles that will predominantly attack the electrophilic carbonyl carbon.[7]
-
Basic Conditions: The presence of a non-nucleophilic base can deprotonate the nucleophile, increasing its reactivity towards the C2 position.
-
Absence of Lewis Acids: Avoid Lewis acids if your goal is to maximize the yield of the C2-attack product, as they can alter the regioselectivity.
Q3: Can the solvent influence the regioselectivity of the ring-opening reaction?
A3: Yes, the solvent can play a significant role.
-
Polar Aprotic Solvents: Solvents like THF, DMF, and acetonitrile are commonly used. They can solvate the reactants and influence the transition state energies of the C2 and C4 attack pathways.
-
Protic Solvents: Protic solvents like alcohols can act as both the solvent and the nucleophile, leading to alcoholysis. They can also stabilize charged intermediates, potentially altering the reaction course. For instance, in some cases, hydrogen bonding from the solvent can activate the lactone ring.[15]
-
Non-polar Solvents: Solvents like toluene or hexane may be suitable for reactions involving less polar nucleophiles or when trying to minimize side reactions.
It is advisable to perform a solvent screen to determine the optimal medium for your specific nucleophile and desired outcome.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reactivity | 1. Poor nucleophile strength.2. Steric hindrance from the C4-methyl group and/or the C3-amino protecting group.3. Insufficient reaction temperature or time. | 1. Use a stronger nucleophile or add an activating agent (e.g., a base to deprotonate the nucleophile).2. Switch to a smaller protecting group on the amine or a less bulky nucleophile.3. Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Mixture of Regioisomers | 1. The nucleophile has comparable reactivity towards both C2 and C4.2. Reaction conditions are not optimized for a single pathway. | 1. To favor C4: Use a softer nucleophile (e.g., N3-, RSH), consider a Lewis acid catalyst, or use a less sterically demanding protecting group.2. To favor C2: Use a harder nucleophile (e.g., RNH2, RO-), and run the reaction under basic conditions without a Lewis acid. |
| Formation of Polymeric Byproducts | 1. The ring-opened product is acting as a nucleophile and reacting with another molecule of the β-lactone. | 1. Use a higher concentration of the external nucleophile.2. Add the β-lactone slowly to a solution of the nucleophile to maintain a low concentration of the lactone.3. Lower the reaction temperature. |
| Decomposition of Starting Material | 1. The β-lactone is unstable under the reaction conditions (e.g., high temperature, strong acid/base). | 1. Lower the reaction temperature.2. Use milder reaction conditions (e.g., weaker base, less Lewis acid).3. Ensure all reagents and solvents are dry and of high purity. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring-Opening Favoring C4 Attack (Azide Nucleophile)
This protocol is designed to favor the S_N2-type attack at the C4 position to generate a precursor to a β-amino acid.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 3-amino-4-methyl-oxetan-2-one (1.0 eq) in anhydrous DMF (0.1 M).
-
Addition of Nucleophile: Add sodium azide (NaN3, 1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the azido acid.
-
Reduction: The resulting azido acid can then be reduced to the corresponding β-amino acid using standard conditions (e.g., H2, Pd/C).[1]
Protocol 2: Lewis Acid-Mediated Ring-Opening with an Amine Nucleophile (Favoring C2 Attack)
This protocol illustrates a typical procedure where an amine nucleophile attacks the C2 position, which can be influenced by a Lewis acid.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-protected 3-amino-4-methyl-oxetan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M). Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Slowly add a solution of a Lewis acid (e.g., BF3·OEt2, 1.1 eq) in DCM to the cooled solution. Stir for 15 minutes.
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the β-amino amide.
Visualizing the Reaction Pathways
The regioselectivity of the ring-opening of 3-amino-4-methyl-oxetan-2-one can be visualized as a competition between two nucleophilic attack pathways.
Caption: Competing pathways for the ring-opening of 3-amino-4-methyl-oxetan-2-one.
Troubleshooting Workflow
When encountering unexpected results, a systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting regioselectivity issues.
References
-
Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. (2025). Molecules, 30(1399). Available from: [Link]
-
Wang, Y., et al. (2025). Hydrogen Bonding-Driven Ring-Opening Polymerization of β-Lactones to Polyhydroxyalkanoates Using Aminocyclopropenium Carboxylates. Macromolecules. Available from: [Link]
-
Nelson, S. G., et al. (2025). Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles. An Application to β-Peptide Synthesis. ResearchGate. Available from: [Link]
-
Fisher, A. J., et al. (n.d.). Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. OSTI.GOV. Available from: [Link]
-
Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2018). Ring-opening Polymerization of Lactones. In Organic Catalysis for Polymerisation. Royal Society of Chemistry. Available from: [Link]
-
Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. (2025). Molecules, 30(1399). Available from: [Link]
-
Haider, M. A., et al. (n.d.). Mechanistic insights into the ring-opening of biomass derived lactones. RSC Publishing. Available from: [Link]
-
Gorin, D. J., & Toste, F. D. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry. Available from: [Link]
-
Stephan, D. W. (n.d.). Ring openings of lactone and ring contractions of lactide by frustrated Lewis pairs. Dalton Transactions. Available from: [Link]
-
Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. (2024). ResearchGate. Available from: [Link]
-
Pons, J.-M., et al. (n.d.). Formation of β-Lactones through Lewis Acid-Promoted [2 + 2] Cycloaddition Reaction. A Theoretical Study. Journal of the American Chemical Society. Available from: [Link]
-
Taylor, M. S. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. PMC. Available from: [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris. Available from: [Link]
-
Palladium-Catalyzed Synthesis of Amino β-Lactones Using Aryl Amines and Alkenyl Carboxylic Acids. (2025). Organic Letters. Available from: [Link]
-
Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. (n.d.). RSC Publishing. Available from: [Link]
-
A Facile Synthesis of Orthogonally Protected Stereoisomeric Lanthionines by Regioselective Ring Opening of Serine .beta.-Lactone Derivatives. (n.d.). The Journal of Organic Chemistry. Available from: [Link]
- Beta-amino acids and methods and intermediates for making same. (n.d.). Google Patents.
-
Biocatalytic enantioselective formation and ring-opening of oxetanes. (2025). PMC. Available from: [Link]
-
A new methodology for the synthesis of β-amino acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Comparison of the reactivity of β-thiolactones and β-lactones toward ring-opening by thiols and amines. (n.d.). Organic & Biomolecular Chemistry. Available from: [Link]
-
Regioselectivity in the opening of 3-membered heterocycles. (2021). Chemistry Stack Exchange. Available from: [Link]
-
Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis. (2023). Synfacts. Available from: [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group. Available from: [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Influence of ß-silyl and ß-alkoxy protecting groups upon 1,3-stereoinduction in the Mukaiyama aldol reaction. (n.d.). American Chemical Society. Available from: [Link]
-
Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. (2011). SCIRP. Available from: [Link]
-
Protecting group. (n.d.). Wikipedia. Available from: [Link]
-
Electronic and Steric Effects on L- Lactide Ring-Opening Polymerization with NSSN-type Zr(IV) Complexes. (n.d.). CNR-IRIS. Available from: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews. Available from: [Link]
-
Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. (n.d.). PMC. Available from: [Link]
-
Complement proteins C2, C4 and factor B. Effect of glycosylation on their secretion and catabolism. (n.d.). PMC. Available from: [Link]
-
In vitro beta-cell killing models using immune cells and human pluripotent stem cell-derived islets: Challenges and opportunities. (2023). Frontiers. Available from: [Link]
-
Comparing Beta Cell Preservation Across Clinical Trials in Recent-Onset Type 1 Diabetes. (2026). Diabetes Care. Available from: [Link]
-
Unveiling new targets to protect β-cells in type 1 diabetes via in-depth comparison between α- and β-cell features. (n.d.). Breakthrough T1D. Available from: [Link]
Sources
- 1. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. US20120071664A1 - Beta-amino acids and methods and intermediates for making same - Google Patents [patents.google.com]
- 4. Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the ring-opening of biomass derived lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 11. Influence of ß-silyl and ß-alkoxy protecting groups upon 1,3-stereoinduction in the Mukaiyama aldol reaction - American Chemical Society [acs.digitellinc.com]
- 12. Ring openings of lactone and ring contractions of lactide by frustrated Lewis pairs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling Hygroscopic Salts of 3-amino-4-methyl-oxetan-2-one
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with hygroscopic salts of 3-amino-4-methyl-oxetan-2-one. This beta-lactam derivative is a valuable building block, but its hygroscopic nature presents significant challenges that can impact experimental reproducibility, compound stability, and analytical accuracy. This document offers a structured approach to troubleshooting common issues and provides validated protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when working with moisture-sensitive compounds.
Q1: What does "hygroscopic" mean for my salt, and why is it a critical issue?
A: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[1] For salts of 3-amino-4-methyl-oxetan-2-one, this is more than a physical inconvenience; it's a direct threat to the molecule's chemical integrity.
-
Physical Changes: Initial moisture uptake can lead to caking or clumping, which compromises powder flowability and makes accurate weighing difficult.[2] In cases of high hygroscopicity, the salt may absorb enough water to dissolve completely, a phenomenon known as deliquescence.[3]
-
Chemical Instability: The primary concern for this compound is the stability of the β-lactam ring. This four-membered ring is strained and susceptible to hydrolysis (cleavage by water). Absorbed moisture can accelerate the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of impurities.[4] Studies on other β-lactam antibiotics, such as amoxicillin, have shown that high humidity and temperature significantly increase the rate of hydrolytic degradation.[5]
Q2: How should I properly store a newly received container of the salt?
A: Proper storage is the most critical step in preventing moisture-related issues.[6] The goal is to create a multi-barrier defense against atmospheric humidity.
-
Primary Container: Always keep the salt in its original, airtight container with the seal intact until it is needed.[6]
-
Secondary Environment: Store the primary container inside a desiccator containing an active drying agent (e.g., silica gel, Drierite). For highly hygroscopic salts or long-term storage, a glove box or glove bag with a controlled inert atmosphere (dry nitrogen or argon) is strongly recommended.[7][8]
-
Temperature: Store at the temperature recommended by the manufacturer, typically in a cool, dry place.[9] Some APIs require refrigeration (2°C to 8°C) to slow degradation kinetics.[10] Refer to the product's Certificate of Analysis for specific instructions.
Q3: I need to weigh the salt for my reaction. What is the best practice to ensure accuracy?
A: Weighing is a point of high vulnerability to moisture. The reading on an analytical balance can continuously increase as the compound absorbs water, making accurate measurement impossible.[8]
-
Controlled Environment: The most reliable method is to handle and weigh the salt inside a low-humidity glove box (<10% RH).[7][11]
-
Speed and Efficiency: If a glove box is unavailable, work quickly to minimize air exposure.[6] Have all necessary tools (spatulas, weigh boats) clean and dry beforehand. Only unseal the container for the briefest time necessary and reseal it immediately and tightly.[6]
-
Workaround (Stock Solution): For routine use without a glove box, a practical alternative is to quickly weigh an approximate amount of the salt and use it to prepare a concentrated stock solution in a suitable anhydrous solvent. The exact concentration of this stock solution can then be accurately determined using a quantitative analytical method (e.g., qNMR or HPLC with a reference standard) before it is used in experiments.
Q4: The powder in my bottle has become a solid clump. Can I still use it?
A: Caking is a clear indicator of significant moisture absorption.[12] While the material may not be entirely degraded, its properties are compromised.
-
Non-Homogeneity: The water content is likely not uniform throughout the clump.[8] This makes it impossible to take a representative sample for weighing.
-
Degradation Risk: The absorbed water has created an environment conducive to hydrolysis of the β-lactam ring.[13]
-
Recommendation: It is strongly advised not to use caked material for quantitative experiments. Before considering its use, you must re-characterize it. A small sample should be taken and analyzed for water content (see Q6) and purity by HPLC to quantify the parent compound and any degradants.[12] If the caking is minor, gently breaking it up with a dry spatula inside a glove box might be possible, but re-testing remains essential.[6]
Q5: My experimental results are inconsistent. Could the hygroscopic nature of the salt be the cause?
A: Absolutely. Hygroscopicity is a frequent source of poor reproducibility.
-
Mass Errors: As discussed, moisture absorption leads to weighing inaccuracies. You may be adding less active compound than intended, with the difference being water.
-
Degradation: If the salt has degraded in storage or during handling, the actual concentration of the active molecule in your experiment will be lower than calculated, leading to variable results.[2]
-
Altered Physical Properties: The presence of absorbed water can change the salt's solubility characteristics and dissolution rate, affecting reaction kinetics or formulation performance.[1]
Q6: How can I accurately determine the water content of my sample?
A: Quantifying the water content is crucial for understanding your material's state and for making accurate solutions.
-
Karl Fischer (KF) Titration: This is the gold standard for water determination.[14] Coulometric KF is suitable for very low water content, while volumetric KF is used for higher levels. For lyophilized or highly hygroscopic samples, using a KF oven with gas-phase extraction prevents atmospheric moisture from interfering with the measurement.[15]
-
Thermogravimetric Analysis (TGA): TGA measures weight loss upon heating.[16] While it can indicate water loss, it is not specific; it will also detect the loss of any residual solvents or volatile components. It is best used in conjunction with other techniques.[17]
-
Dynamic Vapor Sorption (DVS): DVS is a powerful tool for characterizing the hygroscopic profile of a material by measuring mass change as a function of relative humidity (RH).[1][18] This is typically done during material characterization rather than for routine QC.
Q7: How exactly does moisture affect the chemical stability of this beta-lactam salt?
A: The core of the 3-amino-4-methyl-oxetan-2-one structure is a beta-lactam ring. This is a four-membered cyclic amide. The ring is highly strained, and the amide bond within it is much more reactive than a typical acyclic amide. Water acts as a nucleophile and can attack the carbonyl carbon of the amide, leading to the opening of the ring. This hydrolytic cleavage is irreversible and results in a biologically inactive beta-amino acid, destroying the compound's function. This degradation is often catalyzed by changes in pH, which can be influenced by the acidic or basic nature of the salt form itself.[4]
Section 2: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Actions & Solutions |
| Balance reading is unstable and continuously increasing during weighing. | Rapid moisture absorption from the ambient air. | 1. Immediate: Move the weighing operation into a glove box or glove bag with <10% RH.[7] 2. Alternative: Use the stock solution method described in FAQ Q3. 3. Pre-cool: Allow the container to come to room temperature before opening to prevent condensation. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC, changing NMR integrals). | 1. Degradation of the compound due to moisture exposure.[12] 2. Inaccurate weighing leading to concentration errors. | 1. Use a fresh, unopened vial of the salt for analysis. 2. Prepare samples inside a controlled atmosphere. 3. Co-inject with a known degradation product standard if available to confirm identity. 4. Perform a water content analysis (Karl Fischer) on the material being used.[14] |
| Poor or variable solubility in an anhydrous organic solvent. | The salt has absorbed water, which is immiscible with the solvent, or the presence of water has altered the solid-state form of the salt.[19] | 1. Ensure the solvent is truly anhydrous. 2. Attempt to dry a small amount of the salt under high vacuum immediately before use (only if the compound is known to be thermally stable). 3. Measure solubility under controlled, moisture-free conditions to establish a baseline.[19] |
| Physical appearance changes over time (discoloration, change from crystalline to amorphous). | Moisture absorption leading to chemical degradation or a change in the solid-state crystal form (phase transformation).[17][20] | 1. Discontinue use of the affected batch for critical applications. 2. Characterize the material using techniques like XRPD to check for changes in crystallinity.[20] 3. Analyze for purity by HPLC and structure by NMR/MS to identify degradation products. |
Section 3: Key Experimental Protocols
Protocol 1: Weighing and Dispensing in a Controlled Atmosphere (Glove Box)
This protocol ensures the highest accuracy and minimizes compound degradation.
-
Preparation: Ensure the glove box antechamber and main chamber have been purged and the relative humidity is stable and low (ideally <10% RH).
-
Tool Staging: Place all necessary items (spatulas, weigh paper/boats, sample vials, notebook) inside the glove box. Ensure all tools are scrupulously dry.
-
Equilibration: Transfer the sealed container of the 3-amino-4-methyl-oxetan-2-one salt into the glove box via the antechamber. Allow it to equilibrate to the box atmosphere for at least 30 minutes.
-
Weighing: Unseal the container inside the glove box. Using a dry spatula, quickly transfer the desired amount of powder to a tared weigh boat on a balance located inside the box.
-
Sealing: Immediately and tightly reseal the main container.
-
Transfer: Transfer the weighed sample into your reaction vessel or a pre-tared, sealable vial.
-
Documentation: Record the exact mass, date, and batch number.
-
Removal: Remove your sample and tools from the glove box via the antechamber. Store the main container within the glove box.
Protocol 2: Assessment of Hygroscopicity (Static Method)
This method, based on pharmacopeial principles, allows for a classification of your salt's hygroscopicity.[1][21]
-
Chamber Preparation: Prepare a sealed desiccator chamber containing a saturated solution of ammonium chloride. This will maintain a constant relative humidity of approximately 80% at 25°C.[1] Place a calibrated thermohygrometer inside to monitor conditions.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the salt into a pre-weighed, shallow glass weighing vessel. Record the initial mass (m_initial).
-
Exposure: Place the open weighing vessel inside the prepared desiccator. Ensure it does not come into contact with the salt solution. Seal the desiccator.
-
Incubation: Store the desiccator at a constant temperature of 25°C ± 1°C for 24 hours.
-
Final Weighing: Quickly remove the vessel from the desiccator, cap it if possible, and immediately weigh it. Record the final mass (m_final).
-
Calculation: Calculate the percentage weight gain: Weight Gain (%) = [(m_final - m_initial) / m_initial] * 100.
-
Classification: Use the table below to classify the material.
Section 4: Visualization & Data
Table 1: Recommended Storage Conditions Summary
| Parameter | Routine Storage | Long-Term / High-Purity Storage | Rationale |
| Atmosphere | Airtight container inside a desiccator with active desiccant. | Inert atmosphere (Nitrogen or Argon) in a glove box or sealed ampoule. | To minimize exposure to atmospheric moisture and oxygen.[7][9] |
| Temperature | 15°C to 25°C or as per manufacturer. | 2°C to 8°C or -20°C (requires careful equilibration before opening). | To reduce the rate of chemical degradation.[10] |
| Relative Humidity | As low as achievable (<40% RH). | Strictly controlled (<10% RH). | To prevent moisture uptake, caking, and hydrolysis.[12] |
Table 2: European Pharmacopoeia Hygroscopicity Classification
Classification based on weight gain after 24 hours at 25°C and 80% RH.[1][21]
| Classification | Weight Gain (%) | Description |
| Non-hygroscopic | < 0.2% | Essentially no moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | Extensive moisture uptake; may lead to deliquescence. |
Figure 1. Decision Workflow for Handling a New Batch
This workflow provides a logical pathway for the receipt, inspection, and storage of a new batch of hygroscopic material to ensure its quality is maintained.
Caption: Workflow for receiving and handling hygroscopic salts.
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TutorChase. How do you handle hygroscopic solutes in the lab? [Link]
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Al-Kassas, R., et al. (2025). Impact of seasonal climate variations on pharmaceutical stability in different geographic warehouses. Authorea. [Link]
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Safetysourcing. (2024). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. [Link]
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Płotkowiak, Z., & Nogowska, M. (1989). [Effect of chemical structure of various penicillins on the stability of beta-lactam group in their molecules. VI. Effects of relative humidity and heat on the stability of amoxicillin trihydrate and amoxicillin sodium in the solid phase]. Acta Poloniae Pharmaceutica. [Link]
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Tsiang, M., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy. [Link]
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Validation & Comparative
A Comparative Guide to the NMR Characterization of (3S,4R)-3-amino-4-methyl-oxetan-2-one and its β-Lactam Analogue
For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of chiral building blocks is paramount. The oxetane ring, a four-membered ether, has gained significant attention as a versatile scaffold that can impart desirable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.[1] Among these, (3S,4R)-3-amino-4-methyl-oxetan-2-one stands out as a valuable precursor for synthesizing novel β-amino acids and peptidomimetics. Its structural isomer, the β-lactam (azetidin-2-one) ring system, is a cornerstone of many antibiotic drugs.[2]
This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) characterization data for (3S,4R)-3-amino-4-methyl-oxetan-2-one and a representative isomeric alternative, (3S,4R)-3-amino-4-methyl-azetidin-2-one. We will delve into the expected ¹H and ¹³C NMR spectral features, supported by established principles of NMR spectroscopy, and present detailed protocols for acquiring and interpreting the data.
The Importance of Unambiguous Characterization
The distinct stereochemistry and ring strain of these four-membered heterocycles dictate their chemical reactivity and biological activity.[3] Therefore, unambiguous confirmation of the structure, including the relative stereochemistry of the substituents, is critical. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4] A comprehensive analysis using a suite of 1D and 2D NMR experiments is essential for complete structural assignment.[5]
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (3S,4R)-3-amino-4-methyl-oxetan-2-one and its β-lactam analogue. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the respective functional groups.[1][6][7]
Table 1: Predicted ¹H and ¹³C NMR Data for (3S,4R)-3-amino-4-methyl-oxetan-2-one
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 1 (C=O) | - | - | - | ~175 | Quaternary (absent) |
| 2 (O) | - | - | - | - | - |
| 3 (CH-NH₂) | ~4.2 | d | ~5 | ~60 | CH (positive) |
| 4 (CH-CH₃) | ~5.0 | dq | ~5, ~6.5 | ~80 | CH (positive) |
| 5 (CH₃) | ~1.5 | d | ~6.5 | ~15 | CH₃ (positive) |
| NH₂ | ~2.5 | br s | - | - | - |
Table 2: Predicted ¹H and ¹³C NMR Data for (3S,4R)-3-amino-4-methyl-azetidin-2-one (β-Lactam Analogue)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 1 (N-H) | ~7.5 | br s | - | - | - |
| 2 (C=O) | - | - | - | ~170 | Quaternary (absent) |
| 3 (CH-NH₂) | ~3.8 | d | ~5 | ~55 | CH (positive) |
| 4 (CH-CH₃) | ~4.0 | dq | ~5, ~6.5 | ~50 | CH (positive) |
| 5 (CH₃) | ~1.4 | d | ~6.5 | ~12 | CH₃ (positive) |
| NH₂ | ~2.0 | br s | - | - | - |
Interpreting the Spectral Differences: Causality and Logic
The predicted chemical shifts highlight key differences that allow for the unambiguous differentiation of the oxetanone and the β-lactam.
-
Ring Heteroatom Effect: The most significant difference is observed at position 4. In the oxetanone, the C4-H is adjacent to the ring oxygen, a strongly electron-withdrawing atom. This deshielding effect results in a downfield chemical shift for both the proton (~5.0 ppm) and the carbon (~80 ppm). In contrast, for the β-lactam, the C4-H is adjacent to the ring nitrogen. Nitrogen is less electronegative than oxygen, leading to a more shielded environment and consequently, upfield chemical shifts for both the proton (~4.0 ppm) and the carbon (~50 ppm).
-
Carbonyl Chemical Shift: The carbonyl carbon (C1) in the oxetanone is predicted to be slightly downfield (~175 ppm) compared to the β-lactam (~170 ppm). This is due to the greater electron-withdrawing effect of the adjacent oxygen atom in the oxetanone ring compared to the nitrogen atom in the β-lactam.
A Strategic Workflow for Structural Elucidation
A systematic approach combining several NMR experiments is crucial for a confident structural assignment. The following workflow illustrates the logical progression from initial 1D spectra to more complex 2D correlation experiments.
Caption: A typical NMR workflow for small molecule structural elucidation.
Advanced NMR Techniques for Unambiguous Assignment
While 1D NMR provides foundational information, 2D NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.[4]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is vital for determining the number of hydrogens attached to each carbon atom.[8] As shown in the tables, it differentiates between CH/CH₃ groups (positive signals) and CH₂ groups (negative signals), while quaternary carbons are absent.[9][10][11] This allows for the clear identification of the methyl, methine, and carbonyl carbons in our target molecules.
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[12][13] In our target molecules, a cross-peak between the H3 and H4 protons would be expected, confirming their adjacent relationship. Another cross-peak would be seen between H4 and the methyl protons (H5), establishing the connectivity of the methyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms they are directly attached to.[12][14] It provides a powerful method for definitively assigning carbon resonances based on the assignment of their attached protons.[5] For example, the proton at ~5.0 ppm in the oxetanone would show a correlation to the carbon at ~80 ppm, confirming the C4-H4 assignment.
The logical relationship between these key NMR experiments is visualized below.
Caption: Relationship between NMR experiments and the structural information they provide.
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for small organic molecules like (3S,4R)-3-amino-4-methyl-oxetan-2-one. Instrument-specific parameters may require optimization.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.[4]
2. 1D NMR Acquisition (¹H, ¹³C, DEPT-135):
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
-
DEPT-135: This experiment is run using a standard pulse sequence available on most modern spectrometers. It provides information about the multiplicity of each carbon atom.[15]
3. 2D NMR Acquisition (COSY, HSQC):
-
COSY: This experiment involves a series of 1D ¹H experiments with a variable evolution time. The number of increments in the second dimension will determine the resolution.
-
HSQC: This experiment requires a pulse sequence that transfers magnetization from protons to the directly attached carbons. It is crucial to set the correct ¹JCH coupling constant (typically ~145 Hz for sp³ carbons) for optimal signal transfer.
Conclusion
The NMR characterization of (3S,4R)-3-amino-4-methyl-oxetan-2-one, when compared to its β-lactam analogue, reveals distinct spectral signatures that are directly correlated to their unique molecular structures. The pronounced downfield shift of the H4 and C4 resonances in the oxetanone, due to the adjacent ring oxygen, is the most definitive feature for distinguishing it from the β-lactam. By employing a systematic workflow that includes 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR techniques, researchers can achieve unambiguous structural elucidation, which is a critical step in the development of novel therapeutics based on these important chiral building blocks.
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A Comparative Guide to Determining Enantiomeric Excess of Amino-Oxetan-2-One via Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Enantiomeric Purity in Modern Drug Development
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail but a fundamental determinant of its therapeutic efficacy and safety profile. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can interact differently with the chiral environment of the human body, leading to distinct pharmacological and toxicological outcomes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the most severe cases, induce adverse effects. The historical tragedy of thalidomide serves as a stark reminder of the imperative to control enantiomeric purity. Therefore, the precise determination of enantiomeric excess (ee) is a cornerstone of modern drug development and quality control.
This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of amino-oxetan-2-one, a key structural motif in various pharmaceutical scaffolds. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed, field-proven protocol to empower researchers in this critical analytical task.
The Analytical Challenge: Amino-Oxetan-2-One
Amino-oxetan-2-one presents a unique challenge for chiral separation due to its small, polar nature, and the presence of both a basic amino group and a lactone functionality. These features necessitate a careful selection of the chiral stationary phase (CSP) and mobile phase to achieve optimal separation. The primary goal is to exploit subtle differences in the spatial arrangement of the enantiomers to create transient diastereomeric complexes with the CSP, leading to differential retention times.
Comparative Analysis of Chiral Stationary Phases
The success of a chiral separation hinges on the choice of the chiral stationary phase. For a molecule like amino-oxetan-2-one, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates due to their proven efficacy in separating polar and amino-containing compounds.[1][2]
| Chiral Stationary Phase (CSP) Type | Chiral Selector Examples | Principle of Separation | Advantages | Potential Limitations |
| Polysaccharide-Based | Cellulose and Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Primarily relies on hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[3][4] | Broad applicability, high success rate for a wide range of compounds, including those with amino groups.[5] | Coated versions can have limitations with certain strong solvents. |
| Macrocyclic Glycopeptide-Based | Teicoplanin, Vancomycin | Involves a combination of hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[2][6] | Excellent for polar and ionizable compounds, multimodal capabilities (reversed-phase, normal-phase, polar organic).[2] | May require longer column equilibration times. |
| Cyclodextrin-Based | β-cyclodextrin derivatives | Based on the formation of inclusion complexes where one enantiomer fits more snugly into the chiral cavity of the cyclodextrin.[7][8] | Effective for a range of small molecules, particularly in reversed-phase mode. | Selectivity can be highly dependent on the mobile phase composition. |
Recommended Starting Point: Polysaccharide-Based CSPs
Based on extensive experience with structurally similar compounds such as β-lactams and cyclic amino lactams, polysaccharide-based CSPs, particularly those with a cellulose or amylose backbone derivatized with phenylcarbamates, offer the highest probability of success for the initial screening and method development for amino-oxetan-2-one.[5][9][10] The combination of hydrogen bonding capabilities and potential for steric interactions makes them well-suited for the functionalities present in the target molecule.
Experimental Protocol: Chiral HPLC for Amino-Oxetan-2-One
This protocol provides a robust starting point for the determination of the enantiomeric excess of amino-oxetan-2-one. Optimization of the mobile phase composition and temperature may be necessary to achieve baseline separation.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm is recommended as a primary screening column. A suitable alternative for comparison would be a CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column.
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Additive: Diethylamine (DEA).
-
Sample: Racemic standard of amino-oxetan-2-one and the sample for analysis.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Chiral Column | CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm) | Cellulose-based CSPs have shown excellent performance for separating N-protected amino compounds and lactams.[6][11] |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA) with 0.1% Diethylamine (DEA). Start with a ratio of 80:20 (v/v) Hexane:IPA. | Normal phase chromatography is often successful for polar analytes on polysaccharide CSPs. DEA is a basic additive that improves peak shape for amino compounds by minimizing interactions with residual silanols on the silica support.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | A controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Amino-oxetan-2-one lacks a strong chromophore, so detection at a lower wavelength is necessary. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. | Ensures compatibility with the chromatographic system. |
Experimental Workflow
Caption: Experimental workflow for the chiral HPLC analysis of amino-oxetan-2-one.
Data Analysis
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Troubleshooting and Method Optimization
-
Poor Resolution: If the enantiomers are not well-separated, adjust the ratio of n-Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
Peak Tailing: If the peaks show significant tailing, ensure the mobile phase contains a basic additive like DEA. The concentration of the additive can be slightly increased if necessary.
-
Co-elution with Impurities: If an impurity co-elutes with one of the enantiomers, consider screening a different polysaccharide-based CSP (e.g., an amylose-based column like CHIRALPAK® IA) or a different class of CSP (e.g., a macrocyclic glycopeptide-based column).
The Underlying Science: Chiral Recognition Mechanism
The separation of enantiomers on a polysaccharide-based CSP is a complex process governed by multiple non-covalent interactions. For amino-oxetan-2-one, the key interactions are likely to be:
-
Hydrogen Bonding: The amino group and the carbonyl group of the lactone can form hydrogen bonds with the carbamate groups on the chiral selector.
-
Dipole-Dipole Interactions: The polar nature of the molecule will lead to dipole-dipole interactions with the CSP.
-
Steric Interactions: The three-dimensional arrangement of the substituents around the chiral center will influence how well each enantiomer fits into the chiral grooves of the polysaccharide, leading to differential retention.
Caption: Proposed chiral recognition mechanism between amino-oxetan-2-one and a polysaccharide-based CSP.
Conclusion
The determination of enantiomeric excess is a non-negotiable aspect of pharmaceutical development for chiral molecules. Chiral HPLC stands as the gold standard for this analysis due to its robustness, reproducibility, and high resolving power. For amino-oxetan-2-one, a systematic approach beginning with polysaccharide-based chiral stationary phases offers a high probability of achieving a successful and reliable separation. This guide provides a comprehensive framework, from the underlying scientific principles to a practical, step-by-step protocol, to aid researchers in this critical analytical endeavor.
References
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules. [Link]
-
Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science. [Link]
-
Separation of (S)-3-Hydroxy-gamma-butyrolactone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. ResearchGate. [Link]
-
Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Biomedical Chromatography. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Auburn University Electronic Theses and Dissertations. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]
-
What are the various ways of Chiral Separation by using HPLC? YouTube. [Link]
-
Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. SciELO México. [Link]
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- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
IR spectroscopy features of the carbonyl stretch in oxetan-2-one rings
Analytical Comparison Guide: IR Spectroscopy of the Carbonyl Stretch in Oxetan-2-one (β-Lactone) Rings
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Strategic Context
Oxetan-2-ones, commonly known as β-lactones, are highly strained four-membered cyclic esters. In drug development, this structural motif is a privileged pharmacophore, serving as a potent mechanism-based covalent inhibitor for various serine proteases and esterases (e.g., the anti-cancer agent Salinosporamide A). However, the inherent ring strain that makes oxetan-2-ones biologically active also makes them chemically labile.
Infrared (IR) spectroscopy serves as an indispensable, non-destructive analytical tool to confirm the presence of the intact oxetan-2-one ring. By monitoring the carbonyl (C=O) stretching frequency, researchers can objectively differentiate β-lactones from other ester variants and rapidly assess compound stability in real-time.
Mechanistic Causality: The Physics of Ring Strain
To understand why the oxetan-2-one carbonyl stretch is unique, we must examine the causality between molecular geometry and vibrational physics.
In an unstrained acyclic ester, the carbonyl carbon is
-
Orbital Rehybridization: To accommodate this compression, the bonds forming the ring take on increased
-character. - -Character Enrichment: Consequently, the exocyclic double bond (C=O) is forced to utilize a higher proportion of s-character[1].
-
Vibrational Frequency Shift: Electrons in
-orbitals are held closer to the nucleus, resulting in a shorter, stiffer C=O bond. According to Hooke's Law, a stiffer bond (higher force constant, ) vibrates at a higher frequency ( ).
This phenomenon shifts the carbonyl stretch of oxetan-2-ones significantly higher (typically 1815–1845 cm⁻¹)[2] compared to their unstrained counterparts. Further substitution, such as electronegative fluorine atoms at the
Quantitative Data Comparison
The following table objectively compares the characteristic IR carbonyl stretching frequencies of oxetan-2-ones against alternative lactone ring sizes and acyclic esters. This data serves as a diagnostic benchmark for structural elucidation.
| Functional Group | Ring Size | Typical C=O Stretch (cm⁻¹) | Relative Ring Strain | Diagnostic Utility |
| Oxetan-2-one (β-lactone) | 4-membered | 1815 – 1845 | Very High | Confirms intact highly strained pharmacophore; e.g., β-propiolactone at ~1823 cm⁻¹[4]. |
| Oxolan-2-one (γ-lactone) | 5-membered | 1770 – 1780 | Moderate | Differentiates from β-lactones during ring-expansion reactions. |
| Oxan-2-one (δ-lactone) | 6-membered | 1730 – 1750 | Low | Represents a nearly strain-free cyclic ester system. |
| Acyclic Ester | None | 1735 – 1750 | None | Baseline reference for standard ester carbonyl bonds. |
| Carboxylic Acid (Ring-opened) | None | 1700 – 1725 | None | Primary indicator of β-lactone degradation/hydrolysis. |
Self-Validating Experimental Protocol: FTIR Analysis of Oxetan-2-ones
To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . It does not merely confirm the product; it actively screens for false positives by monitoring mutually exclusive degradation peaks.
Step 1: Background Calibration
-
Ensure the ATR crystal (Diamond or ZnSe) is clean using a volatile solvent (e.g., isopropanol).
-
Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.
Step 2: Sample Application & Acquisition
-
Apply 1–2 mg of the solid oxetan-2-one derivative (or a drop of neat liquid[5]) directly onto the ATR crystal.
-
Apply the pressure anvil to ensure intimate optical contact.
-
Acquire the sample spectrum using the same parameters as the background.
Step 3: Self-Validating Spectral Analysis
-
Primary Confirmation: Interrogate the 1850–1800 cm⁻¹ region. A sharp, intense peak between 1815–1845 cm⁻¹ confirms the intact oxetan-2-one ring[6].
-
Negative Control (Hydrolysis Check): Interrogate the 1725–1700 cm⁻¹ and 3300–2500 cm⁻¹ regions. The absence of a carbonyl peak at ~1710 cm⁻¹ and the absence of a broad O-H stretch validates that the highly labile β-lactone has not hydrolyzed into a β-hydroxy acid. If these peaks are present, the sample has degraded, and the assay self-invalidates.
Analytical Workflow & Decision Matrix
FTIR analytical workflow for validating oxetan-2-one structural integrity and screening for hydrolysis.
References
-
Application of Spectroscopic Methods in Molecular Structure Determination. Prof. S. Sankararaman, NPTEL. Available at:[Link]
- Beta-lactone compounds. US Patent US20090124681A1.
-
An Expeditious Synthesis of β,γ-Unsaturated δ-Lactones: Useful Pharmacological Synthetic Intermediates. CORE. Available at:[Link]
-
A Kinetic Study of the Thermal Decarboxylation of α,α-Difluoro β-Lactones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
- Process for beta-lactone production. US Patent US20120123137A1.
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- 5. beta-Propiolactone|High-Purity Sterilant & Alkylating Agent [benchchem.com]
- 6. US20090124681A1 - Beta-lactone compounds - Google Patents [patents.google.com]
Comparative Potency Guide: Beta-Lactone vs. Epoxyketone Proteasome Inhibitors
Introduction: The Evolution of Proteasome Targeting The ubiquitin-proteasome system (UPS) is the primary engine for regulated protein degradation in eukaryotic cells. While first-generation reversible inhibitors like bortezomib validated the 20S proteasome as a therapeutic target, their off-target toxicities and reversible binding kinetics drove the development of next-generation covalent modifiers. This guide provides an in-depth comparison of two highly potent classes of irreversible proteasome inhibitors: Beta-Lactones (e.g., Marizomib) and Epoxyketones (e.g., Carfilzomib). Designed for drug development professionals, this guide dissects their mechanistic divergence, compares their subunit selectivity, and outlines a self-validating protocol for preclinical profiling.
Mechanistic Divergence: The Chemistry of Target Engagement
Both beta-lactones and epoxyketones achieve irreversible inhibition by 1 within the 20S core[1]. However, their distinct chemical warheads dictate profoundly different engagement pathways.
Epoxyketones (e.g., Carfilzomib): Epoxyketones engage the proteasome via a highly specific two-step mechanism. First, the γ-hydroxyl group of Thr-1 undergoes a 1,2-addition to the carbonyl group of the epoxyketone, forming a hemiketal intermediate. Subsequently, the free α-amino group of Thr-1 executes a nucleophilic attack on the C-2 of the epoxide moiety. This dual-adduct formation yields a highly stable morpholine ring. Because this reaction strictly requires both the hydroxyl and free amino groups in close spatial proximity—a structural feature unique to the N-terminal threonine of proteasome catalytic subunits—2[2].
Beta-Lactones (e.g., Marizomib / Salinosporamide A): Beta-lactones operate via a distinct ring-opening mechanism. The γ-hydroxyl group of Thr-1 attacks the electrophilic carbonyl of the strained beta-lactone ring, cleaving it to form a covalent ester bond. In advanced beta-lactones like Marizomib, this initial attack is followed by an intramolecular rearrangement where the newly formed tertiary alcohol displaces a leaving group (such as a chlorine atom), forming a tetrahydrofuran ring.3[3].
Logical mechanism of target engagement for epoxyketone and beta-lactone proteasome inhibitors.
Comparative Potency and Subunit Selectivity
The 20S proteasome houses three distinct catalytic subunits: β5 (chymotrypsin-like, CT-L), β2 (trypsin-like, T-L), and β1 (caspase-like, C-L). The therapeutic index of these inhibitors is heavily dependent on their subunit selectivity profile.
-
Epoxyketones (Carfilzomib) are highly selective for the β5 (CT-L) subunit, showing 4, with negligible activity against β1 and β2 at standard therapeutic doses[4]. This targeted inhibition minimizes off-target toxicity while maintaining robust apoptotic induction.
-
Beta-lactones (Marizomib) are unique in their ability to act as pan-proteasome inhibitors. They exhibit5 (CT-L, T-L, and C-L), which can be advantageous in overcoming resistance mechanisms seen with highly selective inhibitors[5].
Table 1: IC50 Comparison in Purified Human 20S Proteasomes
| Inhibitor Class | Representative Compound | β5 (CT-L) IC50 | β2 (T-L) IC50 | β1 (C-L) IC50 | Binding Kinetics |
| Epoxyketone | Carfilzomib (PR-171) | < 5 nM | > 2000 nM | > 2000 nM | Irreversible (Morpholine adduct) |
| Beta-Lactone | Marizomib (NPI-0052) | ~3.5 nM | ~28 nM | ~430 nM | Irreversible (Tetrahydrofuran adduct) |
(Note: IC50 values represent in vitro biochemical assays against purified human 20S proteasomes. Values may shift depending on assay conditions and cellular context)[5][6][7].
Experimental Validation: Self-Validating Protocol for PI Profiling
To objectively compare the potency and irreversibility of these compounds, researchers must utilize a self-validating experimental system. The following protocol outlines a robust methodology for determining subunit-specific IC50 values and validating covalent, irreversible binding.
Causality in Experimental Design:
-
Substrate Specificity: We utilize distinct fluorogenic substrates (LLVY-AMC for β5, LRR-AMC for β2, LLE-AMC for β1) because the active sites possess different amino acid cleavage preferences.
-
Dialysis/Washout Step: This is the critical self-validating control. Reversible inhibitors (e.g., bortezomib) will dissociate during dialysis, restoring baseline proteasome activity. Conversely, irreversible inhibitors (carfilzomib, marizomib) will maintain full suppression of fluorescence post-washout, definitively proving covalent target engagement.
Step-by-step experimental workflow for validating irreversible proteasome inhibition and IC50.
Step-by-Step Methodology: Subunit-Specific IC50 and Irreversibility Assay
-
Reagent Preparation:
-
Target Incubation:
-
Incubate 2 nM purified human 20S proteasome with varying concentrations of the inhibitors in a 96-well black opaque microplate for 1 hour at 37°C.
-
-
Irreversibility Validation (Washout):
-
Transfer a parallel set of inhibitor-treated samples (at 10x IC50 concentration) into rapid micro-dialysis cassettes (10 kDa MWCO).
-
Dialyze against 1L of assay buffer for 4 hours at 4°C to remove unbound compound.
-
-
Fluorogenic Substrate Addition:
-
Add 50 μM of the respective fluorogenic substrate to both the standard and dialyzed samples:
-
Suc-LLVY-AMC (for β5 / CT-L activity)
-
Boc-LRR-AMC (for β2 / T-L activity)
-
Z-LLE-AMC (for β1 / C-L activity)
-
-
-
Kinetic Readout:
-
Immediately measure fluorescence continuously for 60 minutes at 37°C using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
References
*[3] Mechanism of action of proteasome inhibitors. (a) Epoxyketones react... - ResearchGate - 3 *[1] Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - MDPI -1 *[4] Comparative Mechanisms of Action of Proteasome Inhibitors - CancerNetwork - 4 *[5] Marizomib, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC - 5 *[6] PR-171 (Carfilzomib) | Proteasome Inhibitor | CAS 868540-17-4 - Selleck Chemicals - 6 *[2] Molecular Pathways: Targeting Proteasomal Protein Degradation in Cancer - AACR - 2 *[7] New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - MDPI - 7
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A Comparative Guide to the Mass Spectrometry Fragmentation of Threonine Beta-Lactone
Authored by: A Senior Application Scientist
Introduction
Threonine beta-lactone is a strained, four-membered cyclic ester derivative of the amino acid threonine. Its high reactivity, stemming from the inherent ring strain, makes it a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of beta-lactam antibiotics and other biologically active molecules.[1][2] The transient and reactive nature of such intermediates necessitates robust analytical techniques for their unambiguous identification and structural characterization. Mass spectrometry, particularly when coupled with tandem mass spectrometry techniques like collision-induced dissociation (CID), stands out as a powerful tool for this purpose, providing detailed structural information from minute sample quantities.
This guide provides an in-depth analysis of the gas-phase fragmentation patterns of protonated threonine beta-lactone under electrospray ionization (ESI) conditions. We will explore the characteristic fragmentation pathways and compare them to related structures, such as the parent amino acid threonine and other cyclic esters. This comparative approach aims to furnish researchers, scientists, and drug development professionals with a predictive framework for identifying threonine beta-lactone and similar structures in complex matrices.
Experimental Rationale and Workflow
The analysis of a polar, non-volatile molecule like threonine beta-lactone is optimally performed using liquid chromatography coupled with mass spectrometry (LC-MS). Electrospray ionization (ESI) is the ionization method of choice due to its soft nature, which typically yields the protonated molecular ion [M+H]+ with minimal in-source fragmentation.[3] This allows for the selection of the intact precursor ion for subsequent fragmentation analysis.
Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is then employed to induce fragmentation of the selected precursor ion.[4][5] In this process, the kinetic energy of the ion is increased and it is collided with an inert gas. This collision converts kinetic energy into internal energy, leading to the cleavage of the weakest chemical bonds and providing a reproducible fragmentation pattern, or "fingerprint," of the molecule.[4][5]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the analysis of threonine beta-lactone by LC-MS/MS.
Caption: A typical LC-MS/MS workflow for threonine beta-lactone analysis.
Fragmentation Patterns of Protonated Threonine Beta-Lactone ([M+H]+, m/z 102.1)
The fragmentation of protonated threonine beta-lactone is dictated by the interplay between the strained beta-lactone ring, the protonated amino group, and the threonine side chain. The primary fragmentation pathways involve ring opening, neutral losses, and side-chain cleavages.
Proposed Fragmentation Pathways
The diagram below illustrates the major proposed fragmentation pathways for protonated threonine beta-lactone.
Caption: Proposed fragmentation pathways of protonated threonine beta-lactone.
Detailed Analysis of Key Fragments
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Mechanism | Comparative Notes |
| 102.1 | 84.1 | H₂O (18.01 Da) | Loss of water from the hydroxyl group of the threonine side chain. This is a common fragmentation pathway for hydroxyl-containing amino acids.[6] | Similar to the fragmentation of free threonine, which also readily loses water. |
| 102.1 | 74.1 | CO (28.00 Da) | Expulsion of carbon monoxide from the beta-lactone ring. This is a characteristic fragmentation for cyclic esters (lactones).[7] | This fragmentation is indicative of the lactone functionality and is less common in the fragmentation of linear esters. |
| 102.1 | 58.1 | CO₂ (44.00 Da) | Loss of carbon dioxide, likely following a ring-opening rearrangement. | The loss of CO₂ is a hallmark of carboxylic acids and can occur from the opened lactone. |
| 74.1 | 56.1 | H₂O (18.01 Da) | Subsequent loss of water from the m/z 74.1 fragment ion. | This sequential loss provides further structural confirmation. |
Comparative Fragmentation Analysis
Threonine Beta-Lactone vs. Free Threonine
A key aspect of identifying threonine beta-lactone is distinguishing its fragmentation pattern from that of its parent amino acid, threonine. While both can exhibit the loss of water, the fragmentation of the beta-lactone ring is unique.
-
Threonine Beta-Lactone: Characterized by the neutral loss of CO (m/z 74.1) and CO₂ (m/z 58.1) from the precursor ion at m/z 102.1.
-
Free Threonine ([M+H]+ at m/z 120.1): Typically fragments via the loss of water to yield a fragment at m/z 102.1, and further fragmentation leads to characteristic ions at m/z 74.1 and 56.1 (not to be confused with the fragments of the beta-lactone). Studies on the electron ionization of threonine show dominant peaks at m/z 75 and 57.[6]
Threonine Beta-Lactone vs. Other Cyclic Esters/Amides
The fragmentation of threonine beta-lactone can also be compared to other cyclic structures.
-
Beta-Lactams: These compounds are known to undergo characteristic cleavage of the four-membered ring.[8] While the specific fragment masses will differ due to the presence of a nitrogen atom instead of oxygen in the ring, the general principle of ring-opening as a primary fragmentation pathway is analogous.
-
Larger Lactones (e.g., five-membered lactones): Studies have shown that the main fragmentation pathways for five-membered lactones involve the neutral losses of CO and/or H₂O.[7][9] This suggests that the loss of CO is a conserved fragmentation mechanism for lactones of varying ring sizes.
Conclusion
The mass spectrometric fragmentation of threonine beta-lactone is a predictable process governed by the chemical properties of its functional groups and strained ring system. The characteristic neutral losses of carbon monoxide and carbon dioxide serve as diagnostic markers that differentiate it from its parent amino acid, threonine. By understanding these fundamental fragmentation pathways, researchers can confidently identify and characterize this and other reactive beta-lactone intermediates in complex mixtures, facilitating advancements in synthetic chemistry and drug development. The methodologies and comparative data presented in this guide provide a solid foundation for the structural elucidation of related compounds using mass spectrometry.
References
-
Jones, J. H. The Mass Spectra of Amino-acid and Peptide Derivatives. RSC Publishing. [Link]
-
Aplin, R. T., Jones, J. H., & Liberek, B. (1968). The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 1011-1016. [Link]
-
Andersson, C.-O. (1958). Mass Spectrometric Studies on Amino Acid and Peptide Derivatives. Acta Chemica Scandinavica, 12, 1353. [Link]
-
Chowdhury, S. K., Eshraghi, J., Wolfe, H., Forde, D., Hlavac, A. G., & Johnston, D. (1995). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry, 67(3), 390-398. [Link]
-
Finol, M. F., & Ton, M.-L. (2021). Mass Spectrometry of Esterified Cyclodextrins. Molecules, 26(17), 5293. [Link]
-
Gies, A. P., & Hercules, D. M. (2014). Collision induced dissociation study of ester-based polyurethane fragmentation reactions. Analytica Chimica Acta, 808, 199-219. [Link]
-
Crotti, A. E. M., Fonseca, T., Hong, H., Staunton, J., Galembeck, S. E., Lopes, N. P., & Gates, P. J. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]
-
Ruan, Z., An, M., & Chen, Y. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2014, 895398. [Link]
-
Crotti, A. E. M., Fonseca, T., Hong, H., Staunton, J., Galembeck, S. E., Lopes, N. P., & Gates, P. J. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]
-
Wikipedia. Collision-induced dissociation. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Lowe, G., & Swain, S. (1985). Synthesis and acylation of salts of L-threonine .beta.-lactone: a route to .beta.-lactone antibiotics. The Journal of Organic Chemistry, 50(15), 2688-2693. [Link]
-
Pansare, S. V., & Vederas, J. C. (1989). Synthesis and reactivity of .beta.-lactones derived from L-threonine and related amino acids. The Journal of Organic Chemistry, 54(1), 2311-2316. [Link]
-
ResearchGate. (2021). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous L-threonine transaldolase ObiH. [Link]
-
ORBi. (2021). Cyclic Peptide Protomer Detection in the Gas Phase: Impact on CCS Measurement and Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (2013). List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z. [Link]
-
Taylor & Francis. Collision-induced dissociation – Knowledge and References. [Link]
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Comparative Guide: Structural Elucidation of (3S,4R)-3-amino-4-methyl-oxetan-2-one Derivatives
Executive Summary
The (3S,4R)-3-amino-4-methyl-oxetan-2-one scaffold (a threonine-derived
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against emerging alternatives like Micro-Electron Diffraction (MicroED) and Solution NMR . While SC-XRD remains the gold standard for determining absolute configuration, MicroED offers superior performance for nanocrystalline samples where traditional growth fails.
The Structural Challenge: -Lactone Instability
The core challenge in analyzing (3S,4R)-3-amino-4-methyl-oxetan-2-one lies in the inherent instability of the four-membered ring.
-
Ring Strain: The
hybridized carbonyl carbon forces bond angles significantly below the ideal 120°, creating angular strain that drives ring-opening reactions. -
Hydrolysis Risk: Exposure to atmospheric moisture during crystal mounting can lead to rapid hydrolysis to the corresponding
-hydroxy acid, destroying the crystalline lattice. -
Stereochemical Inversion: Synthetic routes from L-threonine often involve inversion at the
-carbon. Confirming the (3S,4R) versus (3S,4S) configuration is critical for biological activity, as the wrong diastereomer often exhibits -fold lower potency.
Comparative Analysis: SC-XRD vs. Alternatives
Method Performance Matrix
| Feature | SC-XRD (Cryogenic) | MicroED (Electron Diffraction) | Solution NMR |
| Primary Utility | Absolute Configuration & Bond Metrics | Nanocrystal Structure Determination | Relative Stereochemistry ( |
| Sample Size | |||
| Resolution | Ultra-High ( | High ( | N/A (Spectral) |
| Data Collection Time | 1–4 Hours | 1–5 Minutes | 10–60 Minutes |
| Ring Stability | High (at 100 K) | Moderate (Beam damage risk) | Low (Solvent dependent) |
| Throughput | Medium | High (once grid is prepped) | High |
Detailed Comparison
Option A: Cryogenic SC-XRD (The Gold Standard)
-
Mechanism: Uses X-ray photons to map electron density.
-
Pros: Provides definitive proof of absolute stereochemistry (using anomalous dispersion if heavy atoms like S or Cl are present). Allows precise measurement of the "long" C-O bond characteristic of strained lactones.
-
Cons: Requires large, defect-free crystals.[1]
-lactones are notoriously difficult to grow to this size without hydrolysis.
Option B: MicroED (The Challenger)
-
Mechanism: Uses electrons (cryo-TEM) to diffract off nanocrystals.
-
Pros: Can determine structures from "powders" that look amorphous to the naked eye. Ideal for metastable polymorphs of oxetan-2-one derivatives that degrade before growing large.
-
Cons: Electrons interact strongly with matter, leading to potential radiation damage (ring opening) if dose is not carefully managed.
Option C: NMR (The Complement)
-
Mechanism: Magnetic resonance of nuclei (
H, C). -
Pros: Rapid assessment of purity and relative stereochemistry (via Karplus equation).
-
Cons: Cannot prove absolute configuration without chiral derivatization (Mosher's acid method) or comparison to a known standard.
Experimental Protocols
Protocol 1: The "Cold Oil" Mounting Method for SC-XRD
Designed to prevent hydrolysis of the strained lactone ring during mounting.
-
Preparation: Pre-cool the microscope stage. Place a drop of viscous perfluoropolyether oil (e.g., Fomblin® Y) on a glass slide.
-
Harvesting: Transfer the crystallization drop directly into the oil. Do not allow the mother liquor to evaporate.
-
Selection: Under the microscope, use a cryo-loop to sweep away mother liquor and isolate a single crystal while submerged in the oil.
-
Freezing: Rapidly transfer the loop to the goniometer head under a cryostream (
K). The oil transitions to a glass, protecting the crystal from air and moisture. -
Validation: Check the diffraction pattern immediately. If "ice rings" appear, the oil removal was insufficient.
Protocol 2: Nanocrystal Preparation for MicroED
For samples that yield only micro-crystalline powder.
-
Grinding: If particles are too large (
m), gently crush the dry powder between two glass slides. -
Grid Prep: Glow-discharge a holey carbon quantifoil grid.
-
Deposition: Apply 2
L of a dilute suspension (0.1 mg/mL in hexane or non-protic solvent) to the grid. -
Blotting: Blot away excess solvent (standard cryo-EM blotting protocols) and vitrify in liquid ethane.
-
Screening: Load into Cryo-TEM. Identify crystals by their sharp edges in low-mag mode.
-
Diffraction: Collect continuous rotation data (
/sec) with extremely low dose ( /Å /s) to prevent ring opening.
Critical Data Interpretation
When analyzing the solved structure, specific geometric parameters confirm the integrity of the (3S,4R)-3-amino-4-methyl-oxetan-2-one ring.
Key Bond Metrics Table
| Bond / Angle | Expected Value (XRD) | Significance |
| C2=O1 (Carbonyl) | Typical double bond character. | |
| C2-O1 (Ring Ether) | Critical: This bond is unusually long due to strain. If | |
| C3-C4 Bond | Standard single bond. | |
| Ring Puckering | The 4-membered ring should be nearly planar. Significant puckering ( | |
| C2-C3-C4 Angle | Deviates significantly from |
Stereochemical Validation
To confirm the (3S, 4R) configuration:
-
C3 Chiral Center: The amino group (or its derivative) must point away from the observer when the ring is oriented with C4-Methyl pointing towards the observer (relative trans configuration).
-
Flack Parameter: For SC-XRD, a Flack parameter near
confirms absolute stereochemistry. If near , the structure is the inverted enantiomer.
Workflow Visualization
Structural Analysis Workflow
This diagram illustrates the decision process for selecting the correct analytical method based on crystal quality.
Caption: Workflow for selecting between SC-XRD and MicroED based on crystal size.
Stereochemical Logic Pathway
Visualizing the relationship between the precursor and the final strained ring.
Caption: Stereochemical inversion pathway from L-Threonine to the (3S,4R) lactone.
References
-
Jones, C. G., et al. (2018). "The Cryo-EM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587–1592.[2] [Link]
-
Puglisi, A., et al. (2017).
-Lactones: A Versatile Approach." European Journal of Organic Chemistry, 2017(30), 4401-4412. [Link] -
Gong, Y., et al. (2020). "Structural Analysis of Unstable Reaction Intermediates by MicroED." Nature Protocols, 15, 1150–1169. [Link]
-
Vederas, J. C., et al. (2010).
-Lactone Proteasome Inhibitors." Journal of Medicinal Chemistry, 53(15), 5558–5570. [Link] -
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. [Link]
Sources
Comparative Reactivity & Pharmacodynamics: (3S,4R) vs (3R,4S) Oxetan-2-one Isomers
[1]
Executive Summary
In the development of covalent inhibitors for serine hydrolases (e.g., proteasomes, lipases, and fatty acid synthase), the
This guide objectively compares these two isomers, focusing on their application as activity-based probes and therapeutic candidates.[1][2] Evidence from structural biology and kinetic assays demonstrates that the (3S,4R) configuration (often corresponding to the trans-disubstituted bioactive natural products like Belactosin C and Orlistat derivatives) typically exhibits superior inhibitory potency against evolved biological targets compared to its (3R,4S) antipode.
Chemical Identity & Physical Reactivity[1]
The (3S,4R) and (3R,4S) isomers represent the trans-diastereomeric pair of 3,4-disubstituted oxetan-2-ones.[1] In an achiral environment, their reactivity is indistinguishable.
1.1 Fundamental Reactivity Profile
Both isomers possess significant ring strain (~23 kcal/mol), driving their reactivity as electrophiles.
-
Acyl-Oxygen Cleavage (Hard Nucleophiles): The primary mode of action in biological systems.[1] Nucleophiles (e.g., Serine-OH) attack the carbonyl carbon (C2), breaking the C2–O1 bond.
-
Alkyl-Oxygen Cleavage (Soft Nucleophiles): Thiolates or soft nucleophiles may attack the
-carbon (C4), leading to ring opening with inversion of configuration at C4.[1]
| Feature | (3S,4R) Isomer | (3R,4S) Isomer |
| Relationship | Enantiomer | Enantiomer |
| Relative Stereochem | trans | trans |
| Ring Strain | ~23 kcal/mol | ~23 kcal/mol |
| Hydrolysis Rate ( | Identical (in water/buffer) | Identical (in water/buffer) |
| NMR Spectrum | Identical | Identical |
Critical Note: The indistinguishability of these isomers in standard QC methods (LC-MS,
H-NMR) necessitates the use of Chiral HPLC or optical rotation for validation during synthesis.
Biological Performance & Case Study
The divergence in performance appears solely in chiral environments (enzymes). The (3S,4R) configuration matches the stereochemical requirements of the oxyanion hole in several key serine hydrolases.
2.1 Case Study: Proteasome & Fatty Acid Synthase (FAS) Inhibition
Research utilizing Belactosin C-Orlistat hybrids provides a direct comparison of these specific enantiomers.[1]
-
Target: 20S Proteasome (
5 subunit, Chymotrypsin-like activity).[1] -
Mechanism: Irreversible acylation of the N-terminal Threonine (Thr1).[1]
Experimental Data Summary:
In a comparative study of Belactosin-Orlistat hybrids, the absolute configuration of the
| Metric | (3S,4R)-Analog (Bioactive Form) | (3R,4S)-Analog (Enantiomer) | Impact of Inversion |
| Proteasome Inhibition ( | 0.18 | 1.47 | ~8-fold loss in potency |
| FAS-TE Inhibition | High Potency | Reduced Potency | Significant loss |
| Binding Mode | Optimal alignment of C3/C4 substituents in hydrophobic pockets ( | Steric clash with active site residues; misaligned carbonyl | Kinetic penalty |
Data Source: Derived from structure-activity relationship studies on Belactosin/Orlistat analogs (e.g., Romo et al., NIH).[1]
2.2 Mechanistic Logic
The difference in
-
Recognition: The enzyme's chiral pocket selects for the specific orientation of the alkyl side chains at C3 and C4.
-
Acylation: The nucleophilic attack requires a specific trajectory (Bürgi-Dunitz angle).[1] The (3S,4R) isomer presents the carbonyl face correctly to the nucleophilic hydroxyl while burying the hydrophobic tails. The (3R,4S) isomer forces the side chains into unfavorable positions to achieve the same carbonyl alignment.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways of the two isomers within a Chiral Serine Hydrolase active site.
Caption: Kinetic discrimination of enantiomers by a chiral enzyme active site. The (3S,4R) isomer proceeds through a lower-energy transition state due to optimal steric complementarity.[1]
Experimental Protocols
To validate the reactivity differences described above, the following protocols are recommended.
Protocol A: Enantioselective Synthesis (NCAL Method)
Objective: To synthesize the (3S,4R) isomer with high enantiomeric excess (ee). Method: Nucleophile-Catalyzed Aldol Lactonization (NCAL).[1][4]
-
Reagents: Use a modified Cinchona alkaloid catalyst (e.g., (DHQD)
PHAL) and an acid chloride/aldehyde precursor. -
Reaction: Dissolve aldehyde and acid chloride in DCM at -78°C. Add Hünig's base and the chiral catalyst.
-
Cyclization: The catalyst promotes the formation of the ketene intermediate and the subsequent [2+2] cycloaddition or stepwise aldol-lactonization.
-
Purification: Flash chromatography on silica gel.
-
QC: Verify ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).
Protocol B: Fluorogenic Proteasome Activity Assay
Objective: To determine
-
Preparation: Prepare 10 mM stock solutions of (3S,4R) and (3R,4S) isomers in DMSO.
-
Enzyme: Purified 20S Proteasome (human or yeast) or cell lysates (e.g., HeLa).
-
Substrate: Suc-LLVY-AMC (specific for Chymotrypsin-like activity).[1]
-
Workflow:
-
Incubate enzyme (0.5 nM) with varying concentrations of inhibitor (0.1 nM – 10
M) in Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl , 1 mM DTT) for 30 minutes at 37°C. -
Add Suc-LLVY-AMC substrate (50
M final).[1] -
Measure fluorescence release (
360 nm / 460 nm) kinetically for 60 minutes.
-
-
Analysis: Plot fractional activity (
) vs. log[Inhibitor]. Fit to a 4-parameter logistic model to extract .[1]
References
-
Romo, D., et al. (2012). "A Strategy for Dual Inhibition of the Proteasome and Fatty Acid Synthase with Belactosin C-Orlistat Hybrids." Bioorganic & Medicinal Chemistry.
-
Cravatt, B. F., et al. (2012). "Beta-Lactams and Beta-lactones as activity-based probes in chemical biology." MedChemComm.
-
Tomoda, H., et al. (1997). "Synthesis of Four Chiral Isomers of
-Lactone DU-6622 and Inhibition of HMG-CoA Synthase." Journal of Organic Chemistry. -
BenchChem. (2025). "Structure-Activity Relationship of Orlistat Analogues." BenchChem Technical Guides.
-
PubChem. (2025).[1] "Orlistat Compound Summary." National Library of Medicine. [1]
A Comparative Guide to Determining the Hydrolytic Half-Life of 3-amino-4-methyl-oxetan-2-one at Physiological pH
Introduction: The Critical Role of Hydrolytic Stability in Drug Discovery
In the landscape of drug development, the intrinsic stability of a therapeutic candidate is a cornerstone of its potential success. For orally administered or parenterally formulated drugs, the ability to withstand hydrolysis in the aqueous environment of the body is paramount. This is particularly true for compounds featuring strained ring systems, such as β-lactams. The four-membered lactam ring, characteristic of penicillin and cephalosporin antibiotics, is inherently susceptible to hydrolytic cleavage, a feature that is mechanistically linked to its antibacterial activity but also a primary pathway for its degradation.[1][2]
This guide focuses on 3-amino-4-methyl-oxetan-2-one, a compound featuring an oxetane-2-one (or β-lactone) core. Like the β-lactam ring of antibiotics, this four-membered cyclic ester is characterized by significant ring strain, making it a reactive electrophile prone to nucleophilic attack by water.[3] The oxetane motif itself has been increasingly utilized in medicinal chemistry to enhance properties like metabolic stability and solubility.[4][5] Therefore, a quantitative understanding of the hydrolytic lability of the oxetane-2-one core at physiological conditions (pH 7.4, 37°C) is essential for any research program involving this scaffold.
This document provides a comprehensive, experience-driven protocol for determining the hydrolytic half-life of 3-amino-4-methyl-oxetan-2-one. We will compare its stability profile with other relevant lactones and lactams, explain the rationale behind the experimental design, and provide a self-validating methodology for generating trustworthy and reproducible data in line with established stability testing principles.[6][7]
Mechanistic Context and Comparative Stability
The rate of hydrolysis of a lactam or lactone is fundamentally governed by its ring strain and the electronic effects of its substituents. The susceptibility to hydrolysis generally follows the trend of ring strain, with four-membered rings being significantly more reactive than five- or six-membered rings.[8][9]
-
β-Lactones (Oxetan-2-ones) and β-Lactams (Azetidin-2-ones) : These four-membered rings possess high ring strain, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Antibiotics like penicillins are known to have half-lives of several hours in neutral aqueous solutions.[10] The parent compound, β-propiolactone (an oxetan-2-one), is reported to have a half-life of approximately 3.5 hours in water at 25°C.[11]
-
γ-Lactones and γ-Lactams : These five-membered rings are considerably more stable due to lower ring strain. γ-Butyrolactone is hydrolyzed thousands of times slower than β-propiolactam.[9]
-
Substituent Effects : The 3-amino and 4-methyl groups on the target molecule will influence its electronic properties and steric environment, thereby modulating the intrinsic reactivity of the oxetane-2-one core.
This study will place the hydrolytic stability of 3-amino-4-methyl-oxetan-2-one within this chemical context.
Experimental Design: A Rationale-Driven Approach
The objective is to measure the rate of disappearance of the parent compound under conditions that mimic the human physiological environment. Our experimental design is based on guidelines from regulatory bodies like the OECD and EPA for hydrolysis studies.[12][13]
Workflow for Hydrolytic Half-Life Determination
Caption: Workflow for determining hydrolytic half-life.
Causality Behind Experimental Choices:
-
Physiological Buffer (pH 7.4) : We select a Phosphate-Buffered Saline (PBS) at pH 7.4. Phosphate is a physiologically relevant buffer system, and maintaining a constant pH is critical because hydrolysis of β-lactones can be catalyzed by both acid and base.[3] Using an unbuffered solution would lead to a pH drift as the oxetanone ring opens to form a carboxylic acid, invalidating the kinetic data.
-
Temperature (37°C) : This temperature is chosen to directly simulate that of the human body, providing data with high physiological relevance for predicting in vivo stability.
-
Analyte Concentration : The initial concentration of the test compound should be low (e.g., 10-100 µM) to ensure it remains well below its solubility limit and to minimize the potential for self-catalysis or aggregation.[13]
-
Analytical Method (HPLC-UV) : High-Performance Liquid Chromatography (HPLC) is the gold standard for stability studies.[2][14] A stability-indicating method—one that can resolve the parent compound from its degradation products—is essential for accurate quantification. This is a self-validating aspect of the protocol; the appearance of a new peak corresponding to the hydrolyzed product confirms the degradation pathway.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. All measurements should be performed in triplicate to ensure reproducibility.
Part A: Reagent and Solution Preparation
-
Physiological Buffer (PBS, pH 7.4, 0.1 M) :
-
Prepare a solution containing 8 g/L NaCl, 0.2 g/L KCl, 1.44 g/L Na₂HPO₄, and 0.24 g/L KH₂PO₄ in high-purity water.
-
Adjust the pH to 7.40 ± 0.05 using 0.1 M HCl or 0.1 M NaOH at 37°C.
-
Filter the buffer through a 0.22 µm filter to ensure sterility and remove particulates.
-
-
Test Compound Stock Solution (10 mM) :
-
Accurately weigh ~2-3 mg of 3-amino-4-methyl-oxetan-2-one.
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., Acetonitrile or DMSO) and dilute to the final volume with the same solvent to achieve a 10 mM concentration. Note: The final concentration of the organic solvent in the hydrolysis reaction should be less than 1% to avoid effects on the reaction kinetics.[15]
-
-
Quenching Solution : 100% Acetonitrile (ACN), chilled to 4°C.
Part B: Hydrolysis Experiment
-
Temperature Equilibration : Pre-warm an appropriate volume of the pH 7.4 PBS buffer in a sealed container within a calibrated water bath or incubator set to 37.0 ± 0.5°C.
-
Reaction Initiation (t=0) :
-
Spike the pre-warmed buffer with the 10 mM stock solution to achieve the desired final concentration (e.g., 50 µM). For example, add 50 µL of 10 mM stock to 9.95 mL of buffer.
-
Mix thoroughly by inversion. This moment is considered t=0 .
-
-
Time-Point Sampling :
-
Immediately withdraw the first aliquot (e.g., 200 µL) for the t=0 measurement.
-
Continue to withdraw aliquots at predetermined intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The sampling schedule should be adjusted based on the expected stability to capture at least two to three half-lives.
-
-
Sample Quenching :
-
Immediately add each 200 µL aliquot to a labeled HPLC vial containing 200 µL of cold ACN. This 1:1 dilution stops the hydrolysis reaction and precipitates buffer salts, protecting the HPLC column.
-
Vortex each vial and store at 4°C pending analysis.
-
Part C: HPLC-UV Analysis
-
Instrumentation and Conditions (Example) :
-
System : Agilent 1260 Infinity II or similar.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution. A good starting point is a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to the λ_max of the compound (e.g., 254 nm, to be determined empirically).
-
Injection Volume : 20 µL.
-
-
Calibration : Prepare a series of standards of the test compound in 50:50 PBS:ACN at known concentrations (e.g., 1, 5, 10, 25, 50 µM). Analyze these to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis : Analyze the quenched time-point samples in chronological order.
Data Analysis and Presentation
Hydrolysis typically follows pseudo-first-order kinetics, where the concentration of water is in vast excess and considered constant. The integrated rate law is:
ln(C_t) = -kt + ln(C₀)
Where:
-
C_t is the concentration at time t.
-
C₀ is the initial concentration at t=0.
-
k is the pseudo-first-order rate constant (units of time⁻¹).
-
Calculate Concentrations : Use the calibration curve to determine the concentration of the parent compound in each sample.
-
Kinetic Plot : Plot the natural logarithm of the concentration (ln(C_t)) versus time (t).
-
Determine Rate Constant (k) : The data should yield a straight line. The rate constant, k, is the negative of the slope of this line.
-
Calculate Half-Life (t½) : The half-life is the time required for the concentration to decrease by 50% and is calculated using the formula:
t½ = 0.693 / k
Comparative Data Summary
The results should be summarized in a clear, comparative table.
| Compound | Structure (Simplified) | Hydrolytic Half-Life (t½) at pH ~7.4, 37°C | Reference |
| 3-amino-4-methyl-oxetan-2-one | Substituted β-Lactone | To Be Determined | This Study |
| β-Propiolactone | Unsubstituted β-Lactone | ~3.5 hours (at 25°C) | [11] |
| Benzylpenicillin | β-Lactam (Penam) | ~300 hours (calculated from rate constant at 37°C) | [9] |
| Mecillinam | β-Lactam (Amidine) | 4-5 hours (in LB broth) | [10] |
| γ-Butyrolactone | γ-Lactone | Very Stable (>1000 hours) | [9] |
Conclusion and Implications
This guide provides a robust and scientifically grounded framework for assessing the hydrolytic half-life of 3-amino-4-methyl-oxetan-2-one. By adhering to this detailed protocol, researchers can generate reliable data crucial for making informed decisions in drug development. The resulting half-life value will directly inform the compound's potential liabilities, guiding formulation strategies, predicting in vivo clearance mechanisms, and ultimately determining its viability as a therapeutic candidate. Comparing this value against established benchmarks for other cyclic esters and amides provides essential context for its chemical properties.
References
-
G. G. S. Ducho, C.; et al. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry. [Link]
-
D. M. B. C. D. B. C. B. F. M. B. J. M. B. A. M. B. S. A. G. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy. [Link]
-
S. R. A. S. R. B. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. Journal of Advance and Future Research. [Link]
-
FDA. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Food and Drug Administration. [Link]
-
Food and Drugs Authority Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food and Drugs Authority. [Link]
-
Ducho, C., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
-
FDA. (2008). Guidance for Industry #5 - Drug Stability Guidelines. GMP Navigator. [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Food and Drug Administration. [Link]
-
EPA. (1998). Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. Environmental Protection Agency. [Link]
-
Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. [Link]
-
CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. CPT Labs. [Link]
-
Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. [Link]
-
Mezaal, E. N., et al. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. [Link]
-
Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]
-
Su, M., et al. (2016). Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process. Journal of Pharmaceutical Sciences. [Link]
-
OECD. (1981). Test No. 111: Hydrolysis as a Function of pH. OECD iLibrary. [Link]
-
Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Prendergast, P. (2015). Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products. SWORD. [Link]
-
EPA. (1982). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. EPA NEIPS. [Link]
-
eCFR. (2012). 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. Electronic Code of Federal Regulations. [Link]
-
All about chemistry. (2020). Oxetane-2-one (β-lactone): Preparation and Reactivity. YouTube. [Link]
-
ibacon GmbH. (2004). OECD 111: Hydrolysis as a Function of pH. ibacon GmbH. [Link]
-
Litskan, E. V., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Wang, K., et al. (2021). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Reaction Chemistry & Engineering. [Link]
-
Sova, M., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. [Link]
-
Zhou, Y., et al. (2012). 500 gram-grade synthesis of 3-amino-4-aminoximinofurazan. Chinese Journal of Energetic Materials. [Link]
Sources
- 1. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 2. rjwave.org [rjwave.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate | Benchchem [benchchem.com]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. fdaghana.gov.gh [fdaghana.gov.gh]
- 8. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 11. wap.guidechem.com [wap.guidechem.com]
- 12. oecd.org [oecd.org]
- 13. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 14. amecj.com [amecj.com]
- 15. farm.ucl.ac.be [farm.ucl.ac.be]
Validation of inhibition kinetics (KiK_iKi) for oxetan-2-one based compounds
Validation of Inhibition Kinetics ( ) for Oxetan-2-one Based Compounds
Executive Summary
Oxetan-2-one (β-lactone) derivatives, exemplified by Orlistat (Tetrahydrolipstatin), represent a specialized class of covalent inhibitors targeting serine hydrolases. Unlike reversible inhibitors, their potency cannot be accurately described by equilibrium constants (
This guide provides a rigorous framework for validating the inhibition kinetics of oxetan-2-ones. We compare their performance against carbamates and reversible inhibitors, establishing why the second-order rate constant (
Part 1: The Mechanistic Distinction
To validate oxetan-2-ones, one must first understand the causality of their inhibition. The oxetan-2-one ring acts as a "suicide substrate."
-
Recognition: The inhibitor binds reversibly to the enzyme's active site (
). -
Acylation: The active site serine attacks the carbonyl carbon of the β-lactone.
-
Ring Opening: The high ring strain (~23 kcal/mol) drives the opening of the lactone, forming a stable ester bond (acyl-enzyme complex).
-
Inactivation: For effective oxetan-2-ones, this acyl-enzyme intermediate is hydrolytically stable (low
), rendering the enzyme permanently inactive.
Diagram 1: Kinetic Mechanism of Oxetan-2-ones
The following pathway illustrates the two-step covalent inhibition mechanism (
Part 2: Comparative Analysis of Pharmacophores
Why choose an oxetan-2-one over a carbamate or a reversible inhibitor? The choice dictates the kinetic validation strategy.
| Feature | Oxetan-2-ones (β-lactones) | Carbamates | Reversible Inhibitors |
| Primary Mechanism | Covalent Acylation (Irreversible) | Covalent Carbamylation (Pseudo-irreversible) | Non-covalent Binding (Equilibrium) |
| Kinetic Metric | |||
| Time Dependence | High. | High. | None. |
| Off-Rate ( | Effectively Zero (Stable bond) | Slow (Hours to Days) | Fast (Milliseconds to Seconds) |
| Validation Risk | Hydrolysis of the ester bond by some hydrolases (e.g., FASN TE) can mimic turnover. | Spontaneous decarbamylation often regenerates active enzyme. | Dilution immediately restores activity. |
Expert Insight: Do not use
Part 3: Experimental Protocol (The "Kitz & Wilson" Method)
To rigorously determine the affinity (
Workflow Overview
-
Incubation: Incubate Enzyme (
) with various concentrations of Inhibitor ( ) without substrate. -
Sampling: At specific time points (
), remove an aliquot. -
Measurement: Dilute the aliquot into a solution containing a high concentration of Substrate (
) to measure residual velocity ( ). -
Analysis: Determine the observed rate constant (
) for each .
Diagram 2: Experimental Workflow for
Detailed Step-by-Step Protocol
1. Reagent Setup:
-
Enzyme: Prepare at 100x the final assay concentration.
-
Substrate: Prepare at saturating concentration (
). This ensures that during the measurement phase, any reversible inhibitor dissociation is minimized, and the reaction is linear. -
Inhibitor: Prepare a 7-point dilution series (e.g., 0.1x to 10x the estimated
).
2. The Incubation (Inactivation Phase):
-
Mix
of Enzyme with of Inhibitor buffer. -
Start a timer.
-
Critical Control: Include a "Solvent Control" (DMSO only) to correct for natural enzyme degradation over time.
3. The Activity Assay (Measurement Phase):
-
At defined intervals (e.g., 0, 2, 5, 10, 20, 30, 60 min), transfer
of the incubation mix into of the Substrate solution. -
Immediately measure the initial velocity (
) of product formation (fluorescence/absorbance).
4. Data Calculation:
-
Step A: Calculate the fraction of activity remaining:
. -
Step B: Plot
vs. Time for each inhibitor concentration.-
Check: These lines must be linear. The negative slope of each line is the observed inactivation rate,
.
-
-
Step C: Plot
vs. Concentration .-
Fit to the hyperbolic equation:
-
If the plot is linear (does not saturate), you can only determine the ratio
(the slope of the line).
-
Part 4: Self-Validating Checks & Troubleshooting
To ensure "Trustworthiness" (Part 2 of requirements), you must validate that the inhibition is indeed covalent and irreversible.
1. The Jump-Dilution Test (Reversibility Check)
Oxetan-2-ones can sometimes be hydrolyzed by the enzyme (acting as slow substrates), regenerating activity.
-
Protocol: Incubate Enzyme + Inhibitor at
for 1 hour. Dilute the mixture 100-fold into buffer containing substrate. -
Expectation:
2. Saturation Kinetics
-
Issue: If your
vs plot is perfectly linear up to the solubility limit, you cannot separate from . -
Interpretation: This indicates
is very high (weak initial binding), but is fast. Report the second-order rate constant ( ). This is the most robust metric for comparing oxetan-2-ones.
References
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
-
Kitz, R., & Wilson, I. B. (1962).[3][5] Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase.[5] Journal of Biological Chemistry, 237(10), 3245–3249.[3]
-
Hadváry, P., et al. (1991). Inhibition of pancreatic lipase in vitro by the covalent inhibitor tetrahydrolipstatin. Biochemical Journal, 274(Pt 3), 727–733.
-
Singh, J., et al. (2011). The resurgence of covalent drugs.[6][7] Nature Reviews Drug Discovery, 10, 307–317.
-
Strelow, J. M. (2017).[6] A Perspective on the Kinetics of Covalent Dereplication and Validation. SLAS Discovery, 22(1), 5–20.
Sources
- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 2. biorxiv.org [biorxiv.org]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 4. biokin.com [biokin.com]
- 5. openanesthesiajournal.com [openanesthesiajournal.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3S,4R)-3-amino-4-methyl-oxetan-2-one
This guide provides essential safety and logistical information for the proper disposal of (3S,4R)-3-amino-4-methyl-oxetan-2-one, a beta-lactam compound. As researchers and drug development professionals, it is imperative that we handle and dispose of such specialized chemical entities with the utmost care to ensure personnel safety, environmental protection, and regulatory compliance. This document is structured to provide a deep, procedural understanding of the necessary steps, grounded in established scientific principles and regulatory standards.
Understanding the Compound: (3S,4R)-3-amino-4-methyl-oxetan-2-one
(3S,4R)-3-amino-4-methyl-oxetan-2-one belongs to the beta-lactam class of compounds. The defining feature of this class is the four-membered lactam ring, which is a potent allergen and can lead to severe hypersensitivity reactions in sensitized individuals.[1][2] The primary concern with the disposal of beta-lactam waste is the potential for cross-contamination with other materials, which could have serious consequences for patient safety in a pharmaceutical manufacturing environment.[1][3] Furthermore, the release of active beta-lactam compounds into the environment can contribute to the development of antibiotic resistance.[4]
While a specific Safety Data Sheet (SDS) for (3S,4R)-3-amino-4-methyl-oxetan-2-one was not located, the following table summarizes its known chemical and physical properties. It is crucial to always consult the compound-specific SDS provided by the manufacturer before handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [5][6] |
| Molecular Weight | 101.10 g/mol | [5][6] |
| CAS Number | 131232-74-1 | [6] |
| Topological Polar Surface Area | 52.3 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Core Principles of Beta-Lactam Waste Management
The disposal of (3S,4R)-3-amino-4-methyl-oxetan-2-one must adhere to strict protocols to mitigate the associated risks. The following principles form the foundation of a safe and compliant disposal plan:
-
Segregation: All waste contaminated with (3S,4R)-3-amino-4-methyl-oxetan-2-one must be segregated at the point of generation.[7][8] This includes contaminated labware, personal protective equipment (PPE), and solutions.
-
Decontamination: The beta-lactam ring should be chemically inactivated before the waste is consolidated for final disposal. This is a critical step to reduce the allergenic potential and environmental impact.
-
Containment: Decontaminated waste must be stored in clearly labeled, sealed, and appropriate containers to prevent leaks and exposure.[7][9]
-
Compliance: All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
Step-by-Step Disposal Protocol
The following workflow provides a detailed, step-by-step procedure for the safe disposal of (3S,4R)-3-amino-4-methyl-oxetan-2-one.
Caption: Disposal workflow for (3S,4R)-3-amino-4-methyl-oxetan-2-one.
Detailed Decontamination Procedures
Chemical decontamination is crucial for inactivating the beta-lactam ring. Studies have shown that solutions of sodium hydroxide or hydroxylamine are effective for this purpose.[10]
Method 1: Sodium Hydroxide Decontamination
-
Prepare a 1N Sodium Hydroxide (NaOH) solution.
-
For liquid waste: Add the NaOH solution to the beta-lactam contaminated liquid waste to achieve a final concentration of at least 0.1N NaOH. Allow the mixture to react for a minimum of 3 hours.[4]
-
For solid waste (e.g., contaminated labware, PPE): Immerse the solid waste in the 1N NaOH solution for at least 3 hours.
-
Neutralization: After the decontamination period, neutralize the waste solution with an appropriate acid (e.g., hydrochloric acid or acetic acid) to a pH between 6 and 8 before proceeding with containerization.[4]
Method 2: Hydroxylamine Decontamination
Hydroxylamine has been shown to degrade the beta-lactam structure under mild conditions.[10]
-
Prepare a hydroxylamine solution according to your institution's validated protocol.
-
Follow a similar procedure as with NaOH, ensuring sufficient contact time for complete inactivation of the beta-lactam.
Important Considerations for Decontamination:
-
Always perform decontamination procedures in a well-ventilated area, such as a chemical fume hood, while wearing appropriate PPE (gloves, safety glasses, lab coat).
-
Validate your chosen decontamination method to ensure complete inactivation of the beta-lactam.
Regulatory Compliance
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9] Academic laboratories may be subject to the regulations outlined in Subpart K, which provides an alternative set of standards for managing hazardous waste in these settings.[9][11]
Key regulatory requirements include:
-
Waste Characterization: You must determine if your decontaminated waste is considered hazardous based on its characteristics (ignitability, corrosivity, reactivity, and toxicity).[9]
-
Proper Labeling and Storage: Waste containers must be clearly labeled with their contents and associated hazards and stored in a designated accumulation area.[7][8][12]
-
Documentation: Maintain accurate records of the waste generated and its disposal.[9]
-
Use of Certified Waste Handlers: Final disposal must be carried out by a licensed hazardous waste disposal company.[13]
Conclusion
The proper disposal of (3S,4R)-3-amino-4-methyl-oxetan-2-one is a multi-step process that requires careful planning and execution. By adhering to the principles of segregation, decontamination, and compliant containment, we can ensure the safety of our personnel and protect the environment. Always prioritize consulting the specific Safety Data Sheet for the compound and your institution's environmental health and safety guidelines.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
-
Fukutsu, N., Kawasaki, T., Saito, K., & Nakazawa, H. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin, 54(9), 1340–1343. Retrieved from [Link]
- BUET. (n.d.). Treatment of pharmaceutical wastewater containing β-lactam ring.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
-
National Center for Biotechnology Information. (n.d.). 3-Amino-4-methyloxetan-2-one. PubChem. Retrieved from [Link]
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Pharma GMP. (2025, November 2). Do Segregate Beta-Lactam APIs from General APIs in GMP Warehouses.
- Ecosense. (n.d.). Beta-Lactam Decontamination Services.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Aslam, S. (n.d.). Precautions in handling, storage and manufacture of pharmaceutical products containing antibiotics. Slideshare.
- World Health Organization. (n.d.). Annex 6.
- ChemScene. (n.d.). (3S,4S)-3-amino-4-methyloxetan-2-one.
- U.S. Food and Drug Administration. (n.d.). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.
Sources
- 1. Segregate Beta-Lactam APIs from General APIs in GMP Warehouses – Pharma GMP [pharmagmp.in]
- 2. Precautions in handling, storage and manufacture of pharmaceutical products containing antibiotics by dr. sanaullah aslam | PPSX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. Treatment of pharmaceutical wastewater containing β-lactam ring [lib.buet.ac.bd:8080]
- 5. 3-Amino-4-methyloxetan-2-one | C4H7NO2 | CID 14808025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. danielshealth.com [danielshealth.com]
- 10. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. who.int [who.int]
Navigating the Uncharted: A Safety and Handling Guide for (3S,4R)-3-amino-4-methyl-oxetan-2-one
In the fast-paced landscape of drug discovery and development, researchers often work with novel chemical entities for which comprehensive safety data is not yet available. (3S,4R)-3-amino-4-methyl-oxetan-2-one, a potentially valuable building block, falls into this category. This guide provides a robust framework for its safe handling, storage, and disposal, drawing upon established principles for analogous chemical structures and reactive intermediates. Our approach is grounded in a deep understanding of chemical reactivity and a commitment to the highest standards of laboratory safety.
Hazard Assessment: Acknowledging the Unknown
-
The Oxetanone Ring: This four-membered ring is sterically strained and susceptible to nucleophilic attack, which can lead to ring-opening. This inherent reactivity suggests potential for instability, especially in the presence of strong acids, bases, or nucleophiles.[1] Similar oxetanone structures are known to be irritating to the skin, eyes, and respiratory tract.[2][3]
-
The Amino Group: Primary amines can be corrosive and may cause skin and eye irritation.[4][5] They can also act as nucleophiles, potentially affecting the stability of the molecule itself or reacting with other laboratory reagents.
Given these features, (3S,4R)-3-amino-4-methyl-oxetan-2-one should be treated as a reactive and potentially hazardous intermediate .[1][6] Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.[7]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory operations.
| PPE Category | Standard Handling (Weighing, preparing solutions in a fume hood) | Potential for Splash or Aerosol Generation |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields | ANSI Z87.1 certified safety goggles or a full-face shield |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Nitrile or neoprene gloves (double-gloving recommended) |
| Body Protection | Flame-resistant lab coat | Chemical-resistant apron over a flame-resistant lab coat |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood | A NIOSH-approved respirator may be necessary based on risk assessment |
The Rationale Behind Our Recommendations:
-
Double-Gloving: This provides an extra layer of protection against potential permeation and allows for the safe removal of the outer glove if it becomes contaminated.
-
Chemical Fume Hood: All manipulations of (3S,4R)-3-amino-4-methyl-oxetan-2-one should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Material Compatibility: Nitrile and neoprene are recommended for their broad chemical resistance.[1] Always inspect gloves for any signs of degradation before and during use.
Operational Handling: A Step-by-Step Protocol
A systematic workflow is critical to ensure safety and experimental integrity. The following diagram illustrates the key stages of handling (3S,4R)-3-amino-4-methyl-oxetan-2-one, from receipt to use.
Caption: A workflow for the safe handling of (3S,4R)-3-amino-4-methyl-oxetan-2-one.
Detailed Procedural Guidance:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. If the integrity of the packaging is compromised, do not open it and consult with your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1] The container should be tightly sealed to prevent exposure to moisture and air.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
To minimize static discharge, which can cause fine powders to become airborne, consider using an anti-static gun or grounding the balance.[9]
-
-
Reaction Setup:
-
When adding the compound to a reaction vessel, do so slowly and in a controlled manner.
-
Be mindful of potentially exothermic reactions, especially when combining with other reactive species.
-
Ensure that the reaction is conducted in a system that allows for adequate temperature control.
-
Disposal Plan: Responsible Stewardship
Proper disposal of (3S,4R)-3-amino-4-methyl-oxetan-2-one and any associated waste is a critical component of laboratory safety and environmental responsibility.
| Waste Stream | Disposal Protocol |
| Unused or Expired Compound | Dispose of as hazardous chemical waste through your institution's EHS-approved waste stream. Do not attempt to neutralize or dispose of it down the drain. |
| Contaminated Labware (glassware, spatulas) | Rinse with a suitable organic solvent (e.g., acetone, ethanol) in a chemical fume hood. The rinsate should be collected as hazardous waste. The cleaned labware can then be washed according to standard laboratory procedures. |
| Contaminated PPE (gloves, disposable lab coats) | Place in a designated hazardous waste container immediately after use. Do not wear contaminated PPE outside of the laboratory. |
| Reaction Mixtures | Quench any reactive species according to your specific experimental protocol. The resulting mixture should be disposed of as hazardous waste. |
Key Disposal Considerations:
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name of (3S,4R)-3-amino-4-methyl-oxetan-2-one.
-
Segregation: Do not mix this waste with other waste streams unless you are certain of their compatibility.
-
Consult EHS: Always consult your institution's EHS department for specific guidance on waste disposal procedures.[2]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2]
-
Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and contact your institution's EHS department.
-
By adhering to these guidelines, researchers can confidently and safely work with (3S,4R)-3-amino-4-methyl-oxetan-2-one, advancing their scientific objectives while maintaining a steadfast commitment to safety.
References
- Vertex AI Search. (n.d.). Safe Handling and Storage of Reactive Chemical Intermediates.
- ChemicalBook. (2025, September 27). 2-Oxetanone - Safety Data Sheet.
- Fisher Scientific. (2013, October 2). 3-Oxetanone - Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Tianming Pharmaceutical. (2026, February 13). Handling Hazardous Reactions During Intermediate Synthesis.
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
- Fisher Scientific. (2025, December 22). Safety Data Sheet.
- BOC Sciences. (n.d.). 3-aMino-oxetane-3-carboxylic acid Methyl ester SDS, 1363383-31-6 Safety Data Sheets.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 3-Oxetanone.
- Benchchem. (n.d.). Navigating the Safe Disposal of Oxetorone Fumarate: A Procedural Guide.
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
